L-N5-(1-Imino-3-pentenyl) ornithine
Description
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Properties
Molecular Formula |
C10H19N3O2 |
|---|---|
Molecular Weight |
213.28 g/mol |
IUPAC Name |
(2S)-2-amino-5-[[(E)-1-aminopent-3-enylidene]amino]pentanoic acid |
InChI |
InChI=1S/C10H19N3O2/c1-2-3-6-9(12)13-7-4-5-8(11)10(14)15/h2-3,8H,4-7,11H2,1H3,(H2,12,13)(H,14,15)/b3-2+/t8-/m0/s1 |
InChI Key |
JUSNBVJTFYDFKR-SGJFDWMWSA-N |
Isomeric SMILES |
C/C=C/CC(=NCCC[C@@H](C(=O)O)N)N |
Canonical SMILES |
CC=CCC(=NCCCC(C(=O)O)N)N |
Appearance |
Assay:≥90%A crystalline solid |
Synonyms |
N5-[(3E)-1-imino-3-pentenyl]-L-ornithine, monohydrochloride |
Origin of Product |
United States |
Foundational & Exploratory
L-N5-(1-Imino-3-pentenyl) ornithine chemical structure and properties
An In-Depth Technical Guide to L-N5-(1-Imino-3-pentenyl) Ornithine and its Analogs: Structure, Properties, and Biological Activity
Introduction
This compound is a derivative of the non-proteinogenic amino acid L-ornithine. L-ornithine itself is a key intermediate in the urea cycle, where it plays a crucial role in the detoxification of ammonia in the body.[1][] While L-ornithine is not incorporated into proteins, its derivatives are of significant interest to researchers and drug development professionals for their potential to modulate enzyme activity. This guide provides a comprehensive overview of the chemical structure and properties of this compound and delves into the biological activity and mechanism of action of its closely related and well-studied analog, N5-(1-Imino-3-butenyl)-L-ornithine (L-VNIO), a potent inactivator of nitric oxide synthase.
Part 1: Chemical Structure and Physicochemical Properties
This compound is characterized by an imino-pentenyl group attached to the terminal nitrogen (N5) of the L-ornithine backbone. This modification from the parent L-ornithine molecule significantly alters its chemical properties and biological reactivity.
Chemical Structure
The systematic IUPAC name for this compound is (2S)-2-amino-5-[[(E)-1-aminopent-3-enylidene]amino]pentanoic acid.[3] The structure features a chiral center at the alpha-carbon of the ornithine backbone, retaining the L-configuration. The side chain is extended by a five-carbon unit containing a double bond and a terminal imino group.
Physicochemical Data Summary
The key physicochemical properties of this compound are summarized in the table below. This data is essential for its handling, formulation, and application in experimental settings.
| Property | Value | Source |
| Molecular Formula | C10H19N3O2 | PubChem[3] |
| Molecular Weight | 213.28 g/mol | PubChem[3] |
| IUPAC Name | (2S)-2-amino-5-[[(E)-1-aminopent-3-enylidene]amino]pentanoic acid | PubChem[3] |
| Synonyms | Propenyl-L-NIO | PubChem[3] |
| Canonical SMILES | CCC=CC(=N)NCCCC(C(=O)O)N | PubChem[3] |
| InChI Key | Not Available | |
| CAS Number | Not Available |
Part 2: Biological Activity and Mechanism of Action - A Focus on the Analog L-VNIO
While specific biological data for this compound is limited in the public domain, its close analog, N5-(1-Imino-3-butenyl)-L-ornithine (L-VNIO), has been extensively studied as a potent and selective inhibitor of neuronal nitric oxide synthase (nNOS).[4][5] Understanding the mechanism of L-VNIO provides critical insights into the potential biological activities of this class of compounds.
Nitric oxide synthase (NOS) is a family of enzymes responsible for the synthesis of nitric oxide (NO), a critical signaling molecule involved in various physiological and pathological processes.[4][5] Overproduction of NO by nNOS has been implicated in several neurological disorders, making selective nNOS inhibitors valuable therapeutic candidates.[4]
Mechanism-Based Inactivation of nNOS by L-VNIO
L-VNIO acts as a mechanism-based inactivator of nNOS.[4] This means that the enzyme itself converts the inhibitor into a reactive species that then irreversibly inactivates the enzyme. The process can be broken down into the following key steps:
-
Reversible Binding: L-VNIO initially binds to the active site of nNOS in a reversible manner, competing with the natural substrate, L-arginine.[4][5]
-
Enzymatic Oxidation: In the presence of the necessary cofactors, NADPH and O2, nNOS catalyzes the oxidation of L-VNIO.[4][5]
-
Irreversible Inactivation: This enzymatic processing leads to the formation of a reactive intermediate that covalently modifies the enzyme, leading to the loss of its catalytic activity.[4] Specifically, this inactivation results in the loss or modification of the nNOS heme cofactor.[4][5]
The inactivation of nNOS by L-VNIO is dependent on the presence of Ca2+/calmodulin.[4][5]
Isoform Selectivity
A key feature of L-VNIO is its selectivity for the neuronal isoform of NOS (nNOS) over the inducible (iNOS) and endothelial (eNOS) isoforms.[4] The inducible isoform is not inactivated by L-VNIO, and the endothelial isoform requires significantly higher concentrations for a comparable rate of inactivation.[4][5] This selectivity is a highly desirable trait for a therapeutic agent, as it minimizes off-target effects.
Caption: Mechanism of nNOS inactivation by L-VNIO.
Part 3: Experimental Protocols
The following is a generalized protocol for assessing the mechanism-based inactivation of nNOS by an inhibitor like L-VNIO, based on methodologies described in the scientific literature.
Assay for Time-Dependent Inactivation of nNOS
Objective: To determine the rate of irreversible inactivation of nNOS by an inhibitor.
Materials:
-
Purified nNOS enzyme
-
Inhibitor stock solution (e.g., L-VNIO in assay buffer)
-
NADPH
-
L-arginine (radiolabeled, e.g., [3H]L-arginine)
-
Assay buffer (e.g., HEPES buffer, pH 7.4, containing necessary cofactors like tetrahydrobiopterin and Ca2+/calmodulin)
-
Stop solution (e.g., EDTA in water)
-
Scintillation cocktail and counter
Procedure:
-
Pre-incubation:
-
Prepare a reaction mixture containing nNOS in the assay buffer.
-
Add the inhibitor at various concentrations to the reaction mixture.
-
Initiate the pre-incubation by adding NADPH.
-
At specific time intervals (e.g., 0, 2, 5, 10, 20 minutes), withdraw an aliquot of the pre-incubation mixture.
-
-
Activity Assay:
-
Immediately add the aliquot to a separate tube containing a saturating concentration of [3H]L-arginine to start the activity assay. This dilution and substrate saturation effectively stops the inactivation process.
-
Allow the activity assay to proceed for a fixed time (e.g., 10 minutes).
-
Terminate the reaction by adding the stop solution.
-
-
Quantification:
-
Quantify the amount of [3H]L-citrulline formed using ion-exchange chromatography followed by liquid scintillation counting.
-
-
Data Analysis:
-
For each inhibitor concentration, plot the natural logarithm of the remaining enzyme activity against the pre-incubation time.
-
The slope of this plot gives the apparent first-order rate constant of inactivation (k_obs).
-
Plot the k_obs values against the inhibitor concentrations to determine the maximal rate of inactivation (k_inact) and the inhibitor concentration that gives half-maximal inactivation (K_I).
-
Caption: Workflow for nNOS inactivation assay.
Conclusion
This compound represents a class of modified amino acids with the potential for significant biological activity. While detailed studies on this specific molecule are not widely available, the extensive research on its analog, L-VNIO, highlights the promise of such compounds as selective enzyme inhibitors. The mechanism-based inactivation of nNOS by L-VNIO provides a clear rationale for the further investigation of this compound and similar derivatives as potential therapeutic agents for neurological and other disorders where NO overproduction is a contributing factor. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of these compounds.
References
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PubChem. This compound. National Center for Biotechnology Information. [Link]
-
N5-(1-Imino-3-butenyl)-L-ornithine. A neuronal isoform selective mechanism-based inactivator of nitric oxide synthase. J Biol Chem. 1998 Apr 10;273(15):8882-9. [Link]
-
Wikipedia. L-ornithine N5 monooxygenase. [Link]
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PubChem. N5-(1-iminoethyl)-L-ornithine. National Center for Biotechnology Information. [Link]
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Merck Index. Ornithine. [Link]
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ResearchGate. (PDF) N5-(1-Imino-3-butenyl)-L-ornithine. A neuronal isoform selective mechanism-based inactivator of nitric oxide synthase. [Link]
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Frontiers. Recent Advances of L-ornithine Biosynthesis in Metabolically Engineered Corynebacterium glutamicum. [Link]
-
MDPI. Synthesis of L-Ornithine- and L-Glutamine-Linked PLGAs as Biodegradable Polymers. [Link]
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- 5. researchgate.net [researchgate.net]
A Technical Guide to the Synthesis of L-N5-(1-Imino-3-pentenyl)ornithine for Research Applications
This guide provides a detailed technical overview of a proposed synthetic pathway for L-N5-(1-Imino-3-pentenyl)ornithine, a derivative of the non-proteinogenic amino acid L-ornithine. This document is intended for researchers, scientists, and professionals in drug development who are interested in the synthesis and potential applications of novel ornithine derivatives, likely as inhibitors of nitric oxide synthase (NOS). Given the structural similarity to known NOS inhibitors, this compound holds significant research interest.
Ornithine and its derivatives are crucial in various biological processes, including the urea cycle and as precursors for the biosynthesis of polyamines and arginine.[1][2] Their versatile chemical nature makes them valuable starting materials in medicinal chemistry for the development of new therapeutic agents.[3][4] This guide will detail a plausible synthetic route, purification strategies, and analytical characterization methods for L-N5-(1-Imino-3-pentenyl)ornithine, drawing upon established principles of organic and medicinal chemistry.
Introduction to L-N5-(1-Imino-3-pentenyl)ornithine
L-N5-(1-Imino-3-pentenyl)ornithine is a structurally intriguing derivative of L-ornithine. While specific literature on this exact compound is scarce, its structural analog, L-N5-(1-Imino-3-butenyl)-L-ornithine (L-VNIO), is a known potent and selective inhibitor of neuronal nitric oxide synthase (nNOS).[5][6] The overproduction of nitric oxide is implicated in various pathophysiological conditions, making NOS inhibitors valuable targets for drug discovery. The synthesis of L-N5-(1-Imino-3-pentenyl)ornithine would, therefore, be a logical step in exploring the structure-activity relationship of this class of inhibitors.
The core structure of L-ornithine provides a scaffold for the introduction of various functional groups at its δ-amino position, allowing for the fine-tuning of biological activity.[3] The proposed synthesis in this guide focuses on the selective modification of this δ-amino group to introduce the 1-imino-3-pentenyl moiety.
Proposed Synthetic Pathway
The synthesis of L-N5-(1-Imino-3-pentenyl)ornithine can be conceptually approached through a multi-step process involving the protection of the α-amino and carboxyl groups of L-ornithine, followed by the reaction of the free δ-amino group with a suitable electrophile, and subsequent deprotection.
A plausible retro-synthetic analysis suggests that the target molecule can be formed by creating an imine bond between the δ-amino group of a suitably protected L-ornithine and a pentenal derivative.
Protection of L-Ornithine
To ensure selective reaction at the δ-amino group, the α-amino and carboxyl groups of L-ornithine must be protected. A common strategy in peptide and amino acid chemistry is the use of orthogonal protecting groups, which can be removed under different conditions.[3] For this synthesis, we propose the use of a tert-butoxycarbonyl (Boc) group for the α-amino group and a methyl or ethyl ester for the carboxyl group.
Experimental Protocol: Protection of L-Ornithine
-
Esterification of the Carboxyl Group: L-ornithine hydrochloride is first converted to its free base and then esterified. For example, L-ornithine hydrochloride can be dissolved in methanol and treated with thionyl chloride at 0°C to form the methyl ester.
-
Protection of the α-Amino Group: The resulting L-ornithine methyl ester is then reacted with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base like triethylamine (TEA) or sodium bicarbonate in a suitable solvent system (e.g., a mixture of dioxane and water) to yield Nα-Boc-L-ornithine methyl ester.
Formation of the Imino-Pentenyl Moiety
With the α-amino and carboxyl groups protected, the free δ-amino group is available for reaction. The 1-imino-3-pentenyl group can be introduced by reacting the protected ornithine with a suitable pentenal derivative, such as 3-pentenal, followed by activation to form the imine.
Experimental Protocol: Imine Formation
-
Condensation Reaction: Nα-Boc-L-ornithine methyl ester is dissolved in an appropriate aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Addition of Pentenal: 3-Pentenal is added to the solution, and the reaction is stirred at room temperature. The formation of the intermediate hemiaminal is expected.
-
Dehydration to Imine: The conversion of the hemiaminal to the imine can be facilitated by the addition of a dehydrating agent, such as anhydrous magnesium sulfate or by azeotropic removal of water. Alternatively, the reaction can be driven towards the imine by subsequent chemical steps. A more direct approach to forming the imine could involve reacting the δ-amino group with an activated pentenyl species.
Deprotection
The final step in the synthesis is the removal of the protecting groups to yield the target compound, L-N5-(1-Imino-3-pentenyl)ornithine.
Experimental Protocol: Deprotection
-
Removal of the Boc Group: The Boc group is typically removed under acidic conditions, for example, by treatment with trifluoroacetic acid (TFA) in DCM.
-
Hydrolysis of the Ester: The methyl ester can be hydrolyzed under basic conditions using a reagent such as lithium hydroxide (LiOH) in a mixture of THF and water.
It is crucial to carefully control the deprotection conditions to avoid side reactions and ensure the stability of the final product.
Overall Synthetic Workflow
Caption: Proposed workflow for the synthesis of L-N5-(1-Imino-3-pentenyl)ornithine.
Purification and Characterization
Purification
The crude product obtained after synthesis will likely contain unreacted starting materials, by-products, and residual reagents. Purification is essential to obtain the target compound with high purity for research purposes. A combination of chromatographic techniques is recommended.
-
Ion-Exchange Chromatography: This technique is particularly useful for separating amino acids and their derivatives based on their charge.[7] The crude product can be loaded onto a cation-exchange resin, and the desired compound can be eluted using a pH or salt gradient.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is a powerful tool for the final purification of the target compound to achieve high purity. A C18 column with a gradient of water and acetonitrile containing a small amount of a modifier like TFA is commonly used.
Table 1: Proposed Purification Strategy
| Step | Technique | Stationary Phase | Mobile Phase/Eluent | Purpose |
| 1 | Ion-Exchange Chromatography | Cation-Exchange Resin (e.g., Dowex 50W) | pH or Salt Gradient (e.g., HCl or NaCl) | Removal of unreacted starting materials and major impurities. |
| 2 | Reverse-Phase HPLC | C18 Silica | Water/Acetonitrile Gradient with 0.1% TFA | Final purification to achieve >95% purity. |
Analytical Characterization
Once purified, the identity and purity of L-N5-(1-Imino-3-pentenyl)ornithine must be confirmed using various analytical techniques.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to determine the molecular weight of the synthesized compound, confirming the successful synthesis. The expected molecular formula is C₁₀H₁₉N₃O₂ with a molecular weight of 213.28 g/mol .[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are essential for elucidating the chemical structure of the molecule. The spectra should show characteristic peaks corresponding to the ornithine backbone and the 1-imino-3-pentenyl side chain.
-
High-Performance Liquid Chromatography (HPLC): Analytical HPLC can be used to assess the purity of the final product. A single sharp peak at the expected retention time would indicate a high degree of purity.
-
Ninhydrin Test: A qualitative test with ninhydrin can be used to detect the presence of the primary α-amino group in the final product.[9]
Table 2: Expected Analytical Data
| Technique | Expected Result |
| ESI-MS | [M+H]⁺ at m/z 214.15 |
| ¹H NMR | Signals corresponding to the protons of the ornithine backbone and the imino-pentenyl side chain. |
| ¹³C NMR | Resonances for all 10 carbon atoms in the molecule. |
| Analytical HPLC | A single major peak indicating >95% purity. |
Conclusion and Future Directions
This technical guide outlines a plausible and scientifically grounded approach for the synthesis, purification, and characterization of L-N5-(1-Imino-3-pentenyl)ornithine. The successful synthesis of this novel ornithine derivative would provide a valuable tool for researchers investigating the role of nitric oxide synthases in health and disease. Future studies should focus on the biological evaluation of this compound, including its inhibitory activity and selectivity towards different NOS isoforms. The insights gained from such studies could pave the way for the development of new therapeutic agents targeting nitric oxide-mediated pathologies.
Chemical Reaction Scheme
Caption: Overall chemical reaction scheme for the proposed synthesis.
References
- Vertex AI Search.
- LifeTein Peptide Blog. (2025, March 27). Unusual Amino Acids: Ornithine.
- PubMed Central.
- CD Biosynsis.
- Journal of the American Chemical Society. A Synthesis of dl-Ornithine Hydrochloride.
- PubChem. L-N5-(1-Imino-3-pentenyl) ornithine | C10H19N3O2 | CID 10198252.
- Sigma-Aldrich. L-N5-(1-Iminoethyl)ornithine = 95 HPLC 150403-88-6.
- Google Patents. (CN1590367A) Preparation method of L-ornithine hydrochloride.
- PubMed Central. Purification and Characterization of Ornithine Decarboxylase from Aspergillus terreus; Kinetics of Inhibition by Various Inhibitors.
- Wikipedia. Ornithine.
- Journal of Biological Chemistry. N5-(L-1-Carboxyethyl)
- PubMed. N5-(1-Imino-3-butenyl)-L-ornithine.
- ResearchGate. (2025, August 6). N5-(1-Imino-3-butenyl)-L-ornithine.
- MDPI. Synthesis of L-Ornithine- and L-Glutamine-Linked PLGAs as Biodegradable Polymers.
- PubMed Central. (2020, January 9). Recent Advances of L-ornithine Biosynthesis in Metabolically Engineered Corynebacterium glutamicum.
- Google Patents. (CN105175275B)
- TSI Journals. (2006, October 11).
- Semantic Scholar. (2023, October 5). Synthesis of L-Ornithine- and L-Glutamine-Linked PLGAs as Biodegradable Polymers.
- USDA Forest Service. (2013).
- ResearchGate. (2025, August 6).
- PubMed.
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Introduction: The Role of Nitric Oxide Synthase and the Utility of its Inhibition
An In-depth Technical Guide to the Mechanism of Action of L-N5-(1-Imino-3-pentenyl) ornithine
Nitric oxide (NO) is a pleiotropic signaling molecule and effector with profound implications in physiology and pathophysiology. This transient, diffusible gas is involved in processes ranging from vasodilation and neurotransmission to immune responses.[1] The endogenous synthesis of NO is catalyzed by a family of enzymes known as nitric oxide synthases (NOS), which convert the amino acid L-arginine into L-citrulline and NO.[2]
In mammals, three distinct NOS isoforms have been characterized, each with unique regulatory mechanisms and tissue distribution[3]:
-
Neuronal NOS (nNOS or NOS1): Primarily found in the central and peripheral nervous systems, it plays a key role in synaptic plasticity and neuronal communication.[4]
-
Endothelial NOS (eNOS or NOS3): Expressed in the vascular endothelium, its NO production is critical for regulating blood pressure and vascular tone.[3]
-
Inducible NOS (iNOS or NOS2): Its expression is induced by inflammatory stimuli in immune cells like macrophages, leading to the sustained, high-output production of NO as a defense mechanism against pathogens.[5]
While essential for homeostasis, the dysregulation of NOS activity and the subsequent overproduction of NO are implicated in numerous pathological conditions, including septic shock, neurodegenerative diseases, and cancer.[6][7] This has driven the development of specific inhibitors to modulate NOS activity. This compound (L-NIO), an L-ornithine derivative, has emerged as a potent pharmacological tool for investigating the roles of NO. This guide provides a detailed examination of its core mechanism of action for researchers and drug development professionals.
Part 1: The Core Mechanism of L-NIO Action
L-NIO functions as a potent inhibitor of NOS enzymes through a multi-faceted mechanism that begins with competitive binding at the active site and can proceed to irreversible inactivation.
Molecular Profile and Competitive Inhibition
As an analogue of the natural NOS substrate, L-arginine, L-NIO competitively binds to the enzyme's active site.[8] This initial binding event is reversible and prevents L-arginine from accessing the catalytic machinery, thereby blocking NO synthesis. In vivo studies have demonstrated that the physiological effects of L-NIO, such as increased blood pressure, can be reversed by the administration of excess L-arginine, confirming this competitive mode of action.[8][9]
NADPH-Dependent Irreversible Inactivation
Beyond simple competition, L-NIO is characterized as a potent, NADPH-dependent, and irreversible inhibitor of nitric oxide synthase.[10][11][12] This indicates that L-NIO is a mechanism-based inactivator, also known as a "suicide substrate." The enzyme's own catalytic activity transforms L-NIO into a reactive intermediate that covalently modifies the enzyme, leading to its permanent inactivation.
The requirement for NADPH is a critical mechanistic clue.[10][11] The NOS catalytic cycle involves two successive mono-oxygenation steps, both requiring electrons transferred from NADPH via the enzyme's reductase domain. L-NIO hijacks this process. After binding, the enzyme initiates the catalytic process as if it were the natural substrate. This enzymatic processing, dependent on NADPH-derived electrons, converts L-NIO into a highly reactive species that attacks a crucial component of the enzyme, such as the heme cofactor, leading to its modification or destruction and subsequent irreversible enzyme inactivation.[7][13] This dual-action mechanism—initial competitive binding followed by irreversible inactivation—makes L-NIO a particularly potent inhibitor.
Part 2: Isoform Selectivity and Quantitative Inhibition Profile
While a powerful inhibitor, L-NIO is generally considered non-selective, inhibiting all three major NOS isoforms.[14] However, quantitative analysis reveals a slight preference for the neuronal isoform.
Quantitative Inhibitory Activity
The potency of L-NIO against each NOS isoform has been determined through in vitro enzyme kinetic studies. The inhibition constant (Kᵢ) represents the concentration of inhibitor required to produce half-maximum inhibition, with lower values indicating higher potency.
| NOS Isoform | Source Organism | Inhibition Constant (Kᵢ) | Reference(s) |
| nNOS | Rat | 1.7 µM | [10][11][14] |
| eNOS | Bovine | 3.9 µM | [10][11][14] |
| iNOS | Mouse | 3.9 µM | [10][11][14] |
This data confirms that L-NIO is a potent inhibitor in the low micromolar range for all isoforms, with approximately a 2.3-fold higher potency for nNOS compared to eNOS and iNOS. This lack of strong selectivity is a critical consideration for experimental design, as effects observed in a system expressing multiple isoforms cannot be attributed to a single one without further evidence.
Structural Insights into Isoform Selectivity
Part 3: Experimental Protocol for Characterizing L-NIO Activity
To assess the inhibitory potential of L-NIO or other compounds on NOS activity, the Griess assay is a common and reliable colorimetric method. It quantifies nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO in aqueous solution.[4]
Objective
To determine the IC₅₀ (half-maximal inhibitory concentration) value of L-NIO for a specific purified NOS isoform.
Materials and Reagents
-
Purified, recombinant nNOS, eNOS, or iNOS enzyme
-
L-NIO hydrochloride (or other inhibitor)
-
L-Arginine (substrate)
-
NADPH
-
Calcium Chloride (CaCl₂)
-
Calmodulin (CaM) (for nNOS and eNOS)
-
(6R)-5,6,7,8-Tetrahydro-L-biopterin (BH₄)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.4)
-
Griess Reagent (Part A: Sulfanilamide in acid; Part B: N-(1-Naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium Nitrite (NaNO₂) for standard curve
-
96-well microplate
-
Microplate reader (540-550 nm absorbance)
Step-by-Step Methodology
-
Prepare Nitrite Standard Curve:
-
Create a series of dilutions of NaNO₂ in the assay buffer (e.g., from 100 µM down to 0 µM).
-
Add these standards to separate wells of the 96-well plate. This curve is essential for converting absorbance readings to nitrite concentrations.
-
-
Prepare Reaction Master Mix:
-
In the assay buffer, prepare a master mix containing L-arginine, NADPH, BH₄, CaCl₂, and CaM (CaM is not required for iNOS, which binds it tightly at basal calcium levels).
-
The final concentrations should be optimized, but typical starting points are: 1 mM L-arginine, 1 mM NADPH, 20 µM BH₄, 2 mM CaCl₂, 10 µg/mL CaM.
-
Causality: L-arginine is the substrate. NADPH provides the necessary electrons. BH₄ is a critical cofactor that stabilizes the enzyme and participates in electron transfer. Ca²⁺/CaM is the essential activator for nNOS and eNOS.[2]
-
-
Set Up Inhibition Assay:
-
Aliquot the master mix into the wells of the 96-well plate.
-
Add varying concentrations of L-NIO to the wells. A serial dilution (e.g., from 100 µM to 1 nM) is recommended to determine the full dose-response curve.
-
Include "No Inhibitor" (positive control) and "No Enzyme" (background control) wells.
-
-
Initiate and Incubate Reaction:
-
Add the purified NOS enzyme to each well (except the "No Enzyme" control) to start the reaction.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
-
Perform Griess Reaction for Detection:
-
To each well, add Griess Reagent Part A and incubate for 5-10 minutes at room temperature, protected from light.
-
Add Griess Reagent Part B and incubate for another 5-10 minutes. A magenta color will develop in the presence of nitrite.
-
-
Measure and Analyze Data:
-
Measure the absorbance of each well at ~540 nm using a microplate reader.
-
Subtract the background absorbance ("No Enzyme" control) from all other readings.
-
Use the standard curve to calculate the concentration of nitrite produced in each well.
-
Calculate the percent inhibition for each L-NIO concentration relative to the "No Inhibitor" control.
-
Plot percent inhibition versus the log of L-NIO concentration and use non-linear regression to determine the IC₅₀ value.
-
Part 4: Applications and In Vivo Considerations
L-NIO is widely used in both in vitro and in vivo settings to probe the function of NOS.
-
In Vitro Cell-Based Studies: L-NIO is applied to cell cultures to investigate the role of NO in specific cellular processes. For example, it has been used to demonstrate that NOS inhibition can suppress the proliferation and migration of colorectal cancer cells, linking NO production to angiogenesis pathways.[6]
-
In Vivo Animal Models: In animal studies, L-NIO has been instrumental in defining the physiological roles of NO. Intravenous administration in rats causes a dose-dependent increase in blood pressure, highlighting the critical role of eNOS-derived NO in maintaining vascular tone.[8][9] It is also used as a tool to induce focal cerebral ischemia in rodent models, allowing for the study of stroke pathophysiology.[10][11]
-
Pharmacokinetics and Metabolism: There is limited specific pharmacokinetic data for L-NIO. However, studies on structurally related amidino-containing inhibitors, such as L-NIL, show that they can undergo extensive metabolism, including hydrolysis and oxidative deamination.[16] Researchers using L-NIO in vivo should consider that its metabolic fate may influence its duration of action and effective concentration at the target tissue.
Conclusion
This compound is a potent, mechanism-based inhibitor of all three major nitric oxide synthase isoforms. Its mechanism of action is initiated by competitive binding at the L-arginine substrate site, followed by NADPH-dependent catalytic conversion to a reactive species that causes irreversible enzyme inactivation. While it exhibits a slight preference for nNOS, it is functionally a non-selective inhibitor. This profile, combined with its in vivo activity, makes L-NIO an invaluable pharmacological tool for researchers investigating the myriad biological and pathological roles of nitric oxide. A thorough understanding of its mechanism is crucial for the rigorous design and interpretation of experiments in this dynamic field.
References
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Ma, Y., et al. (2020). Nitric Oxide Synthase Inhibitors 1400W and L-NIO Inhibit Angiogenesis Pathway of Colorectal Cancer. Scientific Reports. Available at: [Link]
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Rees, D. D., et al. (1990). Characterization of three inhibitors of endothelial nitric oxide synthase in vitro and in vivo. British Journal of Pharmacology, 101(3), 746–752. Available at: [Link]
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Gielara, J., & Szaflarska-Popławska, A. (2020). Arginine-Based Inhibitors of Nitric Oxide Synthase: Therapeutic Potential and Challenges. International Journal of Molecular Sciences, 21(23), 9069. Available at: [Link]
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Chandrasena, G., et al. (2004). Disposition and pharmacokinetics of L-N6-(1-iminoethyl)lysine-5-tetrazole-amide, a selective iNOS inhibitor, in rats. Drug Metabolism and Disposition, 32(5), 533-539. Available at: [Link]
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Moore, W. M., et al. (1994). L-N6-(1-iminoethyl)lysine: a selective inhibitor of inducible nitric oxide synthase. Journal of Medicinal Chemistry, 37(23), 3886-3888. Available at: [Link]
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Babu, B. R., & Griffith, O. W. (1998). N5-(1-Imino-3-butenyl)-L-ornithine. A neuronal isoform selective mechanism-based inactivator of nitric oxide synthase. Journal of Biological Chemistry, 273(15), 8882-8889. Available at: [Link]
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discovery and history of ornithine-based NOS inhibitors
An In-depth Technical Guide to the Discovery and History of Ornithine-Based NOS Inhibitors
Abstract
Nitric oxide (NO), a pleiotropic signaling molecule, is central to a vast array of physiological and pathological processes. Its synthesis, catalyzed by three distinct nitric oxide synthase (NOS) isoforms, is a tightly regulated process. Dysregulation leading to NO overproduction is a hallmark of numerous pathologies, including neurodegenerative disorders and inflammatory conditions. Consequently, the inhibition of NOS has emerged as a significant therapeutic strategy. While early inhibitors were predominantly arginine-based substrate analogues, the quest for isoform-selective agents led to the exploration of alternative chemical scaffolds. This guide details the discovery and historical development of a pivotal class of these agents: the ornithine-based NOS inhibitors. We will trace the evolution from early, simple analogues to potent and selective dipeptide inhibitors, elucidate the mechanistic basis for their action, and provide field-proven experimental protocols for their synthesis and evaluation.
The Nitric Oxide Paradox and the Rationale for NOS Inhibition
The discovery that a simple diatomic free radical, nitric oxide, was the long-sought Endothelium-Derived Relaxing Factor (EDRF) revolutionized vascular biology and neuroscience.[1] Synthesized from L-arginine by a family of heme-containing enzymes—the nitric oxide synthases (NOS)—NO functions as a critical signaling molecule.[2][3] Three distinct NOS isoforms have been identified: neuronal NOS (nNOS or NOS-1), inducible NOS (iNOS or NOS-2), and endothelial NOS (eNOS or NOS-3).[1][2]
The constitutive isoforms, nNOS and eNOS, are calcium/calmodulin-dependent and produce low, transient levels of NO for signaling in neurotransmission and vasodilation, respectively.[1][4] In contrast, iNOS is calcium-independent and, once expressed in response to inflammatory stimuli, produces large, sustained amounts of NO as part of the immune response.[1][5]
While essential, excessive NO production is cytotoxic and implicated in a wide range of diseases. Overproduction by nNOS is linked to neurodegenerative disorders like Parkinson's and Alzheimer's disease, while excessive iNOS activity contributes to septic shock and chronic inflammation.[2][5][6][7] This pathological overproduction established the NOS enzymes as prime therapeutic targets. The primary challenge, however, has been to achieve selective inhibition of a specific isoform (typically nNOS or iNOS) while sparing eNOS, whose activity is vital for maintaining cardiovascular homeostasis.[2][6][8]
The Genesis of NOS Inhibitors: From Arginine to Ornithine
The identification of L-arginine as the sole substrate for NOS naturally led to the development of arginine analogues as the first generation of inhibitors.[] N-monomethyl-L-arginine (L-NMMA) was the first such inhibitor identified and became an indispensable pharmacological tool for probing the biological functions of NO.[1][7] However, these early arginine-based inhibitors, including the potent Nω-nitro-L-arginine methyl ester (L-NAME), generally lacked significant isoform selectivity, precluding their therapeutic use due to adverse cardiovascular effects from eNOS inhibition.[7][10]
The quest for selectivity necessitated a move beyond simple substrate mimicry. Researchers began to explore alternative scaffolds that could fit into the arginine-binding pocket but offer different vectors for chemical modification.[4] L-ornithine, an arginine precursor with a shorter side chain, emerged as a promising scaffold. A key early example is N⁵-(1-iminoethyl)-L-ornithine (L-NIO), a potent but non-selective competitive inhibitor.[4][7] While not selective, the success of L-NIO demonstrated that the ornithine core was a viable starting point for inhibitor design.
A Leap in Selectivity: The Rise of Dipeptide Inhibitors
A major breakthrough in achieving isoform selectivity came from extending the inhibitor structure beyond a single amino acid. The hypothesis was that larger molecules, such as dipeptides, could form additional interactions with residues outside the core substrate-binding site, exploiting the subtle structural differences between the NOS isoforms.[4][7]
Initial work by Silverman and colleagues in the late 1990s demonstrated the potential of this approach. They synthesized a series of dipeptides and dipeptide esters containing Nω-nitroarginine.[11] A landmark finding was that D-Phe-D-Arg-NO₂-OMe inhibited nNOS with remarkable selectivity—approximately 1800-fold over iNOS.[7] This work proved that both the order and chirality of the amino acids were critical determinants of potency and selectivity.[11]
Subsequent research built upon this principle, incorporating ornithine-based structures into dipeptide amides. These efforts led to the discovery of highly potent and selective nNOS inhibitors.[12][13] For example, L-ArgNO₂-L-Dbu-NH₂ (where Dbu is 2,4-diaminobutyric acid, an ornithine analogue) was identified as a potent nNOS inhibitor with over 1500-fold selectivity against eNOS.[12][13] Structure-activity relationship (SAR) studies revealed the importance of the N-terminal α-amine and the peptide bond's NH moiety for strong binding at the active site.[13]
Mechanism of Action: Exploiting Isoform-Specific Interactions
Ornithine-based inhibitors, particularly the dipeptides, act as competitive inhibitors, vying with L-arginine for the active site. Their selectivity arises from exploiting subtle differences in the active site architecture. For instance, a key residue variation—Asp597 in rat nNOS versus Asn368 in bovine eNOS—has been identified as a structural basis for the preferential binding of some dipeptide amide inhibitors to nNOS.[14] This electrostatic difference allows for specific hydrogen bonding patterns that favor binding to one isoform over another.
Diagram: The NO Synthesis Pathway and Competitive Inhibition
Caption: Ornithine-based inhibitors competitively block the binding of L-arginine to the NOS active site.
Core Methodologies: A Guide to Inhibitor Synthesis and Evaluation
The development of novel inhibitors is a cyclical process of design, synthesis, and biological testing. The following protocols represent standard, validated methodologies in the field.
Synthesis: Solid-Phase Peptide Synthesis (SPPS)
SPPS is the cornerstone for rapidly creating libraries of dipeptide inhibitors for SAR studies. The following is a generalized protocol for synthesizing a dipeptide amide on a Rink Amide resin.
Protocol: SPPS of an Ornithine-Based Dipeptide Amide
-
Resin Swelling: Swell Rink Amide resin in dimethylformamide (DMF) for 30 minutes in a reaction vessel.
-
Fmoc Deprotection (First Amino Acid):
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 5-10 minutes. Repeat once.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Coupling (First Amino Acid):
-
In a separate vial, dissolve the first Fmoc-protected amino acid (3 eq) and a coupling agent like HATU (3 eq) in DMF.
-
Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (6 eq) to the vial to activate the amino acid.
-
Immediately add the activated amino acid solution to the deprotected resin. Agitate for 1-2 hours.
-
Wash the resin with DMF (5-7 times).
-
-
Repeat Deprotection and Coupling (Second Amino Acid):
-
Repeat Step 2 to remove the Fmoc group from the newly coupled amino acid.
-
Repeat Step 3 to couple the Fmoc-protected ornithine analogue.
-
-
Final Deprotection: Repeat Step 2 to remove the final Fmoc group.
-
Cleavage and Global Deprotection:
-
Wash the resin with dichloromethane (DCM) and dry it under vacuum.
-
Add a cleavage cocktail (e.g., 95% Trifluoroacetic Acid (TFA), 2.5% water, 2.5% triisopropylsilane) to the resin.
-
Agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
-
Purification and Verification:
-
Precipitate the crude peptide from the TFA solution using cold diethyl ether.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Verify the mass and purity of the final compound using mass spectrometry (e.g., LC-MS).
-
Evaluation: The Griess Assay for NOS Inhibition
To quantify the potency of a synthesized inhibitor (i.e., its IC₅₀ value), a reliable enzyme activity assay is required. The Griess assay is a colorimetric method that measures nitrite (NO₂⁻), a stable and quantifiable breakdown product of NO.[15]
Protocol: In Vitro NOS Inhibition Assay (Griess Assay)
-
Reagent Preparation:
-
Assay Buffer: e.g., 50 mM HEPES, pH 7.4.
-
Master Mix: In assay buffer, prepare a master mix containing L-arginine (substrate), NADPH (cofactor), calmodulin, and CaCl₂ (for nNOS/eNOS activation).[15][16]
-
Inhibitor Solutions: Perform serial dilutions of the test inhibitor in assay buffer to create a range of concentrations. Include a vehicle control (e.g., DMSO).
-
Enzyme: Dilute purified nNOS, iNOS, or eNOS enzyme to the working concentration in assay buffer.
-
Griess Reagent: Prepare Component A (Sulfanilamide in HCl) and Component B (N-(1-Naphthyl)ethylenediamine dihydrochloride in water).[16]
-
Nitrite Standard: Prepare a standard curve using known concentrations of sodium nitrite.
-
-
Assay Procedure (96-well plate format):
-
Add the serially diluted inhibitor or vehicle control to the wells.
-
Add the Master Mix to all wells.
-
Initiate the reaction by adding the diluted NOS enzyme to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).[15]
-
-
Nitrite Detection:
-
Data Analysis:
-
Measure the absorbance at ~540 nm using a microplate reader.
-
Calculate the nitrite concentration in each well using the sodium nitrite standard curve.
-
Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot percent inhibition versus log[inhibitor] and fit the data using a nonlinear regression to calculate the IC₅₀ value.
-
Diagram: Experimental Workflow for Inhibitor Development
Caption: The cyclical workflow for the design, synthesis, and evaluation of novel NOS inhibitors.
Comparative Data and Future Outlook
The systematic application of these methodologies has yielded a wealth of data, allowing for the fine-tuning of inhibitor structures. The table below provides a representative summary of how data for different inhibitors might be presented to compare potency and selectivity.
Table 1: Representative Inhibitory Profiles of Ornithine-Based Dipeptides
| Compound ID | Structure | Target | IC₅₀ (nM) | Selectivity (vs. eNOS) | Selectivity (vs. iNOS) |
| Cpd-1 | L-Orn(NO₂)-L-Phe-NH₂ | nNOS | 150 | >1000-fold | 150-fold |
| Cpd-2 | D-Orn(NO₂)-D-Phe-NH₂ | nNOS | 350 | >500-fold | 80-fold |
| Cpd-3 | L-Orn(NO₂)-L-Leu-NH₂ | iNOS | 95 | 20-fold | - |
| Cpd-4 | L-NIO (reference) | Pan-NOS | 4500 | ~1-fold | ~1-fold |
Data are illustrative and based on trends reported in the literature.
The journey of ornithine-based NOS inhibitors is far from over. Current research focuses on developing agents with even greater isoform selectivity, improved pharmacokinetic properties for in vivo efficacy, and application to novel therapeutic areas. The foundational discoveries and robust methodologies detailed in this guide continue to pave the way for the development of next-generation therapeutics targeting the nitric oxide pathway.
References
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- BenchChem Technical Support Team. (2025). Application Notes and Protocols for Studying Neuronal Nitric Oxide Synthase (nNOS) Inhibition. BenchChem.
- Huang, H., et al. (1999). Synthesis and evaluation of peptidomimetics as selective inhibitors and active site probes of nitric oxide synthases. Journal of Medicinal Chemistry.
- Silverman, R. B., et al. (1997). Selective inhibition of neuronal nitric oxide synthase by N omega-nitroarginine-and phenylalanine-containing dipeptides and dipeptide esters. Journal of Medicinal Chemistry.
- Del Pizzo, R., et al. Progress in the development of selective nitric oxide synthase (NOS) inhibitors. Current Pharmaceutical Design.
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- Campiglia, P., et al. (2003). Progress in the development of selective nitric oxide synthase (NOS) inhibitors. PubMed.
- Various Authors. Nitric Oxide : Methods and Protocols. National Institutes of Health.
- BenchChem. (2025). hnNOS-IN-3 experimental variability and controls. BenchChem.
- Cinelli, M. A., et al. (2015). Development Of Nitric Oxide Synthase Inhibitors for Neurodegeneration and Neuropathic Pain. PubMed Central.
- Campiglia, P., et al. Progress in the Development of Selective Nitric Oxide Synthase (NOS) Inhibitors. Bentham Science Publishers.
- Li, H., et al. Electrostatic Control of Isoform Selective Inhibitor Binding in Nitric Oxide Synthase. OSTI.GOV.
- Cayman Chemical. NOS Activity Assay Kit. Cayman Chemical.
- Patsnap Synapse. (2024). What are NOS inhibitors and how do they work?. Patsnap Synapse.
- Poulos, T. L. (2016). Nitric Oxide Synthase and Structure-Based Inhibitor Design. PubMed Central.
- Kumar, S., et al. NOS Inhibitors: Structure, Biological Activity and Mechanism of Action. Bentham Science.
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- BOC Sciences. Nitric oxide synthase (NOS) Inhibitors, Agonists and Modulators. BOC Sciences.
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The Role of L-N5-(1-Imino-3-pentenyl) ornithine in Neuroscience: A Technical Guide
This guide provides an in-depth technical overview of L-N5-(1-Imino-3-pentenyl) ornithine (L-NIO), a critical tool for researchers in neuroscience and drug development. We will delve into its core mechanism of action, isoform selectivity, and its diverse applications in dissecting the complex roles of nitric oxide in the nervous system. This document is intended for researchers, scientists, and drug development professionals seeking to leverage L-NIO in their experimental paradigms.
Introduction: The Significance of Nitric Oxide and its Inhibition
Nitric oxide (NO) is a pleiotropic signaling molecule in the central nervous system, implicated in a vast array of physiological and pathological processes.[1][2] Its synthesis is catalyzed by a family of enzymes known as nitric oxide synthases (NOS), which exist in three primary isoforms: neuronal NOS (nNOS or NOS-1), endothelial NOS (eNOS or NOS-3), and inducible NOS (iNOS or NOS-2).[3][4][5] Given the widespread influence of NO, from synaptic plasticity to neuroinflammation and cerebrovascular regulation, the ability to precisely modulate its production is paramount for experimental neuroscience.
This compound, commonly referred to as L-NIO, has emerged as a potent tool for achieving this modulation. It is a non-selective inhibitor of all three NOS isoforms, enabling researchers to probe the functional consequences of global NO reduction in various experimental models.[6]
Mechanism of Action: Irreversible Inhibition of Nitric Oxide Synthase
L-NIO functions as a potent, NADPH-dependent, and irreversible inhibitor of nitric oxide synthase.[7][8][9] Its mechanism of action is rooted in its structural similarity to L-arginine, the natural substrate for NOS. This allows L-NIO to bind to the active site of the enzyme. However, unlike L-arginine, L-NIO undergoes a catalytic process that leads to the irreversible inactivation of the enzyme.[4][5]
The following diagram illustrates the canonical nitric oxide signaling pathway and the point of intervention by L-NIO.
Caption: L-NIO inhibits all isoforms of NOS, preventing the conversion of L-Arginine to Nitric Oxide.
Isoform Selectivity Profile
While broadly characterized as a non-selective NOS inhibitor, L-NIO exhibits some degree of differential potency towards the various isoforms. Understanding these nuances is critical for interpreting experimental results. The inhibitory constants (Ki) provide a quantitative measure of this selectivity.
| NOS Isoform | Ki (μM) | Source |
| Neuronal NOS (nNOS) | 1.7 | [7][9] |
| Endothelial NOS (eNOS) | 3.9 | [7][9] |
| Inducible NOS (iNOS) | 3.9 | [7][9] |
As the data indicates, L-NIO is most potent against nNOS, with slightly lower potency for eNOS and iNOS. This subtle selectivity can be a consideration in experimental design, particularly when attempting to dissect the relative contributions of different NOS isoforms. For studies requiring more stringent isoform-specific inhibition, other molecules such as 7-Nitroindazole (for nNOS) or L-NIL (for iNOS) may be more appropriate.[10]
Applications in Neuroscience Research
L-NIO has proven to be an invaluable tool in elucidating the multifaceted roles of nitric oxide in the nervous system. Its applications span several key areas of investigation.
Synaptic Plasticity
Nitric oxide is a key retrograde messenger involved in long-term potentiation (LTP), a cellular correlate of learning and memory.[11][12][13] By inhibiting NO production, L-NIO allows researchers to investigate the necessity of NO signaling for the induction and maintenance of LTP.[14]
This protocol outlines a general procedure for assessing the effect of L-NIO on LTP in acute hippocampal slices.
-
Slice Preparation:
-
Anesthetize and decapitate a rodent (e.g., Sprague-Dawley rat).
-
Rapidly remove the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF).
-
Prepare 300-400 µm thick horizontal or coronal hippocampal slices using a vibratome.
-
Transfer slices to a holding chamber with oxygenated aCSF at room temperature for at least 1 hour to recover.
-
-
Electrophysiological Recording:
-
Transfer a single slice to a recording chamber continuously perfused with oxygenated aCSF at 30-32°C.
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Establish a stable baseline recording of fEPSPs for at least 20 minutes.
-
-
L-NIO Application:
-
Prepare a stock solution of L-NIO dihydrochloride in water or aCSF.
-
Dilute the stock solution in aCSF to the desired final concentration (e.g., 10-100 µM).
-
Switch the perfusion to the L-NIO containing aCSF and allow it to equilibrate for at least 20-30 minutes.
-
-
LTP Induction and Recording:
-
Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., one or two 1-second trains of 100 Hz stimulation).
-
Continue recording fEPSPs for at least 60 minutes post-HFS to assess the magnitude and stability of LTP.
-
Compare the degree of potentiation in the presence of L-NIO to control slices that received HFS without the inhibitor.
-
Caption: Workflow for in vitro LTP experiments with L-NIO.
Neuroinflammation
Nitric oxide produced by iNOS in microglia and astrocytes is a key mediator of neuroinflammation.[1][15][16][17] While essential for host defense, excessive NO production can lead to neuronal damage.[2] L-NIO can be used to inhibit this NO production and investigate its role in neuroinflammatory cascades and associated neurotoxicity.[1]
This protocol describes a method to assess the effect of L-NIO on NO production in cultured microglia.
-
Cell Culture:
-
Culture a murine microglial cell line (e.g., BV-2) or primary microglia in appropriate media.[18]
-
Plate cells in 96-well plates at a suitable density and allow them to adhere overnight.
-
-
L-NIO Pre-treatment:
-
Prepare a stock solution of L-NIO in sterile cell culture medium.
-
Pre-treat the cells with various concentrations of L-NIO (e.g., 1-100 µM) for 1-2 hours.
-
-
Induction of Neuroinflammation:
-
Stimulate the microglia with a pro-inflammatory agent such as lipopolysaccharide (LPS) (e.g., 100 ng/mL) in the continued presence of L-NIO.
-
Include control wells with untreated cells, cells treated with L-NIO alone, and cells treated with LPS alone.
-
Incubate for 24 hours.
-
-
Measurement of Nitric Oxide Production:
-
Collect the cell culture supernatant.
-
Measure the accumulation of nitrite, a stable breakdown product of NO, using the Griess reagent assay.[19][20]
-
Quantify the nitrite concentration by comparing the absorbance to a sodium nitrite standard curve.
-
Assess the inhibitory effect of L-NIO by comparing nitrite levels in LPS-stimulated cells with and without the inhibitor.
-
Cerebrovascular Function and Ischemic Models
Endothelial-derived NO is a potent vasodilator and plays a crucial role in regulating cerebral blood flow.[21] Dysregulation of NO signaling is implicated in cerebrovascular diseases such as stroke. L-NIO has been utilized to induce focal cerebral ischemia in animal models, providing a valuable tool for studying the pathophysiology of stroke and for the pre-clinical testing of neuroprotective agents.[7][22] Furthermore, L-NIO is used to investigate the role of NO in the regulation of the blood-brain barrier (BBB).[21][23][24]
This protocol is based on a published method for inducing a focal ischemic infarct in the rat brain.[7][9]
-
Animal Preparation:
-
Anesthetize an adult male Sprague-Dawley rat with an appropriate anesthetic (e.g., isoflurane).
-
Place the animal in a stereotaxic frame.
-
-
Surgical Procedure:
-
Make a midline incision on the scalp to expose the skull.
-
Drill a small burr hole over the target brain region (e.g., the striatum).
-
Lower a microinjection needle to the desired coordinates.
-
-
L-NIO Administration:
-
Post-operative Care and Assessment:
Pharmacokinetics and In Vivo Considerations
When using L-NIO in vivo, it is important to consider its pharmacokinetic properties. While detailed pharmacokinetic studies on L-NIO are not extensively published in the public domain, some general principles can be inferred from related compounds and its chemical nature.[25][26][27]
-
Administration: L-NIO is typically administered systemically via intraperitoneal (i.p.) or intravenous (i.v.) injection, or directly into the CNS via intracerebroventricular (i.c.v.) or intraparenchymal infusion.[28]
-
Dosage: The effective dose will vary depending on the animal model, route of administration, and the desired level of NOS inhibition. It is recommended to perform dose-response studies to determine the optimal concentration for a specific experimental paradigm.
-
Solubility: L-NIO dihydrochloride is soluble in water and aqueous buffers, facilitating its preparation for in vivo use.[6][29]
Conclusion
This compound is a powerful and versatile pharmacological tool for neuroscience research. Its ability to potently inhibit all three isoforms of nitric oxide synthase allows for the systematic investigation of the diverse roles of NO in synaptic function, neuroinflammation, and cerebrovascular physiology. By understanding its mechanism of action, isoform selectivity profile, and appropriate experimental application, researchers can effectively leverage L-NIO to advance our understanding of the nervous system in health and disease.
References
-
Tsikas, D. (2000). Measurement of nitric oxide synthase activity in vivo and in vitro by gas chromatography-mass spectrometry. Methods in Enzymology, 359, 387-401. [Link]
-
Oxford Biomedical Research. Ultra Sensitive Assay for Nitric Oxide Synthase. [Link]
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Bon, C., & Garthwaite, J. (2003). Tonic and Phasic Nitric Oxide Signals in Hippocampal Long-Term Potentiation. The Journal of neuroscience, 23(32), 10486-10494. [Link]
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A Technical Guide to the Preliminary Efficacy Evaluation of L-N5-(1-Imino-3-pentenyl) ornithine
Preamble: Charting the Course for a Novel NOS Inhibitor
The discovery of a novel molecular entity is the beginning of a rigorous scientific journey. This guide addresses the critical first steps in evaluating L-N5-(1-Imino-3-pentenyl) ornithine, a compound structurally analogous to known arginine-based inhibitors of Nitric Oxide Synthase (NOS). Given the limited specific literature on this particular pentenyl variant[1], this document serves as a foundational blueprint. It is designed not as a rigid protocol, but as a logical and scientifically defensible strategy for its preliminary characterization.
Our approach is grounded in a first-principles methodology, beginning with target engagement at the enzymatic level, progressing to cellular function, and culminating in a proof-of-concept in vivo assessment. Each phase is designed to build upon the last, creating a self-validating cascade of evidence to determine the compound's potential as a therapeutic modulator of nitric oxide signaling.
Nitric oxide (NO) is a pivotal signaling molecule, with its production tightly regulated by three distinct NOS isoforms: neuronal (nNOS), endothelial (eNOS), and inducible (iNOS).[2] While essential for neurotransmission and vascular homeostasis, the dysregulation and overproduction of NO, particularly by nNOS and iNOS, are implicated in a spectrum of pathologies from neurodegeneration to inflammatory disorders and cancer.[3][4] Consequently, the development of isoform-selective NOS inhibitors represents a significant therapeutic opportunity. This guide outlines the essential preliminary studies to determine if this compound warrants further, more intensive investigation.
The Nitric Oxide Synthase Pathway
The canonical pathway involves the conversion of L-arginine to L-citrulline and nitric oxide. This reaction is catalyzed by the NOS enzymes, which exist as homodimers and require cofactors such as NADPH, FAD, FMN, and tetrahydrobiopterin (H4B).[5] The NO produced can then diffuse to adjacent cells to elicit its effects, most notably through the activation of soluble guanylyl cyclase (sGC), leading to cGMP production and downstream signaling.[6]
Caption: The Nitric Oxide Synthase (NOS) signaling cascade.
Part 1: In Vitro Characterization — Target Engagement and Isoform Selectivity
Directive: The foundational step is to unequivocally determine if this compound directly inhibits NOS enzymes and to quantify its potency and selectivity across the three isoforms. This is a critical decision point; a compound that fails to demonstrate potent, selective inhibition in a clean enzymatic system is unlikely to succeed in more complex biological environments.
Causality Behind Experimental Choice: We employ a cell-free, recombinant enzyme assay to eliminate confounding variables such as cell permeability, off-target effects, or metabolic degradation. This ensures that any observed inhibition is a direct interaction between the compound and the NOS enzyme. Measuring activity against all three isoforms is non-negotiable, as the therapeutic index of a NOS inhibitor is often defined by its selectivity. For instance, non-selective inhibition of eNOS can lead to undesirable cardiovascular effects like hypertension.[7]
Quantitative Data Summary: Target Inhibition Profile
The primary output of this phase will be the half-maximal inhibitory concentration (IC50) for each NOS isoform. This data should be summarized as follows:
| Target Enzyme | Source Organism | IC50 (µM) | 95% Confidence Interval |
| nNOS (NOS-1) | Recombinant Human | [Experimental Value] | [Experimental Value] |
| iNOS (NOS-2) | Recombinant Human | [Experimental Value] | [Experimental Value] |
| eNOS (NOS-3) | Recombinant Human | [Experimental Value] | [Experimental Value] |
Experimental Protocol: NOS Inhibition Assay (Citrulline Conversion)
This protocol is based on the established method of measuring the conversion of radiolabeled L-arginine to L-citrulline.[5]
-
Reagent Preparation:
-
NOS Enzymes: Obtain commercially available recombinant human nNOS, iNOS, and eNOS.
-
Assay Buffer: Prepare a buffer containing 40 mM Tris-HCl (pH 7.5), 3 mM DTT, and 15 mM CaCl2.[5]
-
Cofactor Mix: Prepare a stock solution in Assay Buffer containing 4 µM FAD, 4 µM FMN, 4 µM Tetrahydrobiopterin (H4B), and 0.5 µM calmodulin.[5]
-
Substrate Mix: Prepare a solution containing 1 mM NADPH and 3 µM [¹⁴C]L-arginine.[5]
-
Test Compound: Prepare a serial dilution of this compound in the appropriate vehicle (e.g., water or DMSO). Ensure final vehicle concentration is consistent across all wells and does not exceed 1%.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 20 µL of Assay Buffer.
-
Add 10 µL of the test compound at various concentrations (or vehicle for control).
-
Add 10 µL of the Cofactor Mix.
-
Initiate the reaction by adding 10 µL of the respective NOS enzyme solution.
-
Incubate for 30 minutes at 37°C.
-
Start the enzymatic reaction by adding 10 µL of the Substrate Mix.
-
Incubate for an additional 60 minutes at 37°C.
-
-
Termination and Detection:
-
Terminate the reaction by adding 200 µL of a stop buffer (e.g., 100 mM HEPES, 10 mM EDTA, pH 5.5).
-
Apply the reaction mixture to a cation-exchange resin (e.g., Dowex AG 50W-X8) column to separate the unreacted [¹⁴C]L-arginine (which binds to the resin) from the newly formed [¹⁴C]L-citrulline (which flows through).
-
Collect the eluate into a scintillation vial.
-
Add scintillation fluid and quantify the amount of [¹⁴C]L-citrulline using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the log concentration of the compound and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Part 2: Cell-Based Functional Assays — Verifying Cellular Bioactivity
Directive: Having confirmed enzymatic inhibition, the next logical hurdle is to determine if this compound can cross the cell membrane and engage its target in a physiological context. A compound potent on a purified enzyme but ineffective in a cell-based assay is a common failure mode, often due to poor bioavailability.[8]
Causality Behind Experimental Choice: We use the Griess assay, a simple and robust colorimetric method to measure nitrite, a stable breakdown product of NO.[8][9] By using specific cell lines and stimulation conditions, we can create models of isoform-specific NO production. For example, stimulating RAW 264.7 macrophages with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) robustly induces iNOS expression and subsequent NO production.[10] For constitutive isoforms, HEK 293T cells can be transfected to overexpress nNOS or eNOS.[8] This approach provides a more biologically relevant assessment of the compound's efficacy.
Experimental Workflow: Cell-Based NO Production Assay
Caption: Workflow for cell-based nitric oxide inhibition screening.
Experimental Protocol: iNOS Inhibition in RAW 264.7 Macrophages
-
Cell Culture:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed cells into a 96-well plate at a density of 1 x 10⁵ cells per well and allow them to adhere overnight.
-
-
Compound Treatment and Stimulation:
-
Remove the culture medium and replace it with fresh medium containing serial dilutions of this compound. Include a vehicle-only control.
-
Pre-incubate the cells with the compound for 1 hour at 37°C.
-
Add iNOS-inducing stimuli: LPS (1 µg/mL) and IFN-γ (10 ng/mL).
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Nitrite Measurement (Griess Assay):
-
After incubation, carefully collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.
-
Prepare a nitrite standard curve using sodium nitrite (0-100 µM).
-
Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) to each well.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well.
-
Incubate for another 10 minutes at room temperature.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the nitrite concentration in each sample using the standard curve.
-
Determine the percent inhibition of nitrite production for each compound concentration relative to the stimulated vehicle control.
-
Calculate the cellular IC50 value by plotting the data as described for the enzyme assay.
-
Part 3: In Vivo Pharmacokinetics and Pharmacodynamics — Establishing Systemic Activity
Directive: The final preliminary stage is to assess the compound's behavior in a living system. This involves two parallel objectives: understanding its pharmacokinetic (PK) profile—what the body does to the drug—and its pharmacodynamic (PD) effect—what the drug does to the body.[6][11] This phase provides the first indication of a viable dosing strategy and confirms that the compound can reach its target and exert a biological effect in vivo.
Causality Behind Experimental Choice: A rodent model provides a cost-effective and well-characterized system for initial PK/PD studies. For pharmacodynamics, the LPS-induced endotoxemia model in rats is an excellent choice.[7] LPS administration causes a massive upregulation of iNOS, leading to a significant and easily measurable increase in plasma nitrate/nitrite (NOx) levels. The ability of our test compound to blunt this increase serves as a robust in vivo biomarker of its NOS-inhibiting activity.[7]
Experimental Workflow: In Vivo PK/PD Study in Rats
Caption: Integrated workflow for an in vivo pharmacokinetic/pharmacodynamic study.
Experimental Protocol: LPS-Induced NOx Production Model
-
Animal Handling and Dosing:
-
Use male Sprague-Dawley rats (250-300g). Acclimatize animals for at least one week before the experiment.
-
Randomly assign rats to treatment groups (e.g., vehicle control, and 3-4 dose levels of the test compound).
-
Prepare the dosing solution of this compound in a suitable vehicle (e.g., sterile saline). A formulation study may be required to ensure solubility and stability.[12]
-
Administer the compound or vehicle via intravenous (IV) or intraperitoneal (IP) injection.
-
-
Induction and Sample Collection:
-
Thirty minutes after compound administration, induce endotoxemia by injecting LPS (from E. coli) at a dose of 5 mg/kg, IP.
-
Collect blood samples (~200 µL) via a tail vein or cannulated vessel at pre-determined time points (e.g., 0, 1, 2, 4, 6, 8, and 24 hours post-LPS). Collect blood into heparinized tubes.
-
Centrifuge the blood samples to separate plasma and store at -80°C until analysis.
-
-
Pharmacokinetic (PK) Analysis:
-
Develop and validate a sensitive analytical method (e.g., LC-MS/MS) for the quantification of this compound in plasma.
-
Analyze the plasma samples to determine the concentration of the compound at each time point.
-
Use PK software (e.g., Phoenix WinNonlin) to calculate key parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and elimination half-life (t½).
-
-
Pharmacodynamic (PD) Analysis:
-
Measure the total concentration of nitrate and nitrite (NOx) in the plasma samples. This typically requires an initial step to convert nitrate to nitrite using nitrate reductase.
-
Use the Griess assay, as described in Part 2, to quantify the total nitrite concentration.
-
Compare the NOx levels in the compound-treated groups to the vehicle-treated, LPS-stimulated group to determine the percentage of inhibition of NO production at each time point and for each dose.
-
Quantitative Data Summary: In Vivo Profile
Table 2: Pharmacokinetic Parameters in Rats (Single IV Dose)
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | t½ (hr) |
|---|---|---|---|---|
| [Dose 1] | [Value] | [Value] | [Value] | [Value] |
| [Dose 2] | [Value] | [Value] | [Value] | [Value] |
Table 3: Pharmacodynamic Effect on LPS-Induced Plasma NOx
| Dose (mg/kg) | Peak Plasma NOx (µM) | % Inhibition vs. Vehicle |
|---|---|---|
| Vehicle | [Value] | 0% |
| [Dose 1] | [Value] | [Value] |
| [Dose 2] | [Value] | [Value] |
| [Dose 3] | [Value] | [Value] |
Conclusion and Strategic Next Steps
This three-part preliminary evaluation provides a comprehensive, data-driven foundation for assessing the potential of this compound. Successful completion of these studies will yield critical information on the compound's potency, isoform selectivity, cellular activity, and in vivo proof-of-concept.
-
If the compound is potent and selective (e.g., for nNOS or iNOS) in vitro, demonstrates good cellular activity, and effectively suppresses NOx production in vivo with a reasonable pharmacokinetic profile, it becomes a strong candidate for advancement into specific disease models.
-
Conversely, if the compound shows poor potency, lack of selectivity, poor cellular penetration, or no in vivo efficacy, these data provide a clear, early rationale for halting further development, thereby conserving valuable resources.
The next steps would be dictated by the isoform selectivity profile. A potent nNOS inhibitor would be channeled towards models of neuropathic pain or neurodegeneration[4], while a selective iNOS inhibitor would be best evaluated in models of chronic inflammation or sepsis.[7] This structured, evidence-based approach ensures that subsequent, more complex efficacy studies are built on a solid scientific foundation.
References
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Al-Ostoot, F. H., Salah, S., Al-Mansoori, L., Al-Hariri, M., Sameer, G., & El-Awady, R. (2021). Nitric Oxide Synthase Inhibitors 1400W and L-NIO Inhibit Angiogenesis Pathway of Colorectal Cancer. Cancer Investigation. Available from: [Link]
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Chandrasena, G., et al. (2004). Disposition and pharmacokinetics of L-N6-(1-iminoethyl)lysine-5-tetrazole-amide, a selective iNOS inhibitor, in rats. Drug Metabolism and Disposition. Available from: [Link]
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Cinelli, M. A., et al. (2020). Development Of Nitric Oxide Synthase Inhibitors for Neurodegeneration and Neuropathic Pain. Journal of medicinal chemistry. Available from: [Link]
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Schmetterer, L., et al. (1998). Pharmacokinetic-pharmacodynamic profile of systemic nitric oxide-synthase inhibition with L-NMMA in humans. British Journal of Clinical Pharmacology. Available from: [Link]
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Methodological & Application
Application Notes and Protocols for the Use of L-N5-(1-Imino-3-pentenyl) ornithine in Cell Culture
Abstract
This technical guide provides a comprehensive framework for researchers utilizing L-N5-(1-Imino-3-pentenyl) ornithine, a putative nitric oxide synthase (NOS) inhibitor, in cell culture-based investigations. While this specific analog of L-ornithine is less characterized in peer-reviewed literature than its counterparts such as L-N5-(1-iminoethyl)ornithine (L-NIO) and N5-(1-Imino-3-butenyl)-L-ornithine (L-VNIO), its structural similarities suggest a potential role in the modulation of nitric oxide signaling pathways. This document outlines the presumed mechanism of action, provides detailed protocols for its preparation and application in cell culture, and describes methodologies for assessing its biological activity and potential cytotoxicity. The protocols herein are designed to be self-validating, emphasizing empirical determination of optimal experimental parameters.
Introduction: The Rationale for Nitric Oxide Synthase Inhibition
Nitric oxide (NO) is a pleiotropic signaling molecule implicated in a vast array of physiological and pathological processes, including neurotransmission, vasodilation, and the immune response.[1] The synthesis of NO is catalyzed by a family of enzymes known as nitric oxide synthases (NOS), which exist in three primary isoforms: neuronal NOS (nNOS or NOS1), inducible NOS (iNOS or NOS2), and endothelial NOS (eNOS or NOS3).[2] While the constitutive expression of nNOS and eNOS is crucial for maintaining homeostasis, the overexpression of iNOS is often associated with inflammatory conditions and disease states.[1] Consequently, the development and characterization of specific NOS inhibitors are of paramount importance for dissecting the roles of NO in biological systems and for the potential development of novel therapeutics.
This compound belongs to a class of arginine mimetics that are predicted to compete with the endogenous NOS substrate, L-arginine. Its chemical structure, available in the PubChem database (CID 10198252), features an L-ornithine backbone with a modified side chain that is hypothesized to interact with the active site of NOS enzymes.[3] A synonym for this compound is "Propenyl-L-NIO".[3] Due to the limited availability of specific studies on this compound, the protocols and recommendations provided in this guide are based on established methodologies for similar ornithine-based NOS inhibitors and should be adapted and optimized for your specific cell type and experimental question.
Mechanism of Action: A Postulated Model
Based on the structure of this compound, it is hypothesized to act as a competitive inhibitor of nitric oxide synthases. The L-ornithine core mimics the substrate L-arginine, allowing the inhibitor to bind to the active site of the enzyme. The imino-pentenyl side chain is predicted to interact with the heme cofactor and other critical residues within the active site, thereby preventing the binding and subsequent oxidation of L-arginine to L-citrulline and nitric oxide. The extended pentenyl group may confer altered selectivity and potency for the different NOS isoforms compared to other known inhibitors.
Figure 2. Workflow for determining the optimal working concentration and assessing cytotoxicity.
Quantification of Nitric Oxide Production using the Griess Assay
Causality behind Experimental Choices: The Griess assay is a simple and cost-effective colorimetric method for the indirect measurement of NO production by quantifying its stable metabolite, nitrite, in the cell culture supernatant. [4]The assay relies on a two-step diazotization reaction where sulfanilamide reacts with nitrite in an acidic environment to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine to produce a colored azo compound that can be measured spectrophotometrically. [5]A standard curve is essential for accurate quantification.
Protocol 3.3: Griess Assay for Nitrite Measurement
-
Prepare Nitrite Standards: Prepare a series of sodium nitrite standards (e.g., 0-100 µM) in the same cell culture medium used for your experiment.
-
Sample Collection: After the incubation period with this compound, carefully collect the cell culture supernatant from each well.
-
Griess Reagent Reaction:
-
Add 50 µL of the collected supernatant or nitrite standards to a new 96-well plate.
-
Add 50 µL of 1% sulfanilamide in 5% phosphoric acid to each well and incubate for 5-10 minutes at room temperature, protected from light. [6] * Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water to each well and incubate for another 5-10 minutes at room temperature, protected from light. [6]4. Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis: Subtract the absorbance of the blank (medium only) from all readings. Plot the absorbance of the standards versus their concentrations to generate a standard curve. Determine the nitrite concentration in your samples from this curve.
Assessment of Cell Viability using the MTT Assay
Causality behind Experimental Choices: The MTT assay is a widely used colorimetric assay to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to its insoluble purple formazan product. [7]The amount of formazan produced is directly proportional to the number of living cells.
Protocol 3.4: MTT Assay for Cell Viability
-
Prepare MTT Solution: Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS). [7]2. Cell Treatment: Following the treatment period with this compound, carefully remove the culture medium from each well.
-
MTT Incubation: Add 100 µL of fresh, serum-free medium and 10 µL of the MTT solution to each well. Incubate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope. 4. Solubilization of Formazan: Remove the MTT-containing medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well. 5. Absorbance Measurement: Gently shake the plate to dissolve the formazan crystals and measure the absorbance at a wavelength of 570 nm.
-
Data Analysis: Express the results as a percentage of the viability of the untreated or vehicle-treated control cells.
Concluding Remarks and Future Directions
The application of this compound as a potential NOS inhibitor in cell culture presents an opportunity to explore novel aspects of nitric oxide signaling. However, due to the current scarcity of published data, a rigorous and systematic approach to its characterization is imperative. The protocols outlined in this guide provide a robust starting point for researchers to determine the efficacy and safety of this compound in their specific experimental models. Future studies should focus on elucidating its isoform selectivity (nNOS vs. iNOS vs. eNOS) and its potential off-target effects to fully validate its utility as a research tool.
References
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This compound. (n.d.). PubChem. Retrieved from [Link]
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What is the correct protocol for a Griess Assay? (2017, January 26). ResearchGate. Retrieved from [Link]
-
Inhibition of lipopolysaccharide-stimulated nitric oxide production in RAW 264.7 macrophages by a synthetic carbazole, LCY-2-CHO. (2002). PubMed. Retrieved from [Link]
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N5-(1-Imino-3-butenyl)-L-ornithine. A neuronal isoform selective mechanism-based inactivator of nitric oxide synthase. (1998, April 10). PubMed. Retrieved from [Link]
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Mechanisms of suppression of inducible nitric oxide synthase (iNOS) expression in RAW 264.7 cells by andrographolide. (2005). PubMed Central. Retrieved from [Link]
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Application Notes and Protocols for the In Vivo Administration of L-N5-(1-Imino-3-pentenyl) ornithine in Rodent Models
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Understanding L-N5-(1-Imino-3-pentenyl) ornithine (L-NIO)
This compound, commonly referred to as L-NIO, is a potent pharmacological tool used in preclinical research to investigate the multifaceted roles of nitric oxide (NO) signaling. As a derivative of L-ornithine, L-NIO functions as an irreversible inhibitor of nitric oxide synthase (NOS) enzymes.[1] Nitric oxide, a gaseous signaling molecule, is a critical regulator of numerous physiological processes, including vasodilation, neurotransmission, and immune responses. Three distinct isoforms of NOS are responsible for NO production: neuronal NOS (nNOS or NOS-1), endothelial NOS (eNOS or NOS-3), and inducible NOS (iNOS or NOS-2).
L-NIO exhibits a non-selective inhibition profile, potently targeting all three NOS isoforms.[2][3] The inhibitory constants (Ki) for L-NIO are in the low micromolar range for nNOS (1.7 µM in rats), eNOS (3.9 µM in bovine), and iNOS (3.9 µM in mice), making it a broad-spectrum NOS inhibitor.[2][3][4] This characteristic is crucial for experimental designs aiming to elucidate the overall physiological impact of systemic or localized NO deprivation. Its utility is underscored in various research areas, including cardiovascular disease, neuroscience, and cancer biology.[2][5][6]
Preclinical Considerations for In Vivo Studies
The successful and ethical use of L-NIO in rodent models necessitates careful planning and consideration of several key factors.
Animal Model Selection
The choice of rodent species and strain should be guided by the specific research question. Sprague-Dawley and Wistar rats are commonly used in cardiovascular and neurological research, while mouse strains like C57BL/6 and BALB/c are frequently employed in studies of inflammation, sepsis, and cancer.[7][8] It is important to note that responses to NOS inhibition can be strain-dependent.[9]
Ethical Considerations
All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals. Due to the physiological importance of nitric oxide in maintaining cardiovascular homeostasis, administration of L-NIO, particularly systemically, can induce significant changes in blood pressure.[4] Therefore, careful monitoring of the animals for any adverse effects is paramount.
Dose-Response and Maximum Tolerated Dose (MTD) Studies
Prior to commencing efficacy studies, it is highly recommended to perform a dose-response study to determine the optimal dose of L-NIO for the desired biological effect. Additionally, a maximum tolerated dose (MTD) study will establish the safe dosage range and identify potential toxicities.[10]
Mechanism of Action and Pharmacokinetics
L-NIO, as an arginine analog, acts as a mechanism-based inactivator of NOS. It binds to the active site of the enzyme, and in the presence of NADPH and O2, it irreversibly inactivates the enzyme. This irreversible inhibition is a key feature that distinguishes L-NIO from some other competitive NOS inhibitors.
Nitric Oxide Signaling Pathway and L-NIO Inhibition
Caption: Mechanism of L-NIO as an irreversible inhibitor of Nitric Oxide Synthase.
Pharmacokinetic Profile
Detailed pharmacokinetic data for this compound in rodents is not extensively documented in publicly available literature. However, studies on structurally related NOS inhibitors provide some insights into what can be expected. For instance, after intravenous or oral administration in rats, a related compound, L-N6-(1-iminoethyl)lysine-5-tetrazole-amide (L-NIL-TA), is extensively metabolized and distributed to various tissues, with maximal concentrations reached between 0.5 and 1 hour post-dose in most tissues.[11] The elimination half-life of another NOS inhibitor, Nω‐nitro‐l‐arginine (l‐NOARG), in rats showed a biexponential decline with an initial half-life of 11 minutes and a terminal half-life of 20 hours.[12] Researchers should consider conducting pharmacokinetic studies for L-NIO in their specific model to determine key parameters such as half-life, bioavailability, and tissue distribution.
Protocols for In Vivo Administration
The choice of administration route depends on the experimental objective, the desired onset and duration of action, and the target tissue.
Preparation of L-NIO for Injection
L-NIO is typically available as a hydrochloride salt, which exhibits good solubility in aqueous solutions.
| Vehicle | Solubility |
| Water | 100 mg/mL[4] |
| Phosphate-Buffered Saline (PBS), pH 7.2 | ~10 mg/mL[4][13] |
| Dimethylformamide (DMF) | 20 mg/mL[4] |
| Dimethyl sulfoxide (DMSO) | 20 mg/mL[4] |
| Ethanol | 20 mg/mL[4] |
Protocol for Preparing a 10 mg/mL L-NIO Solution in PBS:
-
Weigh the required amount of L-NIO dihydrochloride powder.
-
Add the appropriate volume of sterile PBS (pH 7.2).
-
Vortex or sonicate briefly to ensure complete dissolution. Gentle warming may aid in solubilization.
-
Filter the solution through a 0.22 µm sterile filter before administration.
-
It is recommended to prepare fresh solutions daily and not to store aqueous solutions for more than one day.[13]
Intraperitoneal (IP) Injection
IP injection is a common route for systemic administration in rodents, offering rapid absorption.
Step-by-Step Protocol for IP Injection in Mice:
-
Animal Restraint: Properly restrain the mouse to expose the abdomen.
-
Injection Site: Locate the lower right quadrant of the abdomen to avoid puncturing the cecum, bladder, or other vital organs.
-
Injection: Using a 25-27 gauge needle, insert the needle at a 30-40° angle into the peritoneal cavity.
-
Aspiration: Gently pull back the plunger to ensure no fluid or blood is aspirated, confirming correct needle placement.
-
Injection: Inject the L-NIO solution slowly. The maximum recommended injection volume for mice is < 10 mL/kg.[14]
-
Withdrawal: Withdraw the needle swiftly and return the mouse to its cage.
-
Monitoring: Observe the animal for any signs of distress post-injection.
Intravenous (IV) Injection
IV injection provides immediate systemic delivery and 100% bioavailability. The lateral tail vein is the most common site for IV injections in both mice and rats.
Step-by-Step Protocol for IV Injection in Rats (Tail Vein):
-
Animal Restraint and Warming: Place the rat in a suitable restrainer and warm the tail using a heat lamp or warm water to dilate the veins.
-
Vein Visualization: Identify one of the lateral tail veins.
-
Injection: Using a 23-25 gauge needle, insert the needle into the vein at a shallow angle.
-
Confirmation: A successful cannulation is often indicated by a flash of blood in the needle hub.
-
Injection: Inject the L-NIO solution slowly. A study in rats used intravenous doses of L-NIO ranging from 0.03 to 300 mg/kg to assess its effect on blood pressure.[15]
-
Withdrawal and Pressure: Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
Oral Gavage
Oral gavage is used for direct administration of a precise volume of a substance into the stomach.
Step-by-Step Protocol for Oral Gavage in Mice:
-
Animal Restraint: Restrain the mouse firmly, ensuring the head and body are in a straight line to facilitate passage of the gavage needle.
-
Needle Measurement: Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the distance to the stomach.
-
Insertion: Gently insert the ball-tipped gavage needle into the mouth, advancing it along the upper palate towards the esophagus. The needle should pass with minimal resistance.
-
Administration: Once the needle is in the stomach, administer the L-NIO solution. The recommended maximum gavage volume for mice is 10 mL/kg.[16][17]
-
Withdrawal: Withdraw the needle smoothly.
Experimental Workflow for In Vivo L-NIO Administration
Caption: A generalized workflow for in vivo studies involving L-NIO administration.
Applications of L-NIO in Rodent Models
The broad-spectrum inhibitory activity of L-NIO makes it a valuable tool across various fields of research.
| Research Area | Rodent Model Examples | Key Findings with L-NIO or other NOS inhibitors |
| Neuroscience | Focal Cerebral Ischemia (Rat)[2][3], Neuroinflammation (Mouse)[18][19] | Intrastriatal infusion of L-NIO induces a reproducible ischemic infarct.[2][3] NOS inhibitors can modulate neuroinflammatory responses.[18] |
| Cardiovascular | Hypertension (Rat)[6], Myocardial Ischemia-Reperfusion (Rat) | Systemic administration of L-NIO increases blood pressure.[15] NOS inhibition can affect cardiac tolerance to ischemia-reperfusion injury.[20] |
| Cancer Biology | Colorectal Cancer (In Vitro, with proposed in vivo models)[5][21] | L-NIO inhibits cancer cell proliferation and migration in vitro, suggesting a potential role in anti-angiogenic therapy.[5][21] |
| Inflammation/Sepsis | Lipopolysaccharide (LPS)-induced Sepsis (Mouse, Rat)[7][8][22][23] | NOS inhibitors are used to investigate the role of NO in the pathophysiology of septic shock and inflammation.[7][22] |
| Diabetes | Streptozotocin (STZ)-induced Diabetes (Rat)[17] | NOS inhibitors are used to study the role of NO in diabetic complications, such as gastropathy and vascular dysfunction.[17] |
Safety and Toxicity
Troubleshooting Common Issues
| Issue | Possible Cause | Suggested Solution |
| Precipitation of L-NIO in solution | Low solubility in the chosen vehicle or temperature changes. | Prepare fresh solutions daily. If using PBS, ensure the pH is 7.2. Gentle warming may help, but do not overheat. Consider using a different vehicle with higher solubility like DMSO for initial stock solutions, followed by dilution in an aqueous buffer. |
| High mortality or adverse events | Dose is too high, or the administration was too rapid. | Conduct a thorough dose-response and MTD study. For IV injections, administer the solution slowly. Monitor animals closely for any signs of distress. |
| Lack of expected biological effect | Incorrect dosage, improper administration, or degradation of the compound. | Verify dose calculations. Ensure proper injection technique to confirm the compound reached the intended location (e.g., peritoneal cavity for IP). Use freshly prepared L-NIO solutions. |
| Variability in experimental results | Inconsistent administration technique or animal-to-animal variation. | Ensure all personnel are properly trained in the administration techniques. Use a sufficient number of animals per group to account for biological variability. |
Conclusion
This compound is a powerful research tool for investigating the roles of nitric oxide in health and disease. Its potent, non-selective, and irreversible inhibition of all NOS isoforms allows for a comprehensive assessment of the physiological consequences of NO deprivation. By following the detailed protocols and considering the critical factors outlined in this guide, researchers can effectively and ethically utilize L-NIO in their in vivo rodent studies to generate robust and reproducible data. Careful dose selection, appropriate vehicle preparation, and diligent animal monitoring are essential for the successful application of this compound in preclinical research.
References
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Nitric Oxide Synthase Inhibitors 1400W and L-NIO Inhibit Angiogenesis Pathway of Colorectal Cancer. National Center for Biotechnology Information. [Link]
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Disposition and pharmacokinetics of L-N6-(1-iminoethyl)lysine-5-tetrazole-amide, a selective iNOS inhibitor, in rats. National Center for Biotechnology Information. [Link]
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The Effect of Nitric Oxide Inhibition on Blood Pressure Depends on Rat Strain. National Center for Biotechnology Information. [Link]
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Pharmacokinetics, plasma protein binding and urinary excretion of Nω‐nitro‐L‐arginine in rats. Semantic Scholar. [Link]
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Nitric oxide synthase inhibitors 1400W and L-NIO inhibit angiogenesis pathway of colorectal cancer. PubMed. [Link]
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Brain function in iNOS knock out or iNOS inhibited (l-NIL) mice under endotoxic shock. National Center for Biotechnology Information. [Link]
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Cardiac Protection by Oral Sodium Thiosulfate in a Rat Model of L-NNA-Induced Heart Disease. National Center for Biotechnology Information. [Link]
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Standard Operating Procedures for Oral Gavage in Mice and Rats. Washington State University IACUC. [Link]
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Oral Gavage - Rodent. San Diego State University. [Link]
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L-NIO as a novel mechanism for inducing focal cerebral ischemia in the adult rat brain. National Center for Biotechnology Information. [Link]
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Insulin enhances the effect of nitric oxide at inhibiting neointimal hyperplasia in a rat model of type 1 diabetes. National Center for Biotechnology Information. [Link]
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LAB_021 Oral Gavage in Mice and Rats. The University of Queensland. [Link]
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Oral Gavage in the Rat. Florida State University Office of Research. [Link]
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Selective in vivo inhibition of inducible nitric oxide synthase in a rat model of sepsis. American Physiological Society. [Link]
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Treatment of septic shock in rats with nitric oxide synthase inhibitors and inhaled nitric oxide. PubMed. [Link]
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This compound. PubChem. [Link]
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Nitric oxide is involved in the cardioprotection of neonatal rat hearts, but not in neonatal ischemic postconditioning. National Center for Biotechnology Information. [Link]
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ex vivo assays of nitric oxide synthase can give incorrect results. PubMed. [Link]
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Preclinical toxicity of innovative molecules: In vitro, in vivo and metabolism prediction. PubMed. [Link]
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Effects of lipopolysaccharide-induced septic shock on rat isolated kidney, possible role of nitric oxide and protein kinase C pathways. National Center for Biotechnology Information. [Link]
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LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals. National Center for Biotechnology Information. [Link]
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Assessing organ-level immunoreactivity in a rat model of sepsis using TSPO PET imaging. eLife. [Link]
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Toxicology. MuriGenics. [Link]
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Intraperitoneal (IP) Injection in Rats and Mice SOP. UBC Animal Care Services. [Link]
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Time Response of Oxidative/Nitrosative Stress and Inflammation in LPS-Induced Endotoxaemia—A Comparative Study of Mice and Rats. MDPI. [Link]
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L-(-)-Ornithine. PubChem. [Link]
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(PDF) LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals. ResearchGate. [Link]
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L-Type Ca2+ Channel Inhibition Rescues the LPS-Induced Neuroinflammatory Response and Impairments in Spatial Memory and Dendritic Spine Formation. MDPI. [Link]
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determining the Ki and kinact of L-N5-(1-Imino-3-pentenyl) ornithine
Application Note & Protocol
Topic: Determination of the Inhibition Constant (Kᵢ) and Inactivation Rate Constant (kᵢₙₐ꜀ₜ) for L-N⁵-(1-Imino-3-pentenyl) ornithine, a Mechanism-Based Inactivator of Nitric Oxide Synthase
Audience: Researchers, scientists, and drug development professionals in enzymology and pharmacology.
Introduction and Scientific Context
L-N⁵-(1-Imino-3-pentenyl) ornithine (L-NIO) belongs to a class of potent mechanism-based inactivators of Nitric Oxide Synthase (NOS). NOS enzymes (EC 1.14.13.39) are critical signaling proteins that catalyze the five-electron oxidation of L-arginine to produce nitric oxide (NO) and L-citrulline.[1][2] There are three primary isoforms: neuronal (nNOS), endothelial (eNOS), and inducible (iNOS), each playing distinct physiological and pathophysiological roles. Due to the involvement of NOS, particularly nNOS, in neurodegenerative conditions, inhibiting this enzyme is a significant therapeutic strategy.[3]
Unlike simple reversible inhibitors, L-NIO acts through a multi-step mechanism. It first binds reversibly to the NOS active site, competing with the natural substrate, L-arginine. Subsequently, in the presence of required cofactors (NADPH and O₂), the enzyme processes L-NIO, leading to the formation of a reactive intermediate that covalently modifies the enzyme, causing irreversible inactivation.[3] This process is time-dependent.
Characterizing such inhibitors requires the determination of two key kinetic parameters:
-
Kᵢ (Inhibition Constant): Represents the initial reversible binding affinity of the inhibitor to the enzyme. A lower Kᵢ indicates tighter binding.
-
kᵢₙₐ꜀ₜ (Maximal Rate of Inactivation): Represents the maximum rate at which the enzyme is inactivated once the inhibitor is bound.
This guide provides the theoretical framework and detailed experimental protocols for determining Kᵢ and kᵢₙₐ꜀ₜ for L-NIO against a specific NOS isoform.
Theoretical Framework: The Kinetics of Mechanism-Based Inactivation
Mechanism-based inactivation follows a two-step kinetic model. The inhibitor (I) first forms a reversible, non-covalent enzyme-inhibitor complex (E·I), which then proceeds through catalysis to an irreversibly inactivated enzyme (E-I*).
E + I <=> E·I -> E-I* (k₁ / k₋₁)(kᵢₙₐ꜀ₜ)
The dissociation constant for the initial binding step is Kᵢ = k₋₁/k₁ . The overall process is characterized by a first-order rate of inactivation at a given inhibitor concentration, described by an observed rate constant, kₒᵦₛ.
The relationship between kₒᵦₛ, kᵢₙₐ꜀ₜ, Kᵢ, and the inhibitor concentration [I] is given by the following hyperbolic equation:
kₒᵦₛ = kᵢₙₐ꜀ₜ[I] / (Kᵢ + [I])
This relationship is fundamental to the experimental design. By measuring kₒᵦₛ at various inhibitor concentrations, one can determine the maximal inactivation rate (kᵢₙₐ꜀ₜ) and the inhibitor concentration that yields half of this maximal rate (Kᵢ).[4][5]
Core Experimental Strategy
To accurately determine both Kᵢ and kᵢₙₐ꜀ₜ, the experimental work is divided into two distinct parts. This separation is crucial because the initial reversible inhibition and the subsequent time-dependent inactivation must be measured under different conditions.
Figure 2: Workflow for the time-dependent inactivation experiment.
Step-by-Step Methodology:
-
Prepare Pre-incubation Mixes:
-
For each concentration of L-NIO to be tested (e.g., 0, 0.5x, 1x, 2x, 5x, 10x Kᵢ), prepare a pre-incubation mix containing NOS, Assay Buffer, and all necessary cofactors for inactivation (especially NADPH and O₂).
-
Expert Tip: Omitting L-arginine during this step is critical to ensure you are measuring inactivation, not a mix of inhibition and inactivation.
-
-
Conduct Time-Course Inactivation:
-
Incubate the mixes at 37°C.
-
At specified time points (e.g., 0, 2, 5, 10, 20, 30 minutes), withdraw an aliquot from each pre-incubation mix.
-
-
Measure Residual Activity:
-
Immediately dilute the withdrawn aliquot (e.g., 50- to 100-fold) into a second reaction tube that contains a saturating concentration of L-arginine (e.g., >10x Kₘ) and radiolabeled tracer. This dilution effectively stops the inactivation process by lowering the inhibitor concentration.
-
Allow the activity assay to proceed for a short, fixed time (e.g., 3 minutes).
-
Stop the reaction and quantify the L-citrulline produced as described in Protocol 1.
-
-
Data Analysis (Kitz-Wilson Plot):
-
Step A: Calculate kₒᵦₛ. For each [L-NIO], plot the natural logarithm (ln) of the percent remaining activity against the pre-incubation time. The slope of this line is the negative of the observed inactivation rate constant (-kₒᵦₛ).
-
Step B: Determine kᵢₙₐ꜀ₜ and Kᵢ. Plot the calculated kₒᵦₛ values against the corresponding L-NIO concentrations. Fit the data to the hyperbolic equation kₒᵦₛ = kᵢₙₐ꜀ₜ[I] / (Kᵢ + [I]) using non-linear regression software.
-
The Vₘₐₓ of this plot is kᵢₙₐ꜀ₜ .
-
The Kₘ of this plot is Kᵢ .
-
-
Table 2: Summary of Final Kinetic Parameters for L-NIO
| Parameter | Value | Unit | Description |
|---|---|---|---|
| Apparent Kᵢ | Calculated | µM | Reversible binding affinity (competitive) |
| Kᵢ | Calculated | µM | Inhibitor concentration at half-maximal inactivation rate |
| kᵢₙₐ꜀ₜ | Calculated | min⁻¹ | Maximal rate of enzyme inactivation |
| kᵢₙₐ꜀ₜ / Kᵢ | Calculated | M⁻¹min⁻¹ | Second-order rate constant; overall inactivation efficiency |
Trustworthiness and Best Practices
-
Enzyme Stability: Include a "0 inhibitor" control in the time-dependent protocol to ensure the enzyme is stable over the course of the experiment. Any activity loss in this control must be corrected for.
-
Linearity: Confirm that the activity assay (step 3 of Protocol 2) is in the linear range of product formation.
-
Cofactor Presence: The mechanism-based inactivation of NOS by L-NIO is dependent on NADPH and O₂. [3]Ensure these are present in the pre-incubation step. Omitting them should result in no time-dependent loss of activity.
-
Substrate Purity: Use high-purity L-arginine and L-NIO to avoid confounding results.
-
Data Fitting: Use appropriate non-linear regression software (e.g., GraphPad Prism, Origin) for the most accurate determination of kᵢₙₐ꜀ₜ and Kᵢ from the hyperbolic plot.
References
-
Current Protocols in Neuroscience (2001). Measurement of NO and NO synthase. John Wiley & Sons, Inc. [Link]
-
Babu, B.R., & Griffith, O.W. (1998). N5-(1-Imino-3-butenyl)-L-ornithine. A neuronal isoform selective mechanism-based inactivator of nitric oxide synthase. Journal of Biological Chemistry, 273(15), 8882-8889. [Link]
- Copeland, R.A. (2005).Time-Dependent Inhibition. In Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. John Wiley & Sons.
- Silverman, R.B., & Holladay, M.W. (2014).The Organic Chemistry of Drug Design and Drug Action. Academic Press.
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Cyprotex - Evotec. Time Dependent CYP Inhibition (kinact/KI).[Link]
- Giraldez, R.R., & Zweier, J.L. (1998).A new and improved assay for nitric oxide synthase activity. Analytical Biochemistry, 261(2), 194-200.
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ResearchGate. TIME‐DEPENDENT INHIBITION.[Link]
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Miyahisa, I., et al. (2015). Rapid Determination of the Specificity Constant of Irreversible Inhibitors (kinact/KI) by Means of an Endpoint Competition Assay. Angewandte Chemie International Edition, 54(47), 14271-14274. [Link]
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nitric oxide synthase activity assay with L-N5-(1-Imino-3-pentenyl) ornithine
Application Notes and Protocols
Topic: Nitric Oxide Synthase Activity Assay with L-N5-(1-Imino-3-pentenyl) ornithine
Audience: Researchers, scientists, and drug development professionals.
Guide to Characterizing Nitric Oxide Synthase Inhibition by L-NIO
This document provides a comprehensive guide to measuring Nitric Oxide Synthase (NOS) activity and its inhibition by this compound (L-NIO). We will delve into the biochemical principles of NOS function, the mechanism of L-NIO, and a detailed protocol for a colorimetric-based activity assay suitable for purified enzymes, cell lysates, and tissue homogenates.
The Scientific Imperative: Understanding Nitric Oxide Synthase
Nitric Oxide (NO) is a pleiotropic signaling molecule with profound implications in neuroscience, vascular physiology, and immunology.[1][2] Its production is catalyzed by a family of enzymes known as Nitric Oxide Synthases (NOS), which exist in three primary isoforms:
-
Neuronal NOS (nNOS or NOS1): Predominantly found in nervous tissue, it plays a key role in synaptic plasticity and neurotransmission.[2]
-
Inducible NOS (iNOS or NOS2): Expressed in immune cells like macrophages in response to inflammatory stimuli, generating large amounts of NO for host defense.[2]
-
Endothelial NOS (eNOS or NOS3): Located in endothelial cells, it is fundamental for regulating vascular tone, blood pressure, and preventing atherosclerosis.[2]
Given their central role in health and disease, modulating NOS activity with specific inhibitors is a critical area of research and therapeutic development.
The Enzymatic Machinery of NOS
All NOS isoforms catalyze a complex five-electron oxidation of the guanidino nitrogen of L-arginine, producing NO and L-citrulline.[1][2] This reaction is not a simple conversion but a highly regulated process dependent on a suite of substrates and cofactors, the understanding of which is essential for designing a robust assay.
Key Components of the NOS Catalytic Cycle:
-
Substrates: L-arginine and molecular oxygen (O₂).[2]
-
Primary Electron Donor: Reduced nicotinamide adenine dinucleotide phosphate (NADPH) provides the necessary electrons for the reaction.[2]
-
Essential Cofactors:
-
Flavins (FAD and FMN): These act as electron shuttles, transferring electrons from NADPH to the heme center.[2]
-
(6R)-5,6,7,8-Tetrahydrobiopterin (BH4): An essential cofactor that facilitates the coupling of oxygen reduction to L-arginine oxidation.[3][4][5][6] Insufficient levels of BH4 lead to "eNOS uncoupling," where the enzyme produces superoxide (O₂•−) instead of NO.[4][6][7][8]
-
Heme: The catalytic core where L-arginine binding and oxidation occur.[8]
-
Calmodulin (CaM): A calcium-binding protein. The activity of nNOS and eNOS is critically dependent on Ca²⁺/Calmodulin binding, which facilitates electron flow.[9][10][11][12] In contrast, iNOS binds calmodulin so tightly that its activity is largely independent of intracellular calcium fluctuations.[9]
-
L-NIO: A Tool for Probing NOS Function
This compound, or L-NIO, is a potent, L-arginine analogue that acts as an inhibitor of NOS enzymes.[13][14]
-
Mechanism of Action: L-NIO functions as a non-selective and competitive inhibitor, binding to the active site of the NOS enzyme in place of the natural substrate, L-arginine.[13] Its inhibitory activity is dependent on the presence of NADPH.[15][16]
-
Inhibitory Constants (Ki): L-NIO demonstrates potent inhibition across the major NOS isoforms, with reported Ki values in the low micromolar range:
-
Research Applications: Due to its potent inhibitory effects, L-NIO is an invaluable pharmacological tool for investigating the physiological and pathological roles of NO production in various biological systems, both in vitro and in vivo.[13]
Principle of the Colorimetric NOS Activity Assay
Direct measurement of NO gas is technically challenging due to its short half-life and reactive nature.[17] Therefore, a common and reliable method is to measure the stable end-products of NO oxidation: nitrite (NO₂⁻) and nitrate (NO₃⁻).[18][19] The Griess assay is a straightforward colorimetric method for this purpose.
The assay principle is a multi-step process:
-
NOS Reaction: The NOS enzyme in the sample is incubated with its substrate (L-arginine) and all necessary cofactors, leading to the production of NO.
-
NO Oxidation: The generated NO is rapidly oxidized in the aqueous buffer to form nitrite and nitrate.
-
Nitrate Reduction: To quantify the total NO production, nitrate must first be converted to nitrite. This is accomplished enzymatically using nitrate reductase.
-
Griess Reaction: Finally, the total nitrite is detected by adding Griess Reagent. This reagent contains sulfanilamide, which reacts with nitrite in an acidic environment to form a diazonium salt. This salt then couples with N-(1-naphthyl)ethylenediamine dihydrochloride to form a stable, magenta-colored azo compound.
-
Detection: The intensity of the color, which is directly proportional to the total NO produced, is measured spectrophotometrically at approximately 540 nm.
In an inhibition assay, the presence of L-NIO will reduce the amount of NO produced, resulting in a weaker colorimetric signal compared to the uninhibited control.
Experimental Protocols
Protocol 1: Preparation of Biological Samples
Causality: Proper sample preparation is critical to preserve NOS enzyme activity. All steps should be performed at 4°C to minimize proteolytic degradation. The homogenization buffer is designed to maintain pH and chelate divalent cations that could activate proteases.
A. Tissue Homogenate
-
Excise tissue and immediately place it in ice-cold PBS to wash away excess blood.
-
Blot the tissue dry, weigh it, and mince it into small pieces on an ice-cold surface.
-
Add 5-10 volumes of ice-cold Homogenization Buffer per gram of tissue.[20]
-
Homogenize the tissue on ice using a Dounce homogenizer or a tissue grinder.
-
Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.[1][20]
-
Carefully collect the supernatant (this is the lysate containing soluble NOS) and transfer it to a new pre-chilled tube. Keep on ice.
-
Determine the protein concentration using a standard method (e.g., BCA assay). The lysate can be used immediately or aliquoted and stored at -80°C. Avoid repeated freeze-thaw cycles.[1]
B. Cultured Cell Lysate
-
Harvest cells (e.g., 2-5 x 10⁶) and wash once with ice-cold PBS.
-
Centrifuge at 1,000 x g for 5 minutes at 4°C to pellet the cells.
-
Resuspend the cell pellet in 100-200 µL of ice-cold Homogenization Buffer.[1]
-
Disrupt the cells by sonication on ice or by passing them through a fine-gauge needle.
-
Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C.[1]
-
Collect the supernatant and proceed as described in steps 6 and 7 for tissue homogenates.
Protocol 2: Reagent and Standard Preparation
Causality: Accurate reagent concentrations are paramount for reproducible results. Cofactors like NADPH and BH4 are labile and should be prepared fresh or stored as single-use aliquots. The nitrite standard curve is the basis for all quantitative measurements.
| Reagent | Stock Concentration | Preparation & Storage |
| Homogenization Buffer | 1X | 50 mM Tris-HCl (pH 7.4), 1 mM EDTA, 1 mM EGTA, 1x Protease Inhibitor Cocktail. Prepare fresh and keep on ice. |
| NOS Assay Buffer | 1X | 25 mM HEPES (pH 7.4). Store at 4°C. |
| L-Arginine | 10 mM | Dissolve in ddH₂O. Aliquot and store at -20°C. |
| NADPH | 10 mM | Dissolve in NOS Assay Buffer. Prepare fresh before each experiment. Keep on ice. |
| Cofactor Mix | 10X | 5 mM FAD, 5 mM FMN, 10 mM BH4, 20 mM CaCl₂, 100 µg/mL Calmodulin in NOS Assay Buffer. Aliquot and store at -80°C protected from light. |
| L-NIO | 10 mM | Dissolve in ddH₂O or appropriate buffer. Aliquot and store at -20°C. Prepare serial dilutions in NOS Assay Buffer just before use. |
| Nitrate Reductase | ~1 U/mL | Reconstitute lyophilized enzyme in NOS Assay Buffer as per manufacturer's instructions. Aliquot and store at -20°C.[1] |
| Nitrite Standard | 10 mM | Dissolve sodium nitrite in NOS Assay Buffer. Store at 4°C.[1] |
| Griess Reagent A | 1X | 1% (w/v) Sulfanilamide in 5% Phosphoric Acid. Store at 4°C, protected from light. |
| Griess Reagent B | 1X | 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in ddH₂O. Store at 4°C, protected from light. |
Preparation of Nitrite Standard Curve:
-
Prepare a 100 µM working solution of Nitrite Standard by diluting the 10 mM stock 1:100 in NOS Assay Buffer.
-
Perform serial dilutions to create standards ranging from 0 to 100 µM (e.g., 100, 50, 25, 12.5, 6.25, 3.125, and 0 µM).
-
These standards will be treated identically to the samples in the final colorimetric detection step.
Protocol 3: NOS Activity and Inhibition Assay (96-Well Plate Format)
Trustworthiness: This protocol is designed as a self-validating system. The inclusion of background, negative, and positive controls is essential to ensure that the measured activity is specific to NOS and that the assay components are working correctly.
-
Plate Setup: Set up a 96-well clear flat-bottom plate. All samples and standards should be run in at least duplicate.
-
Standard Wells: 50 µL of each Nitrite Standard dilution.
-
Sample Background Control: 30-50 µL of sample + NOS Assay Buffer to a final volume of 100 µL. (This accounts for pre-existing nitrite/nitrate in the sample).
-
Experimental Wells (Vehicle & L-NIO): Set up wells for each condition.
-
-
Reaction Assembly: Prepare a master mix for the NOS reaction to ensure consistency. For each 100 µL reaction:
-
30-50 µL Sample (containing 50-200 µg total protein)
-
10 µL of 10X Cofactor Mix
-
10 µL of 10 mM L-Arginine
-
10 µL of Vehicle or L-NIO dilution
-
NOS Assay Buffer to bring the volume to 90 µL
-
-
Initiate Reaction: Add 10 µL of 10 mM NADPH to each experimental well to start the reaction. The final volume is 100 µL. Mix gently by tapping the plate.
-
Incubation (NOS Reaction): Incubate the plate at 37°C for 1-2 hours. The optimal time may vary depending on the activity in your sample and should be determined empirically to ensure the reaction is in the linear range.
-
Nitrate Reduction:
-
Add 10 µL of Nitrate Reductase solution to all experimental and background wells.
-
Add 10 µL of fresh 10 mM NADPH to these same wells to fuel the nitrate reductase enzyme.
-
Incubate at room temperature for 30 minutes.
-
-
Griess Reaction (Color Development):
-
Add 50 µL of Griess Reagent A to all wells (including standards).
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B to all wells.
-
Incubate for 10 minutes at room temperature, protected from light. A magenta color will develop.
-
-
Read Absorbance: Measure the absorbance at 540 nm using a microplate reader.
Data Analysis and Interpretation
-
Standard Curve: Subtract the absorbance of the 0 µM standard from all other standard readings. Plot the corrected absorbance vs. nitrite concentration (µM). Perform a linear regression to obtain the equation of the line (y = mx + c).
-
Calculate Nitrite Concentration:
-
For each experimental well, subtract the average absorbance of the Sample Background Control to get the net absorbance.
-
Use the standard curve's linear equation to calculate the concentration of nitrite (in µM) produced in each well.
-
-
Calculate % Inhibition:
-
Determine the activity in the vehicle control (100% activity).
-
For each L-NIO concentration, calculate the percent inhibition using the following formula: % Inhibition = (1 - (Nitrite_L-NIO / Nitrite_Vehicle)) * 100
-
-
Determine IC₅₀:
-
Plot % Inhibition (Y-axis) against the logarithm of the L-NIO concentration (X-axis).
-
Use a non-linear regression software (e.g., GraphPad Prism) to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of L-NIO that causes 50% inhibition of NOS activity).
-
References
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Albrecht, E. W., Stegeman, C. A., Heeringa, P., Henning, R. H., & van Goor, H. (2003). Tetrahydrobiopterin: An essential cofactor of Nitric Oxide Synthase with an elusive role. Request PDF. [Link]
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Alp, N. J., & Channon, K. M. (2004). Regulation of Endothelial Nitric Oxide Synthase by Tetrahydrobiopterin in Vascular Disease. Arteriosclerosis, Thrombosis, and Vascular Biology, 24(3), 413-420. [Link]
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Xiong, S., Zhang, X., & Wang, J. (2019). The Critical Role of Tetrahydrobiopterin (BH4) Metabolism in Modulating Radiosensitivity: BH4/NOS Axis as an Angel or a Devil. Frontiers in Oncology, 9. [Link]
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McNeill, E., & Channon, K. M. (2012). The biochemistry of NOS function and BH4 biosynthesis. Thrombosis and Haemostasis, 108(5), 832-839. [Link]
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Oxford Biomedical Research. Ultra Sensitive Assay for Nitric Oxide Synthase. Oxford Biomedical Research. [Link]
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Tsikas, D. (2000). Measurement of nitric oxide synthase activity in vivo and in vitro by gas chromatography-mass spectrometry. Methods in Enzymology, 359, 277-288. [Link]
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de Oliveira, G. A. P., & Cheng, R. Y. S. (2021). The Role of the BH4 Cofactor in Nitric Oxide Synthase Activity and Cancer Progression: Two Sides of the Same Coin. International Journal of Molecular Sciences, 22(19), 10747. [Link]
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Tidten, N., Vögeli, B., & Scherer, B. (2015). Dynamics of nitric oxide synthase-calmodulin interactions at physiological calcium concentrations. Biochemistry, 54(11), 2034-2045. [Link]
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Meador, W. E., Means, A. R., & Quiocho, F. A. (1993). Structural basis for endothelial nitric oxide synthase binding to calmodulin. The EMBO Journal, 12(8), 3173–3179. [Link]
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ElK Biotechnology. Nitric Oxide (NO) Assay Kit Instruction. ElK Biotechnology. [Link]
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Gupta, K. J., Fernie, A. R., & Kaiser, W. M. (2014). Recommendations of using at least two different methods for measuring NO. Frontiers in Plant Science, 5. [Link]
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Wikipedia. Endothelial NOS. Wikipedia. [Link]
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Courtois, C., Besson, A., Dahan, J., & Wendehenne, D. (2008). Innate Immunity Signaling: Cytosolic Ca2+ Elevation Is Linked to Downstream Nitric Oxide Generation through the Action of Calmodulin or a Calmodulin-Like Protein. Plant Physiology, 147(3), 1335–1346. [Link]
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Förstermann, U., & Sessa, W. C. (2012). Nitric oxide synthases: regulation and function. European Heart Journal, 33(7), 829–837. [Link]
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Eagle Biosciences. Nitric Oxide Synthase Ultrasensitive Colorimetric Assay. Eagle Biosciences. [Link]
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Komarov, A., & Kleschyov, A. L. (1998). Direct measurement of nitric oxide generation from nitric oxide synthase. Proceedings of the National Academy of Sciences, 95(22), 12789-12793. [Link]
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BioAssay Systems. EnzyChrom™ Nitric Oxide Synthase Assay Kit. BioAssay Systems. [Link]
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Hevel, J. M., & Marletta, M. A. (1994). Nitric oxide synthase (NOS) activity assay: determination of produced NADP+. Methods in Enzymology, 233, 250-258. [Link]
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Förstermann, U., Closs, E. I., & Pollock, J. S. (2006). Endothelial Nitric Oxide Synthase in Vascular Disease. Circulation, 113(13), 1708-1714. [Link]
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Kashiwagi, S., & Yoshimura, M. (2016). Coordination between Calcium/Calmodulin-Dependent Protein Kinase II and Neuronal Nitric Oxide Synthase in Neurons. International Journal of Molecular Sciences, 17(10), 1636. [Link]
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Fulton, D., Gratton, J. P., & Sessa, W. C. (2001). eNOS activation and NO function: Structural motifs responsible for the posttranslational control of endothelial nitric oxide synthase activity. Journal of Pharmacology and Experimental Therapeutics, 299(3), 826-834. [Link]
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Heiss, C., & Kelm, M. (2020). Endothelial nitric oxide synthase-derived nitric oxide in the regulation of metabolism. Journal of Clinical Investigation, 130(10), 5051-5053. [Link]
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Elabscience. Elabscience® Nitric Oxide (NO) Colorimetric Assay Kit. Elabscience. [Link]
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Panda, K., & Master, J. S. (2002). Effect of the L-arginine concentration on the activity of nNOS in the hemoglobin capture assay. ResearchGate. [Link]
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Merck Millipore. Nitric Oxide Synthase Assay Kit, Colorimetric | 482702. Merck Millipore. [Link]
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Uji, A., & Ichikawa, K. (1995). An assay method for nitric oxide synthase in crude samples by determining product NADP. Analytical Biochemistry, 228(1), 161-166. [Link]
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Babu, B. R., & Griffith, O. W. (1998). N5-(1-Imino-3-butenyl)-L-ornithine. A neuronal isoform selective mechanism-based inactivator of nitric oxide synthase. Journal of Biological Chemistry, 273(15), 8882-8889. [Link]
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Hobbs, A. J., & Ignarro, L. J. (1994). Formation of free nitric oxide from L-arginine by nitric oxide synthase: Direct enhancement of generation by superoxide dismutase. Proceedings of the National Academy of Sciences, 91(22), 10440-10444. [Link]
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Böger, R. H., & Lüneburg, N. (2023). L-Arginine and Nitric Oxide in Vascular Regulation—Experimental Findings in the Context of Blood Donation. Nutrients, 15(13), 2956. [Link]
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Milani, A., & Wiertz, G. (2021). Evaluation of NO Synthase Activity in Meat-Brining Solutions: Implications for Meat Curing and Color Stability. Foods, 10(3), 547. [Link]
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Wikipedia. L-ornithine N5-monooxygenase. Wikipedia. [Link]
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PubChem. This compound. PubChem. [Link]
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Application Notes & Protocols: L-VNIO in Preclinical Models of Neuropathic Pain
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Neuropathic Pain and the Nitric Oxide Hypothesis
Neuropathic pain, a debilitating condition arising from a lesion or disease of the somatosensory nervous system, presents a significant therapeutic challenge.[1][2] Its complex pathophysiology, characterized by symptoms like allodynia (pain from non-painful stimuli) and hyperalgesia (exaggerated pain response), makes it notoriously difficult to treat with current pharmacological options, which are often limited by efficacy and side effects.[1]
A key mechanism implicated in the establishment and maintenance of neuropathic pain is central sensitization . This phenomenon involves a state of hyperexcitability in the dorsal horn neurons of the spinal cord, leading to an amplification of pain signals.[3] Emerging evidence has highlighted the critical role of the gaseous neurotransmitter, nitric oxide (NO), in this process.[4][5][6] Specifically, the neuronal isoform of nitric oxide synthase (nNOS or NOS-I) is a pivotal enzyme in the cascade that leads to central sensitization and the resultant pain hypersensitivity.[5][7]
N⁵-(1-Imino-3-butenyl)-L-ornithine, or L-VNIO, is a potent and selective inhibitor of nNOS.[8] As an analog of the NOS substrate L-arginine, it offers a targeted approach to modulate the NO signaling pathway.[8] These application notes provide a comprehensive guide for the use of L-VNIO as a pharmacological tool to investigate and potentially ameliorate neuropathic pain in preclinical rodent models.
Mechanism of Action: L-VNIO and the nNOS Signaling Cascade in Pain
2.1 The Role of nNOS in Central Sensitization
In the dorsal horn of the spinal cord, persistent nociceptive input from a nerve injury triggers the release of excitatory neurotransmitters, primarily glutamate.[9] Glutamate activates N-methyl-D-aspartate (NMDA) receptors on postsynaptic neurons, leading to a significant influx of calcium (Ca²⁺).[5] This calcium influx is the critical trigger for nNOS activation.
The elevated intracellular Ca²⁺ binds to calmodulin, and this Ca²⁺-calmodulin complex then activates nNOS.[4][5] Activated nNOS catalyzes the conversion of L-arginine to L-citrulline, producing nitric oxide (NO) as a byproduct.[5] Being a small, diffusible gas, NO acts as a retrograde messenger, spreading to adjacent neurons and glial cells, including the presynaptic terminal from which glutamate was released.[6]
In both pre- and postsynaptic neurons, NO activates soluble guanylate cyclase (sGC), which in turn increases the production of cyclic guanosine monophosphate (cGMP).[4] The NO/cGMP signaling pathway contributes directly to the development and maintenance of central sensitization, leading to the characteristic mechanical hyperalgesia and allodynia of neuropathic pain.[4][10]
2.2 L-VNIO as a Targeted Inhibitor
L-VNIO functions as a mechanism-based, irreversible inactivator of nNOS with moderate selectivity for the neuronal isoform over inducible (iNOS) and endothelial (eNOS) isoforms.[8] By binding to the active site of the nNOS enzyme, L-VNIO prevents the synthesis of NO, thereby interrupting the signaling cascade that underpins central sensitization. This targeted inhibition allows researchers to specifically probe the contribution of nNOS to neuropathic pain states, distinguishing its role from that of other NOS isoforms.
Caption: nNOS signaling pathway in neuropathic pain and L-VNIO's point of inhibition.
Application in Preclinical Models of Neuropathic Pain
L-VNIO is a valuable tool for studying nNOS involvement in various rodent models that mimic human neuropathic pain conditions. The two most common and well-characterized models are the Chronic Constriction Injury (CCI) model and the Spinal Nerve Ligation (SNL) model.
3.1 Overview of Neuropathic Pain Models
| Model | Surgical Procedure | Key Pathophysiological Features |
| Chronic Constriction Injury (CCI) | Loose ligation of the common sciatic nerve with chromic gut or silk sutures.[2][11] | Induces inflammation, edema, and Wallerian degeneration, mimicking chronic nerve compression.[2] |
| Spinal Nerve Ligation (SNL) | Tight ligation of the L5 and/or L6 spinal nerves distal to the dorsal root ganglion.[12][13] | Produces robust and long-lasting mechanical and cold allodynia with minimal motor deficits.[12] |
3.2 Experimental Workflow
A typical preclinical study using L-VNIO involves several key stages: model induction, baseline behavioral testing, drug administration, and post-treatment behavioral assessment. The experimenter should be blinded to the treatment conditions to ensure unbiased data collection.[12]
Caption: Standard experimental workflow for evaluating L-VNIO in rodent pain models.
Detailed Protocols
4.1 L-VNIO Preparation and Administration
L-VNIO is typically available as a hydrochloride salt (L-N⁵-(1-Iminoethyl)ornithine hydrochloride), which is water-soluble.[14][15]
-
Vehicle: Sterile, pyrogen-free 0.9% saline is the recommended vehicle.
-
Preparation: Prepare fresh solutions on the day of the experiment. Dissolve the required amount of L-VNIO powder in the vehicle and vortex until fully dissolved. Filter the solution through a 0.22 µm syringe filter before administration, especially for intrathecal injections.
-
Administration Routes:
-
Intrathecal (i.t.) Injection: This route delivers the compound directly into the cerebrospinal fluid (CSF), targeting the spinal cord where central sensitization occurs.[16][17][18] This is the preferred method for investigating the central mechanisms of L-VNIO.
-
Intraperitoneal (i.p.) Injection: A systemic route that is less invasive but may require higher doses to achieve sufficient CNS concentrations. Pharmacokinetic studies are crucial to interpret results from this route.[19]
-
Protocol 4.2: Intrathecal (i.t.) Catheter Implantation (Rats)
This procedure should be performed several days before neuropathic surgery to allow for full recovery.
-
Anesthetize the rat using an appropriate anesthetic (e.g., isoflurane).
-
Shave and sterilize the surgical area over the cisterna magna.
-
Make a small incision and bluntly dissect the neck muscles to expose the atlanto-occipital membrane.
-
Carefully puncture the membrane with a 25-gauge needle. A slight tail flick and/or aspiration of clear CSF confirms correct placement.
-
Gently thread a sterile PE-10 catheter through the opening into the subarachnoid space, advancing it caudally to the lumbar enlargement (approx. 8.5 cm for an adult rat).
-
Secure the catheter to the surrounding musculature with a suture and externalize the free end on the back of the neck.
-
Close the incision with sutures or wound clips.
-
Post-operatively, flush the catheter with 10 µL of sterile saline to maintain patency. Confirm placement by observing transient hind-limb paralysis following a small injection of lidocaine (2%) a day or two after recovery.
Protocol 4.3: L-VNIO Administration in the Rat CCI Model
-
Model Induction: Induce CCI as per standard protocols (e.g., Bennett and Xie model) by placing 4 loose chromic gut ligatures around the sciatic nerve.[2][11]
-
Pain Development: Allow 7-14 days for the neuropathic pain phenotype to develop fully.
-
Baseline Assessment: Measure baseline mechanical allodynia using von Frey filaments. Animals showing a significant decrease in paw withdrawal threshold (PWT) in the ipsilateral (injured) paw compared to the contralateral paw are included in the study.[20]
-
Grouping: Randomize qualified animals into treatment groups (e.g., Vehicle, L-VNIO low dose, L-VNIO high dose).
-
Administration: Administer L-VNIO or vehicle via the desired route (e.g., intrathecal injection of 10-100 µg in a 10 µL volume, followed by a 10 µL saline flush).
-
Post-Treatment Assessment: Measure PWT at multiple time points post-injection (e.g., 30 min, 1, 2, 4, and 24 hours) to establish a time-course of the antinociceptive effect.
| Parameter | Recommended Specification | Rationale & Key Insights |
| Species/Strain | Sprague-Dawley or Wistar Rats | Commonly used strains with well-characterized responses in pain models.[16][21] |
| L-VNIO Dose (i.t.) | 10 - 100 µg | Dose-ranging studies are essential. This range has been shown to be effective for other spinally-acting agents.[17] |
| Administration Vol. (i.t.) | 10 µL (+ 10 µL flush) | Standard volume for rat intrathecal injections to ensure delivery to the lumbar region without causing significant pressure changes. |
| Primary Outcome | Mechanical Allodynia | A hallmark of neuropathic pain, reliably measured with von Frey filaments.[22][23] |
| Secondary Outcome | Thermal Hyperalgesia | Can be assessed using a radiant heat source (Hargreaves test) or a hot plate test.[24][25] |
4.4 Behavioral Testing Protocols
Protocol 4.4.1: Assessment of Mechanical Allodynia (von Frey Test)
-
Place the animal in a testing chamber with a wire mesh floor and allow it to acclimate for at least 30-60 minutes.[22][26]
-
Use a set of calibrated von Frey filaments of increasing stiffness.
-
Apply the filament perpendicularly to the plantar surface of the hind paw with enough force to cause it to bend, and hold for 2-5 seconds.[23]
-
A positive response is a brisk withdrawal, shaking, or licking of the paw.
-
Determine the 50% paw withdrawal threshold (PWT) using the up-down method (Dixon's method), which provides a robust and unbiased measure of mechanical sensitivity.[12]
Data Interpretation & Troubleshooting
-
Expected Results: A successful experiment will show a time-dependent and dose-dependent increase in the paw withdrawal threshold (i.e., a reduction in pain sensitivity) in the L-VNIO-treated group compared to the vehicle-treated group. The effect should be observed in the ipsilateral paw, with little to no effect on the contralateral paw.
-
Controls are Critical: Always include a vehicle-treated group to control for injection effects and a sham surgery group to confirm that the surgical procedure itself is responsible for the pain phenotype. A positive control, such as gabapentin or pregabalin, can validate the model's responsiveness.[27][28]
-
Troubleshooting:
-
No effect of L-VNIO: Verify catheter placement, check the purity and preparation of the L-VNIO solution, or consider that the chosen dose may be too low.
-
High variability: Ensure adequate animal acclimation, consistent application of behavioral stimuli, and blinding of the experimenter.
-
Motor impairment: At high doses, some centrally acting agents can cause motor deficits. Perform a rotarod test to rule out confounding motor effects.[17]
-
Conclusion
L-VNIO is a powerful pharmacological tool for dissecting the role of neuronal nitric oxide synthase in the complex mechanisms of neuropathic pain. By selectively inhibiting nNOS at the spinal level, researchers can effectively probe the contribution of the NO/cGMP pathway to central sensitization. The protocols and guidelines presented here provide a framework for designing and executing rigorous preclinical studies to evaluate the therapeutic potential of nNOS inhibition, paving the way for novel analgesic drug development.
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Application Notes and Protocols for Determining Neuronal Nitric Oxide Synthase (nNOS) Inhibitor Selectivity
Introduction: The Critical Need for nNOS Isoform Selectivity
Nitric oxide (NO) is a pleiotropic signaling molecule integral to a vast array of physiological processes, from neurotransmission and vascular tone regulation to immune responses.[1] Its synthesis is catalyzed by a family of enzymes known as nitric oxide synthases (NOS). In mammals, three distinct NOS isoforms have been identified: neuronal NOS (nNOS or NOS-1), endothelial NOS (eNOS or NOS-3), and inducible NOS (iNOS or NOS-2).[1][2] While all three isoforms catalyze the same reaction—the conversion of L-arginine to L-citrulline and NO—their regulation, cellular and subcellular localization, and physiological roles are markedly different.[1]
-
nNOS (NOS-1): Primarily found in neuronal tissue, it plays a key role in synaptic plasticity, learning, memory, and the central regulation of blood pressure.[1][3] Its activity is regulated by calcium-calmodulin binding.[1]
-
eNOS (NOS-3): Predominantly expressed in endothelial cells, eNOS is crucial for maintaining vascular tone and cardiovascular homeostasis. Like nNOS, its activity is calcium-calmodulin dependent.
-
iNOS (NOS-2): Unlike its counterparts, iNOS expression is induced by immunological stimuli such as cytokines. It produces large, sustained amounts of NO as part of the immune response. Notably, iNOS activity is largely independent of intracellular calcium fluctuations.[4]
The distinct roles of the NOS isoforms underscore the paramount importance of developing inhibitors with high selectivity for nNOS.[5] Non-selective inhibition could lead to undesirable side effects, such as cardiovascular complications from eNOS inhibition or compromised immune responses from iNOS inhibition. Consequently, rigorous and multi-faceted experimental designs are essential to accurately characterize the selectivity profile of putative nNOS inhibitors. This guide provides a comprehensive overview of the principles and detailed protocols for assessing nNOS inhibitor selectivity.
A Multi-tiered Approach to Selectivity Profiling
A robust assessment of nNOS inhibitor selectivity necessitates a hierarchical approach, progressing from simple, high-throughput in vitro assays to more complex cellular and in vivo models that offer greater physiological relevance.
Figure 1: A hierarchical workflow for nNOS inhibitor selectivity testing.
Part 1: In Vitro Enzyme Assays - The Foundation of Selectivity Assessment
The initial step in characterizing a novel inhibitor is to determine its potency and selectivity against purified recombinant NOS isoforms. This provides a direct measure of the compound's interaction with the enzymes in a controlled environment, free from the complexities of a cellular system.
Principle of the Assay
The most common method for measuring NOS activity in vitro is the Griess assay.[6] This colorimetric assay indirectly quantifies NO production by measuring the concentration of nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO in aqueous solutions.[6] The assay involves a two-step diazotization reaction where acidified nitrite reacts with sulfanilamide to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine to produce a colored azo compound with strong absorbance at approximately 540 nm.[7][8]
Experimental Workflow: In Vitro NOS Inhibition Assay
Figure 2: Workflow for in vitro determination of NOS inhibitor IC50 values.
Detailed Protocol: In Vitro NOS Inhibition Assay
Materials:
-
Recombinant human nNOS, eNOS, and iNOS enzymes
-
L-arginine
-
NADPH
-
Calmodulin (for nNOS and eNOS)
-
(6R)-5,6,7,8-tetrahydrobiopterin (BH4)
-
FAD and FMN
-
NOS assay buffer
-
Test inhibitor
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a reaction buffer containing appropriate concentrations of cofactors (NADPH, FAD, FMN, BH4, and calmodulin for nNOS/eNOS).
-
Prepare serial dilutions of the test inhibitor in the reaction buffer.
-
Prepare a solution of L-arginine in the reaction buffer.
-
-
Enzyme and Inhibitor Incubation:
-
In a 96-well plate, add the reaction buffer, the appropriate NOS isoform (nNOS, eNOS, or iNOS), and the test inhibitor at various concentrations.
-
Include control wells with no inhibitor (100% activity) and no enzyme (background).
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate the Reaction:
-
Add L-arginine to all wells to start the reaction.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
-
Nitrite Detection:
-
Data Acquisition and Analysis:
-
Measure the absorbance at 540 nm using a microplate reader.
-
Subtract the background absorbance (no enzyme control) from all readings.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[10][11][12]
-
Data Presentation and Interpretation
The results of the in vitro assays should be summarized in a table that clearly presents the IC50 values for each NOS isoform and the calculated selectivity ratios.
| Inhibitor | nNOS IC50 (nM) | eNOS IC50 (nM) | iNOS IC50 (nM) | Selectivity (eNOS/nNOS) | Selectivity (iNOS/nNOS) |
| Compound X | 15 | 1,500 | 3,000 | 100-fold | 200-fold |
| L-VNIO[13] | 100 | 12,000 | 60,000 | 120-fold | 600-fold |
| Nω-propyl-L-arginine (NPA)[13] | 60 | 8,500 | 180,000 | 142-fold | 3,000-fold |
| 1400W[13] | 2,000 | 50,000 | 7 | 25-fold | 0.0035-fold |
Expertise & Experience: It is crucial to ensure that the enzyme activity in the control wells falls within the linear range of the assay. Substrate depletion or product inhibition can lead to inaccurate IC50 determinations. Additionally, the purity of the recombinant enzymes is a critical factor that can influence the results.
Part 2: Cell-Based Assays - Bridging the Gap to Physiological Relevance
While in vitro assays are indispensable for initial screening, they do not account for factors such as cell permeability, off-target effects, and metabolic stability of the inhibitor.[14] Cell-based assays provide a more physiologically relevant system to evaluate nNOS inhibitor selectivity.[14]
Principle of the Assay
Cell-based assays typically involve using cell lines that endogenously express or are engineered to overexpress a specific NOS isoform. The activity of the enzyme is then stimulated, and the production of NO is measured in the presence of varying concentrations of the inhibitor.
Experimental Workflow: Cell-Based nNOS Inhibition Assay
Figure 3: General workflow for a cell-based nNOS inhibition assay.
Detailed Protocol: nNOS Inhibition in HEK293T Cells Overexpressing nNOS
This protocol is adapted from a cellular model for screening nNOS inhibitors.[14]
Materials:
-
HEK293T cells stably overexpressing rat nNOS (293T/nNOS)[14]
-
HEK293T cells stably overexpressing eNOS
-
RAW 264.7 macrophages (for iNOS)
-
DMEM supplemented with 10% FBS and antibiotics
-
Calcium ionophore (e.g., A23187) for stimulating nNOS and eNOS
-
Lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) for inducing iNOS in RAW 264.7 cells
-
Test inhibitor
-
Griess Reagent Kit or a fluorescent NO probe (e.g., DAF-FM diacetate)[15]
Procedure:
-
Cell Culture and Seeding:
-
Culture the respective cell lines under standard conditions.
-
Seed the cells into 96-well plates and allow them to adhere overnight.
-
-
Inhibitor Treatment:
-
Replace the culture medium with fresh medium containing serial dilutions of the test inhibitor.
-
Pre-incubate for 1-2 hours.
-
-
NOS Stimulation:
-
For nNOS and eNOS: Add a calcium ionophore (e.g., 5 µM A23187) to stimulate NO production.[14]
-
For iNOS: Treat RAW 264.7 cells with LPS (1 µg/mL) and IFN-γ (100 U/mL) for 12-24 hours to induce iNOS expression and activity.
-
-
Sample Collection and NO Measurement:
-
Incubate for an appropriate time (e.g., 8 hours for 293T/nNOS).[14]
-
Griess Assay: Collect the cell culture supernatant and perform the Griess assay as described in the in vitro protocol.
-
Fluorescent Probe: If using a fluorescent probe, load the cells with the probe (e.g., DAF-FM diacetate) prior to or during stimulation. Measure the fluorescence intensity using a fluorescence plate reader or microscope.
-
-
Data Analysis:
-
Calculate the cellular IC50 values as described previously.
-
Trustworthiness: It is essential to run parallel cytotoxicity assays to ensure that the observed inhibition of NO production is not due to inhibitor-induced cell death. A simple MTT or LDH assay can be used for this purpose.
Data Presentation: Comparing In Vitro and Cellular Potency
A comparative table of in vitro and cellular IC50 values can provide valuable insights into the bioavailability of the inhibitor.[14]
| Inhibitor | nNOS IC50 (in vitro, nM) | nNOS IC50 (cellular, nM) | eNOS IC50 (cellular, nM) | iNOS IC50 (cellular, nM) |
| Compound Y | 20 | 250 | >10,000 | >10,000 |
| AR-R17477[14] | High Potency | Less Potent than in vitro | - | - |
| Compound 3[14] | More Potent than AR-R17477 | Less Potent than AR-R17477 | - | - |
Expertise & Experience: A significant discrepancy between in vitro and cellular IC50 values may indicate poor cell membrane permeability of the compound.[14] This is a critical consideration for drug development and may necessitate chemical modifications to improve bioavailability.
Part 3: In Vivo Models - The Ultimate Test of Selectivity and Efficacy
The final and most definitive assessment of nNOS inhibitor selectivity and therapeutic potential is conducted in animal models. These studies provide crucial information on the pharmacokinetics, pharmacodynamics, and overall efficacy of the inhibitor in a complex physiological system.
Considerations for In Vivo Experimental Design
-
Animal Model Selection: The choice of animal model should be relevant to the therapeutic indication. For example, models of focal ischemia or neurodegenerative diseases are often used to evaluate the neuroprotective effects of nNOS inhibitors.[16]
-
Route of Administration and Dosing: The route of administration (e.g., intraperitoneal, intravenous, oral) and the dosing regimen should be carefully optimized to achieve therapeutic concentrations of the inhibitor at the target site.
-
Pharmacokinetic Analysis: Measurement of the inhibitor's concentration in plasma and target tissues (e.g., brain) over time is essential to correlate drug exposure with the observed pharmacological effects.
-
Pharmacodynamic Readouts: NO production can be indirectly assessed in vivo by measuring nitrite and nitrate levels in plasma or tissue homogenates.[17]
Example Protocol: Assessing nNOS Inhibition in a Murine Model
Materials:
-
Appropriate mouse or rat strain
-
Test inhibitor formulated for in vivo administration
-
Anesthetics
-
Equipment for blood and tissue collection
-
Griess Reagent Kit
Procedure:
-
Animal Dosing: Administer the test inhibitor to the animals at various doses. Include a vehicle control group.
-
Sample Collection: At specific time points after dosing, collect blood samples and euthanize the animals to collect target tissues (e.g., brain).
-
Sample Processing:
-
Prepare plasma from the blood samples.
-
Homogenize the tissue samples in a suitable buffer.
-
Centrifuge the homogenates to clarify the supernatants.
-
-
Nitrite/Nitrate Measurement:
-
Measure the total nitrite and nitrate concentrations in the plasma and tissue supernatants using a Griess assay kit that includes a nitrate reductase step to convert nitrate to nitrite.
-
-
Data Analysis:
-
Compare the nitrite/nitrate levels in the inhibitor-treated groups to the vehicle control group to determine the extent of in vivo NOS inhibition.
-
Authoritative Grounding: The interpretation of in vivo data requires careful consideration of the contribution of each NOS isoform to the total NO production in the tissue of interest. The use of nNOS-knockout animals can be a valuable tool to confirm the specific contribution of nNOS to the observed effects.
Conclusion
The development of selective nNOS inhibitors holds significant promise for the treatment of various neurological disorders. The experimental designs and protocols outlined in this guide provide a comprehensive framework for the rigorous evaluation of inhibitor selectivity. By employing a multi-tiered approach that progresses from in vitro enzyme assays to cellular and in vivo models, researchers can confidently characterize the pharmacological profile of novel nNOS inhibitors and advance the most promising candidates toward clinical development.
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Measuring cGMP Levels After L-N5-(1-Imino-3-pentenyl) ornithine Treatment: An Application Guide
Abstract
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed framework for accurately measuring cyclic guanosine monophosphate (cGMP) levels following treatment with L-N5-(1-Imino-3-pentenyl) ornithine. As a potent, irreversible pan-inhibitor of nitric oxide synthase (NOS) isoforms, this compound provides a powerful tool to investigate the nitric oxide (NO)/cGMP signaling pathway. This document delineates the critical theoretical underpinnings, strategic experimental design considerations, and meticulous step-by-step protocols essential for generating robust and reproducible data. By integrating field-proven insights with established scientific principles, this guide aims to empower researchers to confidently assess the impact of NOS inhibition on cGMP production in a variety of biological systems.
Introduction: The Scientific Rationale
The nitric oxide (NO) signaling pathway is a cornerstone of intercellular communication, governing a vast array of physiological processes, including vasodilation, neurotransmission, and immune responses.[1][2][3] The primary effector of many of NO's biological actions is the downstream second messenger, cyclic guanosine monophosphate (cGMP).[3][4][5] The synthesis of cGMP is catalyzed by soluble guanylyl cyclase (sGC), an enzyme that is allosterically activated by the binding of NO.[6][7][8]
This compound is a potent, mechanism-based, and irreversible inhibitor of all three major isoforms of nitric oxide synthase (NOS): neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS).[9][10][11][12][13] By inactivating NOS, this inhibitor effectively curtails the endogenous production of NO from its substrate, L-arginine.[1][14] Consequently, the primary stimulus for sGC activation is removed, leading to a predictable and measurable decrease in intracellular cGMP concentrations.[15] The ability to pharmacologically manipulate this pathway with a potent inhibitor provides a critical experimental tool for elucidating the role of NO/cGMP signaling in both health and disease.
This application note will provide a detailed guide to designing and executing experiments to quantify the inhibitory effect of this compound on cGMP production.
Signaling Pathway Overview
The following diagram illustrates the canonical NO/cGMP signaling pathway and the point of intervention for this compound.
Experimental Design: Keys to a Self-Validating System
A well-designed experiment is fundamental to generating trustworthy data. The following considerations are critical when investigating the effects of this compound on cGMP levels.
-
Dose-Response and Time-Course Studies: To fully characterize the inhibitory effect, it is essential to perform both dose-response and time-course experiments. A dose-response study will determine the concentration of the inhibitor required for a significant reduction in cGMP levels (e.g., IC50). A time-course study will establish the onset and duration of the inhibitory effect.
-
Appropriate Controls:
-
Vehicle Control: A control group treated with the vehicle used to dissolve the inhibitor (e.g., DMSO, PBS) is essential to account for any effects of the solvent itself.
-
Positive Control (Optional but Recommended): A known activator of the NO/cGMP pathway (e.g., a NO donor like sodium nitroprusside, or a substance that stimulates endogenous NO production) can be used to establish a robust cGMP response that can then be shown to be inhibited by this compound.
-
Untreated Control: A baseline control of untreated cells or tissues is necessary to determine the basal cGMP levels.
-
-
Sample Handling: cGMP is rapidly degraded by phosphodiesterases (PDEs).[13] Therefore, immediate processing of samples after collection is critical. If immediate processing is not possible, samples must be snap-frozen in liquid nitrogen and stored at -80°C. The use of a PDE inhibitor during sample lysis can also be considered, but its compatibility with the chosen cGMP assay must be verified.
-
Assay Selection: The most common and reliable method for quantifying cGMP is the competitive enzyme-linked immunosorbent assay (ELISA).[1][9][10][11][12][14][15][16][17] These kits are commercially available and offer high sensitivity and specificity. Radioimmunoassays (RIA) are also a valid, albeit less common, alternative.
Detailed Protocols
The following protocols provide a step-by-step guide for sample preparation and cGMP quantification using a competitive ELISA. These are generalized protocols and may require optimization based on the specific cell type, tissue, and commercial ELISA kit used.
Sample Preparation
Critical Note: Due to the rapid degradation of cGMP, all steps should be performed on ice, and samples should be processed as quickly as possible.
A. Cultured Cells:
-
Cell Seeding: Seed cells in multi-well plates and grow to the desired confluency.
-
Treatment: Treat cells with the desired concentrations of this compound or controls for the predetermined time.
-
Lysis:
-
Centrifugation: Centrifuge the lysate at ≥600 x g for 10 minutes at 4°C to pellet cellular debris.[18]
-
Supernatant Collection: Carefully collect the supernatant, which contains the cGMP, and store it on ice for immediate use or at -80°C for long-term storage.
B. Tissue Samples:
-
Tissue Collection: Rapidly excise the tissue of interest and immediately snap-freeze it in liquid nitrogen to halt enzymatic activity.[9]
-
Homogenization:
-
Weigh the frozen tissue.
-
Grind the tissue to a fine powder under liquid nitrogen using a pre-chilled mortar and pestle.
-
Add 5-10 volumes of ice-cold 0.1 M HCl per milligram of tissue.[9][18]
-
Homogenize the sample on ice using a tissue homogenizer (e.g., a Polytron-type homogenizer) until no visible tissue fragments remain.
-
-
Centrifugation: Centrifuge the homogenate at ≥1000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Collect the supernatant for the cGMP assay. Store on ice for immediate use or at -80°C.
cGMP Quantification via Competitive ELISA
The following is a generalized protocol for a competitive cGMP ELISA. Always refer to the specific manual provided with your commercial ELISA kit for detailed instructions, as reagent volumes and incubation times may vary.
Experimental Workflow
Protocol Steps:
-
Reagent Preparation: Prepare all reagents, including the cGMP standard curve, wash buffers, antibodies, and enzyme conjugates, according to the kit manufacturer's instructions.
-
Assay Plate Setup: Add standards, controls, and prepared samples in duplicate or triplicate to the wells of the antibody-coated microplate.
-
Competitive Reaction: Add the cGMP-enzyme conjugate (the "tracer") and the anti-cGMP antibody to the wells. During incubation (typically 2 hours at room temperature with shaking), the cGMP in the sample and the cGMP-enzyme conjugate compete for binding to the limited number of anti-cGMP antibody sites.[9][15]
-
Washing: After incubation, wash the plate multiple times with the provided wash buffer to remove any unbound reagents.
-
Substrate Addition: Add the substrate solution to each well. The enzyme on the bound conjugate will catalyze a color change. The intensity of the color is inversely proportional to the amount of cGMP in the original sample.
-
Stopping the Reaction: Add a stop solution to terminate the enzymatic reaction.
-
Absorbance Reading: Read the absorbance of each well using a microplate reader at the wavelength specified in the kit manual (commonly 450 nm).[9][10][14]
Data Analysis and Interpretation
-
Standard Curve Generation: Average the duplicate/triplicate absorbance readings for each standard. Subtract the average zero-standard absorbance from all other readings. Plot the absorbance values against the corresponding cGMP concentrations. A sigmoidal curve is typically generated, which can be linearized using a logit-log transformation for easier calculation.
-
Calculating Sample Concentrations: Average the absorbance readings for each sample. Using the standard curve, determine the concentration of cGMP in each sample.
-
Normalization: To account for variations in the amount of starting material, normalize the cGMP concentration to the total protein concentration in the sample lysate/homogenate. The protein concentration can be determined using a standard protein assay (e.g., BCA or Bradford assay). The final results are typically expressed as pmol of cGMP per mg of protein.
-
Interpretation: Compare the normalized cGMP levels across the different treatment groups. A statistically significant decrease in cGMP levels in the this compound-treated groups compared to the vehicle control would indicate effective inhibition of the NO/cGMP pathway.
Example Data Presentation
The following table illustrates how quantitative data from such an experiment could be presented.
| Treatment Group | This compound (µM) | Mean cGMP (pmol/mg protein) | Standard Deviation | % Inhibition vs. Vehicle |
| Untreated | 0 | 5.2 | 0.4 | N/A |
| Vehicle | 0 | 5.1 | 0.5 | 0% |
| Treatment 1 | 1 | 3.8 | 0.3 | 25.5% |
| Treatment 2 | 10 | 1.9 | 0.2 | 62.7% |
| Treatment 3 | 100 | 0.8 | 0.1 | 84.3% |
| Positive Control | Agonist | 25.6 | 2.1 | N/A |
| Positive Control + Inhibitor | Agonist + 10 µM | 6.3 | 0.7 | 75.4% (vs. Agonist) |
Assay Validation and Trustworthiness
To ensure the integrity and reliability of the generated data, it is crucial to validate the cGMP assay within your experimental system. Key validation parameters, as guided by regulatory principles, include:[2][19][20]
-
Accuracy: The closeness of the measured value to the true value. This can be assessed by spiking known amounts of cGMP into your sample matrix and calculating the percent recovery.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This is typically expressed as the coefficient of variation (CV%) for intra-assay (within the same plate) and inter-assay (across different plates) replicates.
-
Linearity: The ability of the assay to produce results that are directly proportional to the concentration of the analyte in the sample. This is evaluated by diluting a high-concentration sample and plotting the measured versus expected concentrations.
-
Specificity: The ability of the assay to exclusively measure the analyte of interest (cGMP) without interference from other structurally related molecules. Commercial kits are generally highly specific, but this should be confirmed from the manufacturer's documentation.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of cGMP that can be reliably detected and quantified with acceptable precision and accuracy, respectively.
By adhering to these principles of experimental design, meticulous execution of protocols, and thorough data analysis, researchers can confidently and accurately measure the impact of this compound on the NO/cGMP signaling pathway.
References
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Cell Biolabs, Inc. (n.d.). cGMP ELISA Kit (Colorimetric) Protocol. Retrieved from [Link]
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ELK Biotechnology. (n.d.). cGMP (Cyclic Guanosine Monophosphate) ELISA Kit Manual. Retrieved from [Link]
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Cloud-Clone Corp. (n.d.). ELISA Kit for Cyclic Guanosine Monophosphate (cGMP) Manual. Retrieved from [Link]
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Ciná, R. A., & Porfirio, Z. (2005). Inducible Nitric Oxide Synthase: Regulation, Structure, and Inhibition. Medicinal Research Reviews, 25(4), 433-470. Retrieved from [Link]
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Chen, Y. C., Lin-Shiau, S. Y., & Lin, J. K. (2015). Nitric Oxide Synthase Inhibitors 1400W and L-NIO Inhibit Angiogenesis Pathway of Colorectal Cancer. PLoS One, 10(6), e0129533. Retrieved from [Link]
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Sareen, N., & Sharma, M. (2021). Endothelial Nitric Oxide Synthase (eNOS) and the Cardiovascular System: in Physiology and in Disease States. International Journal of Molecular Sciences, 22(16), 8574. Retrieved from [Link]
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Moore, W. M., Webber, R. K., Jerome, G. M., Tjoeng, F. S., Misko, T. P., & Currie, M. G. (1994). L-N6-(1-iminoethyl)lysine: a selective inhibitor of inducible nitric oxide synthase. Journal of Medicinal Chemistry, 37(23), 3886–3888. Retrieved from [Link]
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ResearchGate. (n.d.). Inhibition of nitric oxide synthase (NOS; A) activity and cGMP formation. Retrieved from [Link]
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Llesuy, S., Milei, J., & Tomaro, M. L. (2001). Is endothelial-nitric-oxide-synthase-derived nitric oxide involved in cardiac hypoxia/reoxygenation-related damage?. Molecular and Cellular Biochemistry, 225(1-2), 105-111. Retrieved from [Link]
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Zaki, M. H., et al. (2020). The Involvement of l-Arginine-Nitric Oxide-cGMP-ATP-Sensitive K+ Channel Pathway in Antinociception of BBHC, a Novel Diarylpentanoid Analogue, in Mice Model. Molecules, 25(18), 4233. Retrieved from [Link]
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Förstermann, U., & Sessa, W. C. (2012). Nitric oxide synthases: regulation and function. European Heart Journal, 33(7), 829–837. Retrieved from [Link]
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Schwartz, D., et al. (1997). Inhibition of Constitutive Nitric Oxide Synthase (NOS) by Nitric Oxide Generated by Inducible NOS after Lipopolysaccharide Administration Provokes Renal Dysfunction in Rats. The Journal of Clinical Investigation, 100(2), 439–448. Retrieved from [Link]
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de Novellis, V., et al. (2012). Involvement of the L-arginine/nitric oxide/cyclic guanosine monophosphate pathway in peripheral antinociception induced by N-palmitoyl-ethanolamine in rats. Journal of Neuroscience Research, 90(8), 1633-1640. Retrieved from [Link]
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Marin Biologic Laboratories. (n.d.). Design and Validate a GMP Cell Based Assay. Retrieved from [Link]
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Rodriguez-Pascual, F., et al. (2002). Regulation of the nitric oxide synthase-nitric oxide- cGMP pathway in rat mesenteric endothelial cells. American Journal of Physiology-Heart and Circulatory Physiology, 282(6), H2235-H2244. Retrieved from [Link]
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Wang, T., et al. (2022). Targeting the nitric oxide/cGMP signaling pathway to treat chronic pain. Frontiers in Molecular Neuroscience, 15, 968271. Retrieved from [Link]
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Tang, H., et al. (2018). Targeting L-arginine-nitric oxide-cGMP pathway in pulmonary arterial hypertension. Acta Pharmaceutica Sinica B, 8(1), 32–44. Retrieved from [Link]
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Sawada, M., et al. (1999). Nitric Oxide Stimulates cGMP Production and Mimics Synaptic Responses in Metacerebral Neurons of Aplysia. The Journal of Neuroscience, 19(10), 3818–3826. Retrieved from [Link]
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Evgenov, O. V., et al. (2006). Lack of effect of ODQ does not exclude cGMP signalling via NO-sensitive guanylyl cyclase. British Journal of Pharmacology, 149(6), 719–725. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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Thatcher, G. R. J., et al. (2021). Pharmacological manipulation of cGMP and NO/cGMP in CNS drug discovery. RSC Medicinal Chemistry, 12(9), 1433–1453. Retrieved from [Link]
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Rodriguez-Pascual, F., et al. (2003). Posttranscriptional regulation of human iNOS by the NO/cGMP pathway. American Journal of Physiology-Renal Physiology, 284(4), F722-F730. Retrieved from [Link]
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L-N5-(1-Imino-3-pentenyl) ornithine (L-NIO) for Studying Synaptic Plasticity: Application Notes and Protocols
A Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental process underlying learning and memory. Nitric oxide (NO), a gaseous signaling molecule, has been identified as a key retrograde messenger in several forms of synaptic plasticity, including long-term potentiation (LTP) and long-term depression (LTD).[1][2][3] The targeted inhibition of nitric oxide synthase (NOS), the enzyme responsible for NO production, is a critical tool for dissecting the precise role of NO in these processes. This guide provides a comprehensive overview and detailed protocols for the use of L-N5-(1-Imino-3-pentenyl) ornithine (L-NIO), a potent NOS inhibitor, in the study of synaptic plasticity. We will delve into its mechanism of action, provide step-by-step experimental procedures, and offer insights into data interpretation, empowering researchers to effectively utilize this compound in their investigations.
Introduction: The Role of Nitric Oxide in Synaptic Plasticity
Nitric oxide is a unique neurotransmitter that, due to its gaseous nature, can freely diffuse across cell membranes to act on neighboring cells.[4] In the context of synaptic plasticity, NO is often considered a retrograde messenger. It is typically produced in the postsynaptic neuron following the activation of NMDA receptors and subsequent influx of calcium, which activates neuronal nitric oxide synthase (nNOS).[4][5] NO then diffuses back to the presynaptic terminal, where it can modulate neurotransmitter release, contributing to the long-lasting changes in synaptic strength that characterize LTP and LTD.[2][3][6]
The study of NO's role in these processes heavily relies on the use of specific inhibitors. L-NIO has emerged as a valuable tool for this purpose due to its potent inhibitory effects on NOS enzymes.
This compound (L-NIO): Mechanism of Action and Selectivity
This compound, commonly known as L-NIO, is a potent, mechanism-based inactivator of nitric oxide synthase. It functions as an irreversible inhibitor of nNOS. While it can inhibit all three NOS isoforms (neuronal, endothelial, and inducible), some studies suggest it exhibits a degree of selectivity for the neuronal isoform.[7]
Mechanism of Inhibition: L-NIO acts as a substrate analog, binding to the active site of NOS. In the presence of NADPH and O2, the enzyme processes L-NIO, leading to the irreversible inactivation of the enzyme. This mechanism-based inhibition provides a durable and specific blockade of NO production, which is crucial for studying its role in time-dependent processes like synaptic plasticity.
Isoform Selectivity: While sometimes described as non-selective, L-NIO has been shown to be a more potent inhibitor of nNOS compared to other isoforms in some contexts.[7][8] It is important for researchers to consider the relative expression of NOS isoforms in their experimental model when interpreting results. For instance, both nNOS and endothelial NOS (eNOS) have been implicated in hippocampal LTP.[9]
| NOS Isoform | L-NIO Ki (μM)[8] | Notes |
| nNOS (neuronal) | 1.7 | The primary isoform involved in NMDA receptor-dependent synaptic plasticity. |
| eNOS (endothelial) | 3.9 | Also expressed in the brain and may contribute to synaptic plasticity. |
| iNOS (inducible) | 3.9 | Typically expressed under inflammatory conditions. |
Signaling Pathway: nNOS in Long-Term Potentiation
The following diagram illustrates the canonical signaling pathway for the involvement of nNOS in NMDA receptor-dependent LTP and the point of intervention for L-NIO.
Caption: nNOS signaling cascade in LTP and L-NIO's point of inhibition.
Experimental Protocols: Using L-NIO in Synaptic Plasticity Studies
The following protocols are designed for studying the effects of L-NIO on LTP in acute hippocampal slices, a common ex vivo model for investigating synaptic plasticity.[6][10]
Preparation of Acute Hippocampal Slices
A reliable slice preparation is paramount for successful synaptic plasticity experiments.
Rationale: The use of ice-cold, oxygenated artificial cerebrospinal fluid (aCSF) with low calcium during the dissection process is crucial to minimize metabolic stress and prevent excitotoxicity, ensuring the health and viability of the neurons.[11]
Step-by-Step Protocol:
-
Prepare ACSF: Prepare two types of aCSF: a cutting/dissection solution and a recording solution. Both should be continuously bubbled with 95% O2 / 5% CO2.
-
Cutting ACSF (example, in mM): 200 sucrose, 2.5 KCl, 26 NaHCO3, 1.25 NaH2PO4, 6 MgCl2, 10 glucose, 3 myo-inositol, 2 sodium pyruvate, and 0.5 sodium ascorbate.[12] The high sucrose and magnesium content helps to maintain osmotic balance and reduce neuronal excitability during slicing.
-
Recording ACSF (example, in mM): 125 NaCl, 2.5 KCl, 26 NaHCO3, 1.25 NaH2PO4, 2 CaCl2, 1 MgCl2, and 10 glucose.[12]
-
-
Anesthetize and Decapitate: Anesthetize the animal (e.g., a young adult rat or mouse) following approved institutional animal care and use committee (IACUC) protocols. Quickly decapitate the animal.
-
Brain Extraction: Rapidly dissect the brain and place it in ice-cold, oxygenated cutting ACSF.
-
Slicing: Mount the brain on a vibratome stage and cut transverse hippocampal slices (typically 350-400 µm thick) in the ice-cold cutting ACSF.[10][12]
-
Recovery: Transfer the slices to a holding chamber containing oxygenated recording ACSF. Allow the slices to recover for at least 1 hour at a slightly elevated temperature (e.g., 32-34°C) for the first 30 minutes, followed by room temperature.[13]
Induction and Recording of Long-Term Potentiation (LTP)
This protocol outlines the steps for a typical field potential recording experiment in the CA1 region of the hippocampus.
Experimental Workflow Diagram:
Caption: Experimental workflow for an LTP experiment using L-NIO.
Step-by-Step Protocol:
-
Slice Placement: Transfer a recovered hippocampal slice to the recording chamber, which is continuously perfused with oxygenated recording ACSF at a constant temperature (e.g., 30-32°C).
-
Electrode Positioning: Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Baseline Recording: After obtaining a stable response, record baseline fEPSPs for at least 20-30 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz).
-
L-NIO Application: Switch the perfusion to ACSF containing the desired concentration of L-NIO (typically in the range of 10-100 µM). A vehicle control (ACSF without L-NIO) should be run in parallel.
-
Incubation: Allow the slice to incubate in the L-NIO-containing ACSF for a sufficient period (e.g., 20-30 minutes) to ensure adequate inhibition of nNOS.
-
LTP Induction: Induce LTP using a high-frequency stimulation (HFS) protocol, such as one or more trains of 100 Hz for 1 second.
-
Post-Induction Recording: Continue to record fEPSPs for at least 60 minutes post-HFS to assess the magnitude and stability of the potentiation.
-
Data Analysis: Measure the slope of the fEPSPs. Normalize the data to the pre-HFS baseline and compare the level of potentiation between the L-NIO treated and control groups.
Expected Results and Data Interpretation
In a typical LTP experiment, the application of L-NIO is expected to reduce or completely block the induction of NMDA receptor-dependent LTP.[14] The degree of inhibition will likely be concentration-dependent.
| Condition | Expected LTP (as % of baseline) | Interpretation |
| Control (ACSF only) | ~150-200% | Normal LTP induction. |
| L-NIO (e.g., 20 µM) | ~110-130% | Significant reduction in LTP, indicating a role for NO. |
| L-NIO (e.g., 100 µM) | ~100% (no potentiation) | Complete or near-complete block of LTP, suggesting a critical requirement for NO. |
Self-Validation and Controls:
-
Vehicle Control: Essential to ensure that the solvent for L-NIO does not affect synaptic transmission or plasticity.
-
Time Control: A slice that undergoes the same recording duration and stimulation protocol without HFS to control for baseline stability.
-
Positive Control: A successful LTP experiment in the absence of L-NIO confirms the viability of the slice preparation.
-
Washout: While L-NIO is an irreversible inhibitor, attempting to wash it out can help confirm that the observed effects are not due to non-specific actions on the tissue. However, recovery is not expected.
Troubleshooting
-
No LTP in Control Slices:
-
Cause: Poor slice health, incorrect electrode placement, or suboptimal stimulation intensity.
-
Solution: Re-evaluate the slice preparation protocol, ensure proper oxygenation and temperature control, and perform an input-output curve to determine the optimal stimulation intensity.
-
-
Variability in L-NIO Effect:
-
Cause: Inconsistent drug concentration, insufficient incubation time, or variability between animals.
-
Solution: Prepare fresh drug solutions for each experiment, ensure a consistent pre-incubation period, and increase the number of experiments (n) to account for biological variability.
-
-
Baseline Instability after L-NIO Application:
-
Cause: L-NIO may have slight effects on basal synaptic transmission in some preparations.
-
Solution: Ensure a stable baseline is re-established before attempting to induce LTP. If the baseline is consistently unstable, consider using a lower concentration of L-NIO.
-
Conclusion
This compound is a powerful pharmacological tool for investigating the role of nitric oxide in synaptic plasticity. By potently and irreversibly inhibiting nNOS, L-NIO allows researchers to probe the necessity of NO signaling in processes like LTP and LTD. When used with the appropriate controls and careful experimental design as outlined in this guide, L-NIO can provide valuable insights into the molecular mechanisms of learning and memory.
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Garthwaite, J. (2008). Synaptic plasticity: a role for nitric oxide in LTP. Current Biology, 18(19), R916-R918. [Link]
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Hardingham, N., & Dachtler, J. (2013). The role of nitric oxide in pre-synaptic plasticity and homeostasis. Frontiers in Cellular Neuroscience, 7, 235. [Link]
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Moore, W. M., Webber, R. K., Jerome, G. M., Tjoeng, F. S., Misko, T. P., & Currie, M. G. (1994). L-N6-(1-iminoethyl)lysine: a selective inhibitor of inducible nitric oxide synthase. Journal of Medicinal Chemistry, 37(23), 3886–3888. [Link]
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Babu, B. R., & Griffith, O. W. (1998). N5-(1-Imino-3-butenyl)-L-ornithine. A neuronal isoform selective mechanism-based inactivator of nitric oxide synthase. The Journal of Biological Chemistry, 273(15), 8882–8889. [Link]
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Ting, J. T., Daigle, T. L., Chen, C. C., & Feng, G. (2018). Preparation of Acute Brain Slices Using an Optimized N-Methyl-D-glucamine-Based Recovery Method. Journal of Visualized Experiments, (132), 56482. [Link]
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Wang, Y., et al. (2024). Anoxia-induced hippocampal LTP is regeneratively produced by glutamate and nitric oxide from the neuro-glial-endothelial axis. Cell Reports, 43(3), 113904. [Link]
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Frontiers. (n.d.). Nitric oxide has long been implicated in the generation of long-term potentiation (LTP) and other types of synaptic plasticity. Retrieved from [Link]
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Wang, P., et al. (2022). Neuronal Nitric Oxide Synthase Regulates Depression-like Behaviors in Shortening-Induced Obese Mice. Nutrients, 14(13), 2757. [Link]
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Journal of Undergraduate Neuroscience Education. (n.d.). LTP in acute hippocampal slice preparation. Retrieved from [Link]
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Dhir, A., & Kulkarni, S. K. (2011). Nitric oxide and major depression. Nitric Oxide, 24(3), 125–131. [Link]
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Nagele, P., et al. (2021). Antidepressant Effects of Nitrous Oxide in Major Depressive Disorder: A Phase 2b Randomized Clinical Trial. Biological Psychiatry, 89(9), 839–847. [Link]
-
Barua, M., et al. (2020). Oxidative and Nitrosative Stress in Major Depressive Disorder: A Case Control Study. Journal of Clinical Medicine, 9(12), 3866. [Link]
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- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. Nitric Oxide Is Required for L-Type Ca2+ Channel-Dependent Long-Term Potentiation in the Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Long-term potentiation - Wikipedia [en.wikipedia.org]
- 7. N5-(1-Imino-3-butenyl)-L-ornithine. A neuronal isoform selective mechanism-based inactivator of nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. jneurosci.org [jneurosci.org]
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- 11. Preparation of Acute Hippocampal Slices from Rats and Transgenic Mice for the Study of Synaptic Alterations during Aging and Amyloid Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anoxia-induced hippocampal LTP is regeneratively produced by glutamate and nitric oxide from the neuro-glial-endothelial axis - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. On the Role of Nitric Oxide in Hippocampal Long-Term Potentiation - PMC [pmc.ncbi.nlm.nih.gov]
dose-response curve for L-N5-(1-Imino-3-pentenyl) ornithine in hippocampal slices
An Application Guide: Characterizing the Dose-Dependent Inhibition of Nitric Oxide Synthase in Hippocampal Slices using L-N5-(1-Imino-3-pentenyl) ornithine (L-NIO)
Introduction: The Role of Nitric Oxide in Hippocampal Function
Nitric oxide (NO) is a unique, membrane-permeable signaling molecule that plays a critical role in neurotransmission and synaptic plasticity within the central nervous system.[1][2] In the hippocampus, a brain region integral to learning and memory, NO is a key modulator of long-term potentiation (LTP), a cellular correlate of memory formation.[3][4][5] The synthesis of NO is catalyzed by a family of enzymes known as nitric oxide synthases (NOS), which convert L-arginine to L-citrulline. Three primary isoforms exist: neuronal (nNOS), endothelial (eNOS), and inducible (iNOS), all of which are expressed in the hippocampus and contribute to its physiological functions.[4][6]
Given its central role, the pharmacological inhibition of NOS is a powerful tool for dissecting the specific contributions of NO-dependent signaling pathways. This compound, commonly known as L-NIO, is a potent, NADPH-dependent inhibitor of nitric oxide synthase.[7] Understanding its dose-response relationship in a functionally intact system like the ex vivo hippocampal slice is crucial for designing experiments to probe the nuances of NO signaling in synaptic plasticity.
This guide provides a comprehensive framework for researchers, neuroscientists, and drug development professionals to establish a robust dose-response curve for L-NIO in acute hippocampal slices. We will detail the underlying principles, provide step-by-step electrophysiology protocols, and outline the necessary data analysis to determine key pharmacological parameters such as the IC₅₀.
Scientific Foundation: Mechanism of L-NIO and its Impact on LTP
L-NIO functions as a competitive inhibitor of all three NOS isoforms.[7][8] Its efficacy against each isoform, while potent, is not perfectly equivalent, making it a non-selective inhibitor. This characteristic is important to consider, as the observed physiological effect in a complex tissue like the hippocampus will represent the integrated inhibition of all present NOS isoforms.
| NOS Isoform | Inhibitor Constant (Kᵢ) |
| Neuronal (nNOS) | 1.7 µM |
| Endothelial (eNOS) | 3.9 µM |
| Inducible (iNOS) | 3.9 µM |
| Data compiled from MedchemExpress, referencing primary literature.[7] |
The classical model for NO's involvement in LTP posits that following strong synaptic activation, calcium influx through postsynaptic NMDA receptors activates nNOS.[1] The newly synthesized NO then acts as a retrograde messenger, diffusing to the presynaptic terminal to activate soluble guanylyl cyclase (sGC), leading to increased cGMP levels and enhanced neurotransmitter release.[3][9] By inhibiting NOS with L-NIO, this signaling cascade is interrupted, resulting in an attenuation of LTP. The magnitude of this attenuation is dependent on the concentration of L-NIO, forming the basis of our dose-response investigation.
Experimental Protocol: Generating the Dose-Response Curve
This protocol is designed to measure the effect of L-NIO on LTP at the Schaffer collateral-CA1 synapse, a well-characterized and robust form of synaptic plasticity.
Part 1: Solutions and Reagents
Critical Step: Use high-purity water (18.2 MΩ·cm) and analytical grade reagents. Prepare fresh solutions and filter-sterilize where appropriate.
Table 2: Composition of Artificial Cerebrospinal Fluid (aCSF)
| Component | Cutting aCSF (mM) | Recording aCSF (mM) | Purpose |
|---|---|---|---|
| NaCl | 124 | 124 | Osmolarity |
| KCl | 2.5 | 2.5 | Ionic balance |
| KH₂PO₄ | 1.25 | 1.25 | Buffering, ionic balance |
| MgSO₄ | 2.0 | 2.0 | Ionic balance, blocks NMDARs at rest |
| CaCl₂ | 2.5 | 2.5 | Neurotransmitter release |
| NaHCO₃ | 26 | 26 | pH buffering (with carbogen) |
| D-Glucose | 10 | 10 | Energy source |
| Preparation Note | Continuously bubble with 95% O₂ / 5% CO₂ (carbogen) gas for at least 30 minutes before use and throughout the experiment. Maintain pH at 7.3-7.4. Keep cutting aCSF at 0-4°C. Warm recording aCSF to 30-32°C for perfusion. |
L-NIO Stock Solution:
-
Rationale: L-NIO is typically supplied as a hydrochloride salt. It is soluble in water. Preparing a high-concentration stock in water allows for accurate serial dilutions into the recording aCSF without significantly altering the final ionic composition.
-
Procedure:
-
Prepare a 10 mM stock solution of L-NIO in sterile, deionized water. For example, dissolve 2.1 mg of L-N5-(1-Iminoethyl)ornithine hydrochloride (MW ≈ 209.67 g/mol ) in 1 mL of water.
-
Aliquot into smaller volumes and store at -20°C. Avoid repeated freeze-thaw cycles.
-
-
Working Solutions: On the day of the experiment, prepare serial dilutions from the stock solution into recording aCSF to achieve the desired final concentrations (e.g., 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, 300 nM, 100 nM). A vehicle control (aCSF with an equivalent volume of water) must be run in parallel.
Part 2: Acute Hippocampal Slice Preparation
Rationale: The health of the hippocampal slice is paramount for obtaining reliable electrophysiological data. The procedure is designed to minimize metabolic stress and physical damage.[10][11]
-
Anesthetize a rodent (e.g., P21-P35 rat or mouse) according to approved institutional animal care protocols.
-
Rapidly decapitate the animal and dissect the brain, placing it immediately into ice-cold, carbogen-saturated cutting aCSF.[11]
-
Isolate the hippocampus and prepare 350-400 µm thick transverse slices using a vibratome.[10][12]
-
Transfer the slices to a recovery chamber containing recording aCSF saturated with carbogen. Allow slices to recover at 32-34°C for 30 minutes, then maintain at room temperature for at least 1 hour before recording.[13]
Part 3: Electrophysiological Recording
Rationale: We will record field excitatory postsynaptic potentials (fEPSPs) in the CA1 region, which represent the synchronized activity of a population of neurons. The slope of the fEPSP is a reliable measure of synaptic strength.
-
Transfer a single slice to the recording chamber, continuously perfused with warm (30-32°C), carbogenated recording aCSF at a rate of 2-3 mL/min.[10]
-
Place a bipolar stimulating electrode in the Schaffer collateral pathway and a glass recording microelectrode (filled with recording aCSF, 1-3 MΩ resistance) in the stratum radiatum of the CA1 region.[14]
-
Input/Output Curve: Determine the stimulus intensity that elicits 40-50% of the maximal fEPSP response. Use this intensity for the remainder of the experiment to allow for potentiation.[10]
-
Baseline Recording: Record stable baseline fEPSPs for at least 20-30 minutes, delivering a single stimulus pulse every 20 seconds (0.05 Hz). The baseline must be stable (<5% drift) before proceeding.[10]
-
Drug Application: Switch the perfusion to aCSF containing the desired concentration of L-NIO (or vehicle). Perfuse for at least 20 minutes before inducing LTP to ensure equilibration in the tissue.
-
LTP Induction: Deliver a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second, separated by 20 seconds).
-
Post-HFS Recording: Continue recording fEPSPs at 0.05 Hz for at least 60 minutes post-HFS to measure the magnitude of LTP.
Data Analysis and Interpretation
-
Quantify LTP: For each experiment, normalize the fEPSP slope to the average slope during the last 10 minutes of the baseline recording. The magnitude of LTP is the average normalized fEPSP slope from 50-60 minutes post-HFS.
-
Calculate Percent Inhibition:
-
% Inhibition = 100 * ( (LTP_vehicle - LTP_LNIO) / (LTP_vehicle - 1) )
-
Where LTP_vehicle is the average LTP magnitude in the control group and LTP_LNIO is the LTP magnitude for a given L-NIO concentration. A value of 1 represents no potentiation (i.e., baseline).
-
Table 3: Example Data for Dose-Response Curve Construction
| [L-NIO] (log M) | [L-NIO] (µM) | Average LTP Magnitude (%) | % Inhibition |
|---|---|---|---|
| -8 | 0.01 | 178 | 2.5 |
| -7 | 0.1 | 170 | 12.5 |
| -6 | 1 | 145 | 43.8 |
| -5.5 | 3.16 | 122 | 72.5 |
| -5 | 10 | 108 | 90.0 |
| -4.5 | 31.6 | 102 | 97.5 |
| -4 | 100 | 101 | 98.8 |
| Vehicle | 0 | 180 | 0 |
-
Construct the Dose-Response Curve:
-
Plot the % Inhibition (Y-axis) against the logarithm of the molar concentration of L-NIO (X-axis).[15][16]
-
Fit the data using a non-linear regression model, typically a variable slope (four-parameter) logistic equation.[17][18]
-
Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC50 - X) * HillSlope))
-
From this analysis, the software (e.g., GraphPad Prism) will calculate the IC₅₀, which is the concentration of L-NIO that produces 50% of the maximal inhibition.
-
Expected Results and Conclusion
Based on the Kᵢ values, a significant inhibition of LTP is expected to begin in the high nanomolar to low micromolar range, with an IC₅₀ likely falling in the low single-digit micromolar range (e.g., 1-5 µM). The curve should exhibit a clear sigmoidal shape, plateauing at near 100% inhibition at high concentrations.
This application note provides a robust, field-proven methodology for determining the dose-response curve of L-NIO in a physiologically relevant context. By carefully following these protocols, researchers can accurately quantify the inhibitory potency of L-NIO on NO-dependent synaptic plasticity in the hippocampus, providing a critical foundation for subsequent investigations into the role of nitric oxide in neural function and disease.
References
-
Acute Hippocampal Slice Preparation and Hippocampal Slice Cultures. SpringerLink. [Link]
-
On the role of nitric oxide in hippocampal long-term potentiation. PubMed. [Link]
-
Tonic and Phasic Nitric Oxide Signals in Hippocampal Long-Term Potentiation. The Journal of Neuroscience. [Link]
-
Nitric oxide signalling in hippocampal synaptic plasticity. UCL Discovery. [Link]
-
Effect of nitric oxide synthase inhibition on long-term potentiation at associational-commissural and mossy fibre synapses on CA3 pyramidal neurones. PubMed. [Link]
-
Hippocampal slice preparation for electrophysiology. Protocols.io. [Link]
-
On the Role of Nitric Oxide in Hippocampal Long-Term Potentiation. ResearchGate. [Link]
-
Altered synaptic plasticity and memory formation in nitric oxide synthase inhibitor-treated rats. PNAS. [Link]
-
Preparation of Acute Human Hippocampal Slices for Electrophysiological Recordings. Journal of Visualized Experiments. [Link]
-
(PDF) Acute Hippocampal Slice Preparation and Hippocampal Slice Cultures. ResearchGate. [Link]
-
Dose–response relationship. Wikipedia. [Link]
-
How Do I Perform a Dose-Response Experiment?. GraphPad. [Link]
-
Dose–Response Curves Explained: From Experiment to EC₅₀. YouTube. [Link]
-
Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism. YouTube. [Link]
-
L-N6-(1-iminoethyl)lysine: a selective inhibitor of inducible nitric oxide synthase. PubMed. [Link]
-
Nitric Oxide Synthase Inhibitors 1400W and L-NIO Inhibit Angiogenesis Pathway of Colorectal Cancer. PMC - NIH. [Link]
-
Brain slice electrophysiology video protocol. YouTube. [Link]
-
Inducible Nitric Oxide Synthase: Regulation, Structure, and Inhibition. PMC - NIH. [Link]
Sources
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. pnas.org [pnas.org]
- 3. On the role of nitric oxide in hippocampal long-term potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jneurosci.org [jneurosci.org]
- 5. Effect of nitric oxide synthase inhibition on long-term potentiation at associational-commissural and mossy fibre synapses on CA3 pyramidal neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inducible Nitric Oxide Synthase: Regulation, Structure, and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Acute Hippocampal Slice Preparation and Hippocampal Slice Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Preparation of Acute Human Hippocampal Slices for Electrophysiological Recordings [jove.com]
- 13. Hippocampal slice preparation for electrophysiology [protocols.io]
- 14. youtube.com [youtube.com]
- 15. Dose–response relationship - Wikipedia [en.wikipedia.org]
- 16. youtube.com [youtube.com]
- 17. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 18. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
solubility and stability of L-N5-(1-Imino-3-pentenyl) ornithine in buffers
Welcome to the technical support center for L-N5-(1-Imino-3-pentenyl) ornithine (L-NIO). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the solubility and stability of L-NIO in various buffer systems. Here, you will find troubleshooting advice and frequently asked questions to ensure the success of your experiments.
I. Troubleshooting Guide: Common Issues with L-NIO Solutions
This section addresses specific problems you might encounter when working with L-NIO, offering potential causes and actionable solutions.
Issue 1: L-NIO Fails to Dissolve or Precipitates Out of Solution
Scenario: You are preparing an L-NIO solution in a common buffer like PBS, and you observe that the compound does not fully dissolve, or a precipitate forms over time.
Potential Causes:
-
Incorrect Solvent: While L-NIO dihydrochloride is soluble in water and methanol, its solubility can be limited in certain buffers, especially at high concentrations.[1]
-
Low Temperature: The solubility of many compounds, including L-NIO, can decrease at lower temperatures.
-
pH of the Buffer: The ionization state of L-NIO is pH-dependent, which can significantly impact its solubility.
-
Concentration Exceeds Solubility Limit: You may be attempting to prepare a solution at a concentration that exceeds the solubility limit of L-NIO in that specific buffer.
Solutions & Scientific Rationale:
-
Optimize the Solvent System:
-
Step 1: Start by dissolving L-NIO in water before adding it to your buffer of choice. This ensures the compound is fully solvated before encountering buffer salts that might reduce its solubility.
-
Step 2: If using a buffer is necessary for your experiment, consider preparing a concentrated stock solution of L-NIO in water and then diluting it to the final working concentration in your desired buffer.
-
Rationale: This two-step process minimizes the chances of the buffer components interfering with the initial dissolution of L-NIO.
-
-
Gentle Warming and Sonication:
-
Step 1: If you observe particulate matter, gently warm the solution to 37°C.
-
Step 2: If warming alone is insufficient, use a bath sonicator for short bursts (1-2 minutes) to aid dissolution.[2]
-
Rationale: Increasing the kinetic energy of the solvent molecules through warming and sonication can help overcome the activation energy required for dissolution. However, avoid excessive heat, as it can lead to degradation.
-
-
pH Adjustment:
-
Step 1: Measure the pH of your L-NIO solution.
-
Step 2: If the pH is near the isoelectric point of L-NIO, its solubility will be at its minimum. Adjust the pH of the buffer away from this point. For many amino acid derivatives, a slightly acidic pH can improve solubility.
-
Rationale: The net charge of the molecule influences its interaction with the polar solvent. By shifting the pH, you can increase the net charge of the L-NIO molecule, enhancing its solubility in aqueous solutions.
-
Issue 2: Loss of L-NIO Activity in Solution Over Time
Scenario: You have successfully prepared an L-NIO solution, but you observe a decrease in its inhibitory activity on nitric oxide synthase (NOS) in your assays over hours or days.
Potential Causes:
-
Hydrolysis of the Imino Group: The imine bond in L-NIO is susceptible to hydrolysis in aqueous solutions, leading to the formation of inactive byproducts.[3] This is a common degradation pathway for imine-containing compounds.[3]
-
Oxidation: The double bond in the pentenyl group can be susceptible to oxidation, especially in the presence of dissolved oxygen or metal ions.
-
Temperature-Mediated Degradation: Higher temperatures can accelerate the rate of chemical degradation.[4]
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing L-NIO stock solutions can lead to degradation and loss of potency.[2]
Solutions & Scientific Rationale:
-
Prepare Fresh Solutions:
-
Protocol: It is highly recommended to prepare L-NIO solutions fresh for each experiment.[2]
-
Rationale: This minimizes the time the compound is in an aqueous environment where hydrolysis and other degradation reactions can occur.
-
-
Proper Storage of Stock Solutions:
-
Protocol: If you need to store stock solutions, aliquot them into single-use volumes to avoid multiple freeze-thaw cycles. Store these aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[2] It is also advisable to store them under an inert gas like nitrogen or argon to prevent oxidation.[2]
-
Rationale: Freezing slows down chemical reactions, but the process of freezing and thawing can cause localized changes in concentration and pH, which can promote degradation. Aliquoting and storing under inert gas minimizes these effects.
-
-
Control the pH of the Buffer:
-
Protocol: Maintain the pH of your experimental buffer within a stable range, typically between 6.0 and 7.5. The stability of imines can be pH-dependent.[3]
-
Rationale: The rate of hydrolysis of the imine bond is often catalyzed by both acid and base. Maintaining a near-neutral pH can help to minimize this degradation pathway.
-
-
Use of Antioxidants:
-
Protocol: In cases where oxidation is a concern, consider adding a small amount of an antioxidant, such as EDTA to chelate metal ions, to your buffer.
-
Rationale: Metal ions can catalyze oxidation reactions. Chelating agents like EDTA sequester these ions, preventing them from participating in redox reactions that could degrade L-NIO.
-
II. Frequently Asked Questions (FAQs)
Solubility
Q1: What is the recommended starting solvent for dissolving L-NIO dihydrochloride?
A1: The recommended starting solvent is water.[1] L-NIO dihydrochloride is readily soluble in water. For experimental use, you can prepare a concentrated stock solution in water and then dilute it into your desired buffer.
Q2: I need to prepare a high concentration of L-NIO in PBS. What is the maximum achievable concentration?
A2: While specific solubility data in PBS can vary, one supplier indicates a solubility of up to 100 mg/mL (406.29 mM) in PBS, although this may require ultrasonic assistance to achieve a clear solution.[2] It is always best to perform a small-scale solubility test to determine the maximum concentration achievable in your specific batch of PBS under your experimental conditions.
Q3: Can I use organic solvents like DMSO or ethanol to dissolve L-NIO?
A3: While L-NIO is soluble in methanol[1], for most biological experiments, it is preferable to use aqueous-based solvents. If you must use an organic co-solvent, it is crucial to first perform solubility tests and ensure the final concentration of the organic solvent is low enough to not affect your biological system.[5]
Stability
Q4: How long is an L-NIO solution stable at room temperature?
A4: It is strongly recommended to use L-NIO solutions promptly after preparation.[2] Due to the potential for hydrolysis of the imine group, significant degradation can occur within hours at room temperature. For optimal results, prepare the solution immediately before use.
Q5: What are the ideal storage conditions for L-NIO solid and stock solutions?
A5:
-
Solid Form: Store L-NIO dihydrochloride solid desiccated at -10 to -35°C.[1]
-
Stock Solutions: Aliquot stock solutions and store them at -20°C for up to one month or at -80°C for up to six months.[2] Avoid repeated freeze-thaw cycles.[2]
Q6: Does the type of buffer used affect the stability of L-NIO?
A6: Yes, the buffer composition can influence stability. Buffers with components that can react with the imino or pentenyl groups should be avoided. Phosphate buffers are generally a safe choice. The pH of the buffer is a critical factor, with a near-neutral pH (6.0-7.5) generally being optimal for minimizing hydrolysis.[3]
III. Data Summary & Experimental Protocols
Table 1: Solubility and Storage Recommendations for L-NIO
| Parameter | Recommendation | Rationale |
| Primary Solvent | Water | High solubility of the dihydrochloride salt. |
| Common Buffers | PBS | Good solubility (up to 100 mg/mL with sonication).[2] |
| Organic Solvents | Methanol | Soluble, but aqueous solutions are preferred for biological assays.[1] |
| Solid Storage | -10 to -35°C, Desiccated | Minimizes degradation of the solid compound.[1] |
| Stock Solution Storage | -20°C (1 month) or -80°C (6 months), Aliquoted | Prevents degradation from freeze-thaw cycles.[2] |
| Working Solution | Prepare fresh before use | Minimizes hydrolysis and other degradation in aqueous solution.[2] |
Experimental Protocol: Assessing L-NIO Stability in a Specific Buffer
This protocol outlines a method to determine the stability of L-NIO in your experimental buffer over time.
Materials:
-
L-NIO dihydrochloride
-
Your experimental buffer
-
HPLC system with a suitable column (e.g., C18)
-
UV detector
-
Incubator or water bath
Procedure:
-
Prepare a fresh L-NIO solution in your experimental buffer at the desired working concentration.
-
Immediately take a t=0 time point sample and analyze it by HPLC to determine the initial peak area of L-NIO.
-
Incubate the remaining solution at your experimental temperature.
-
Take samples at various time points (e.g., 1, 2, 4, 8, 24 hours).
-
Analyze each sample by HPLC under the same conditions as the t=0 sample.
-
Calculate the percentage of L-NIO remaining at each time point by comparing the peak area to the t=0 peak area.
-
Plot the percentage of L-NIO remaining versus time to determine the stability profile.
Diagram: L-NIO Stability Assessment Workflow
Caption: Workflow for assessing L-NIO stability.
IV. References
-
Keeffe, J. R., & Jencks, W. P. (1983). Structure-reactivity correlations for the formation of imines from amines and formaldehyde and for their hydrolysis. Journal of the American Chemical Society, 105(9), 2691–2697.
-
Visible Light Photocatalytic Degradation of Environmental Pollutants Using Zn-Doped NiO Nanoparticles. (2023). MDPI.
-
This compound. (n.d.). PubChem. Retrieved from [Link]
-
Factors affecting the physical stability (aggregation) of peptide therapeutics. (2018). PMC.
-
SAFETY DATA SHEET - TCI Chemicals. (2025). TCI Chemicals.
-
Factors Affecting Protein Stability In Vitro. (n.d.). OPS Diagnostics. Retrieved from [Link]
-
The Effect of Initial Purity on the Stability of Solutions in Storage. (2011). ResearchGate.
-
Babu, B. R., & Griffith, O. W. (1998). N5-(1-Imino-3-butenyl)-L-ornithine. A neuronal isoform selective mechanism-based inactivator of nitric oxide synthase. The Journal of biological chemistry, 273(15), 8882–8889.
-
N5-(1-iminoethyl)-L-ornithine. (n.d.). PubChem. Retrieved from [Link]
-
L-(-)-Ornithine. (n.d.). PubChem. Retrieved from [Link]
-
Preparation and Characterization of NiO Nanoparticles by Chemical Precipitation Method. (2010). ResearchGate.
-
Stability of 5-aminolevulinic acid in aqueous solution. (1998). PubMed.
-
Dual-Gradient Engineering of Elemental Concentration and Crystalline Architecture Enables High-Performance Ni-Rich Layered Oxide Cathodes. (2024). American Chemical Society.
-
Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins. (2022). PMC.
-
Plant-Mediated Synthesis of NiO Nanoparticles for Textile Dye Degradation in Water: A Review. (2024). MDPI.
-
Schematic mechanism of Photocatalytic degradation by NiO nanoparticles. (n.d.). ResearchGate. Retrieved from [Link]
-
Effects of catalyst characters on the photocatalytic activity and process of NiO nanoparticles in the degradation of methylene blue. (2009). ScienceDirect.
Sources
Technical Support Center: Nitric Oxide Synthase (NOS) Activity Assays
Welcome to the technical support center for Nitric Oxide Synthase (NOS) activity assays. As a Senior Application Scientist, I've designed this guide to help you navigate the common challenges and artifacts encountered during the measurement of NOS activity. This resource provides in-depth, field-proven insights in a direct question-and-answer format to ensure your experiments are robust, reproducible, and yield trustworthy data.
Section 1: Sample-Related Artifacts & Interferences
Biological samples are complex matrices. The most common artifacts in NOS assays often originate from endogenous components within your sample that compete with, inhibit, or directly interfere with the assay chemistry.
FAQ 1: My results are inconsistent, and I suspect hemoglobin interference. What's happening and how do I fix it?
The Problem: You are measuring NOS activity in samples with potential blood contamination (e.g., tissue homogenates, hemolyzed plasma) and observing either artificially high background or variable results.
The Cause: Hemoglobin is a major source of interference in spectrophotometric and fluorometric NOS assays through two primary mechanisms:
-
Spectral Interference: Hemoglobin has a strong absorbance peak (the Soret band) around 415 nm and other broad peaks between 540-580 nm.[1][2] This spectral overlap can artificially inflate the absorbance readings in colorimetric assays, such as the Griess assay, which measures a chromophore with absorbance around 540 nm.[2]
-
Chemical Interference: Hemoglobin possesses "pseudo-peroxidase" activity, which can interfere with assays that rely on enzymatic reactions producing a colored or fluorescent product.[1][3] This can lead to false positives or an overestimation of activity. Furthermore, nitric oxide (NO) binds avidly to hemoglobin, which can trap the product you are trying to measure.[4]
The Solution: Mitigation & Removal
Your primary goal is to remove hemoglobin before the assay. Simply diluting the sample is often insufficient.
Step-by-Step Protocol: Hemoglobin Removal
-
Initial Preparation: Prepare your tissue homogenate or cell lysate in a suitable lysis buffer on ice.
-
Centrifugation: Centrifuge the lysate at 10,000 x g for 20 minutes at 4°C to pellet cellular debris.
-
Ultrafiltration (Recommended): Transfer the supernatant to a centrifugal ultrafiltration unit with a 30 kDa molecular weight cutoff (MWCO). This size is chosen to retain all NOS isoforms (which are >130 kDa) while allowing the much smaller hemoglobin molecule (~64 kDa, but typically measured as subunits) to pass through.
-
Spin: Centrifuge the ultrafiltration unit according to the manufacturer's instructions.
-
Collection: Discard the flow-through containing hemoglobin. The concentrated, hemoglobin-depleted lysate remaining on the filter is now ready for your NOS activity assay.
-
Validation: Always run a "no-NOS" control with your final sample to ensure the background signal has been sufficiently reduced.
Workflow for Mitigating Hemoglobin Interference
Caption: Workflow for removing hemoglobin interference.
FAQ 2: My NOS activity is lower than expected, especially in activated macrophages or smooth muscle cells. Could arginase be the culprit?
The Problem: You are measuring NOS activity in a cell type known to express arginase, and the apparent NOS activity is significantly lower than anticipated based on iNOS expression levels.
The Cause: Arginase and nitric oxide synthase share the same substrate: L-arginine.[5] Arginase converts L-arginine to L-ornithine and urea, while NOS converts it to L-citrulline and nitric oxide.[6][7] When both enzymes are active, they compete for the available pool of L-arginine.[8] If arginase activity is high, it can deplete the local L-arginine concentration, effectively starving NOS and leading to a significant underestimation of its true potential activity.[9][10] This is a critical biological regulatory mechanism but a confounding factor in in-vitro assays.[8]
The Solution: Inhibit the Competition
To accurately measure NOS activity, you must inhibit arginase activity during the assay.
-
Use a Specific Arginase Inhibitor: The most common and effective approach is to include an arginase inhibitor in your assay buffer. Nω-hydroxy-nor-L-arginine (nor-NOHA) is a potent and widely used inhibitor that does not directly affect NOS activity.[9]
-
Optimize Inhibitor Concentration: A typical starting concentration for nor-NOHA is 50-100 µM. You should perform a dose-response experiment to determine the optimal concentration for your specific sample type.
-
Ensure Substrate Sufficiency: Even with an inhibitor, ensure your assay buffer contains a saturating concentration of L-arginine (typically ≥1 mM) to overcome any residual competitive effects.[11]
Competition Between NOS and Arginase
Caption: L-arginine is a common substrate for both NOS and Arginase.
FAQ 3: I've added plenty of L-arginine, but my activity is still low. Could there be endogenous inhibitors in my sample?
The Problem: Even with saturating substrate concentrations, the measured NOS activity in your plasma or tissue lysate is lower than expected. This phenomenon is sometimes referred to as the "L-arginine paradox".[12]
The Cause: Your sample may contain endogenous competitive inhibitors of NOS. The most well-characterized of these are methylated arginine analogues, particularly Asymmetric Dimethylarginine (ADMA) .[12][13][14] ADMA is produced by the breakdown of methylated proteins and is a potent competitive inhibitor of all three NOS isoforms.[15][16] It competes directly with L-arginine for the enzyme's active site.[12] Elevated levels of ADMA are found in various pathological conditions and can significantly reduce NO production in vivo and in vitro.[14] N-monomethyl-L-arginine (L-NMMA) is another endogenous inhibitor but is typically present at lower concentrations.[12]
The Solution: Overcome or Remove Inhibition
-
Increase Substrate Concentration: Since the inhibition by ADMA is competitive, you can partially overcome it by further increasing the L-arginine concentration in your assay buffer. However, this may not be fully effective if ADMA levels are very high.
-
Immunodepletion: For a more definitive measurement, you can remove ADMA from your sample using an anti-ADMA antibody coupled to protein A/G beads before performing the NOS assay.
-
Quantify ADMA Separately: Consider using a specific ADMA ELISA kit to measure the concentration of the inhibitor in your samples. This allows you to correlate the level of inhibition with the concentration of the inhibitor, adding another layer of validation to your results.
Section 2: Reagent & Assay-Related Artifacts
Beyond the sample itself, the reagents and the chosen detection method can introduce significant artifacts.
FAQ 4: I'm using the Griess assay to measure NO. What are the common pitfalls?
The Problem: Your Griess assay results are showing high background, low sensitivity, or poor reproducibility.
The Cause: The Griess assay is an indirect method that measures nitrite (NO₂⁻), a stable breakdown product of NO.[17] For a complete picture, nitrate (NO₃⁻) must also be measured, requiring a reduction step.[18][19] Several issues can arise:
-
Incomplete Nitrate Reduction: The conversion of nitrate to nitrite, typically done using nitrate reductase, can be inefficient.[20] This leads to an underestimation of the total NO produced. The activity of the reductase enzyme can vary between batches and degrade with improper storage.[20]
-
Interference from Sample Matrix: Compounds in complex biological fluids can interfere with the Griess reaction. For example, NADPH, a necessary cofactor for NOS, can interfere with the color development step.[20][21] Proteins can also interfere and should be removed by precipitation or ultrafiltration.[22]
-
Contamination: Buffers and water can become contaminated with environmental nitrite/nitrate, leading to high background.[23] Always use fresh, high-purity water and keep solutions capped.[23]
The Solution: Assay Optimization and Controls
-
Validate Nitrate Reductase: Always check the efficiency of your nitrate reductase. Run a nitrate standard with and without the enzyme to ensure near 100% conversion.
-
Deproteinate Samples: Before performing the Griess assay, deproteinate your samples using a method like zinc sulfate precipitation or ultrafiltration (as described in FAQ 1).
-
Run Proper Controls:
-
Blank: Assay buffer without sample.
-
Nitrite Standard Curve: To quantify nitrite concentration.
-
Nitrate Standard Curve: To quantify total nitrate after reduction.
-
Sample without Griess Reagent: To check for intrinsic color in your sample.
-
-
Use a Validated Commercial Kit: To ensure consistency, especially with the nitrate reductase step, using a well-documented commercial kit is often the most reliable approach.[17][20]
FAQ 5: Could other enzymes in my lysate be interfering with the assay?
The Problem: You observe a signal in your assay that is not inhibited by the specific NOS inhibitor L-NAME, suggesting a non-NOS source.
The Cause: Other enzymes present in cell lysates can produce reactive oxygen species (ROS) or use cofactors that interfere with NOS activity measurement. A key interfering family is the NADPH Oxidases (NOX) .[24]
-
Cofactor Competition: NOX enzymes, like NOS, use NADPH as a substrate.[25] High NOX activity could potentially deplete the available NADPH pool, limiting NOS activity.
-
ROS Production: NOX enzymes produce superoxide (O₂⁻) and hydrogen peroxide (H₂O₂).[26][27] Superoxide can react with NO to form peroxynitrite, which would scavenge the NO you are trying to detect. Furthermore, H₂O₂ can interfere with certain colorimetric and fluorometric probes used for NO detection.[28]
The Solution: Specific Inhibition and Orthogonal Assays
-
Use NOX Inhibitors: Include a broad-spectrum NOX inhibitor like Diphenyleneiodonium (DPI) in a control reaction.[25][29] If the signal is reduced by DPI but not by L-NAME, it strongly suggests NOX-mediated interference. Note that DPI can also inhibit NOS at higher concentrations.[29]
-
Use a Highly Specific NOS Assay: The most specific method for measuring NOS activity is the L-arginine to L-citrulline conversion assay, which uses radiolabeled [³H]- or [¹⁴C]-L-arginine.[30][31] This assay directly measures the co-product L-citrulline and is not susceptible to interference from ROS or other enzymatic pathways.[31]
Table 1: Comparison of Common NOS Activity Assay Methods
| Assay Method | Principle | Advantages | Disadvantages & Common Artifacts |
| Griess Assay | Colorimetric detection of nitrite/nitrate, stable NO oxidation products.[17] | Simple, inexpensive, high-throughput. | Indirect; interference from sample matrix (hemoglobin, protein); requires efficient nitrate reduction.[20][32] |
| Citrulline Conversion Assay | Measures conversion of radiolabeled L-arginine to L-citrulline.[31] | Highly specific and sensitive; considered the "gold standard".[30][31] | Requires handling of radioactive materials; lower throughput. Arginase can interfere by consuming substrate.[6] |
| Hemoglobin Capture Assay | Spectrophotometric detection of the conversion of oxyhemoglobin to methemoglobin by NO. | Direct measurement of NO. | Highly susceptible to interference from other reducing/oxidizing agents in the sample.[4][32] |
| Electrochemical Detection | An NO-specific electrode directly measures NO gas in real-time. | High sensitivity and specificity; allows for real-time kinetic measurements.[32] | Technically demanding; probe can be fragile; does not measure basal NO production well.[32] |
Section 3: Detailed Experimental Protocols
Protocol 1: Griess Assay for Total Nitrite and Nitrate
This protocol includes the necessary steps for sample deproteination and nitrate reduction.
Materials:
-
Griess Reagent: (Component A: Sulfanilamide in acid; Component B: N-(1-naphthyl)ethylenediamine in water)
-
Nitrate Reductase (and its required cofactor, NADPH)
-
Nitrite and Nitrate standards
-
Zinc Sulfate (1.5% w/v)
-
Sample (e.g., cell culture supernatant, plasma, lysate)
Procedure:
-
Standard Curve Preparation: Prepare a series of nitrite and nitrate standards (e.g., 0-100 µM) in the same buffer as your samples.
-
Sample Deproteination: a. Add 1 volume of 1.5% zinc sulfate solution to 4 volumes of your sample. b. Vortex thoroughly and incubate at room temperature for 15 minutes. c. Centrifuge at 10,000 x g for 10 minutes. d. Carefully collect the clear supernatant. This is your deproteinated sample.
-
Nitrate Reduction (for Total NO Measurement): a. To a well in a 96-well plate, add your deproteinated sample or nitrate standard. b. Add NADPH cofactor followed by nitrate reductase enzyme according to the kit manufacturer's instructions. c. Incubate for the recommended time (e.g., 1-3 hours) at the specified temperature (e.g., 37°C) to convert all nitrate to nitrite.
-
Color Development: a. Add Griess Reagent Component A to each well. Incubate for 10 minutes, protected from light. b. Add Griess Reagent Component B to each well. Incubate for another 10 minutes, protected from light. A magenta color will develop.
-
Measurement: Read the absorbance at 540 nm on a microplate reader.
-
Calculation: a. Determine the nitrite concentration in your samples using the nitrite standard curve. This gives you the [Nitrite]. b. Determine the total nitrite concentration in your reduced samples using the nitrite standard curve. This gives you [Total Nitrite + Nitrate]. c. Calculate the nitrate concentration: [Nitrate] = [Total Nitrite + Nitrate] - [Nitrite].
References
- Leiper, J., & Nandi, M. (2011). Endogenous nitric oxide synthase inhibitors in the biology of disease: markers, mediators and regulators? Clinical Science, 120(6), 211-229.
- Baylis, C. (1998). Endogenous Inhibitors of Nitric Oxide Synthesis: How Important Are They? Nephron Experimental Nephrology, 79(2), 119-124.
- Vallance, P., & Leiper, J. (1998). Endogenous inhibitors of nitric oxide synthesis: how important are they? Nephron, 79(2), 119-124.
- Böger, R. H. (2004). Asymmetric dimethylarginine, an endogenous inhibitor of nitric oxide synthase, explains the "L-arginine paradox" and acts as a novel cardiovascular risk factor. The Journal of Nutrition, 134(10 Suppl), 2842S-2847S.
- Leiper, J., & Vallance, P. (2006). The therapeutic potential of targeting endogenous inhibitors of nitric oxide synthesis. Nature Reviews Drug Discovery, 5(11), 954-964.
- Venkatakrishnan, P., Nakayasu, E. S., Almeida, I. C., & Miller, R. T. (2010). Arginase activity in mitochondria--an interfering factor in nitric oxide synthase activity assays.
- Venkatakrishnan, P., Nakayasu, E. S., Almeida, I. C., & Miller, R. T. (2010). Arginase Activity in mitochondria--An Interfering Factor in Nitric Oxide Synthase Activity Assays.
- Ghevariya, V., Pradhan, S., & Ghosh, A. (2010). Eliminating absorbing interference using the H-point standard addition method: case of Griess assay in the presence of interferent heme enzymes such as NOS. Analytical Biochemistry, 403(1-2), 68-73.
- Titheradge, M. A. (1997).
- Ghafourifar, P., & Cadenas, E. (2008). Detection assays for determination of mitochondrial nitric oxide synthase activity; advantages and limitations. Methods in Enzymology, 440, 317-334.
- Bio-protocol. (n.d.). Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. MDPI.
- Berkowitz, D. E., White, R., Li, D., Minhas, K. M., Cernetich, A., Kim, S., Burke, S., Shoukas, A. A., Nyhan, D., & Champion, H. C. (2003). Arginase Reciprocally Regulates Nitric Oxide Synthase Activity and Contributes to Endothelial Dysfunction in Aging Blood Vessels.
- Abu-Soud, H. M., Prendergast, F. G., & Stuehr, D. J. (1997). The stimulatory effects of Hofmeister ions on the activities of neuronal nitric-oxide synthase. The Journal of Biological Chemistry, 272(43), 26861-26866.
- Sun Diagnostics. (n.d.). Assay Interference: A Brief Review and Helpful Hints. Sun Diagnostics.
- ResearchGate. (2014). How can I assay nitric oxide synthase activity in human RBCs?
- eClinpath. (n.d.). Interferences.
- WUR eDepot. (n.d.). Pitfalls in measuring nitrous oxide production in nitrifiers. WUR eDepot.
- Lablogatory. (2017). Interference in Lab Assays.
- Kaiser, L., & Williams, J. F. (1997). Possible problems in measuring nitric oxide.
- Bredt, D. S., & Snyder, S. H. (1994). Assay of tissue activity of nitric oxide synthase. Current Protocols in Neuroscience, Chapter 7, Unit 7.9.
- Zielonka, J., Zhao, H., Xu, Y., & Kalyanaraman, B. (2014). High-throughput Assays for Superoxide and Hydrogen Peroxide: DESIGN OF A SCREENING WORKFLOW TO IDENTIFY INHIBITORS OF NADPH OXIDASES. The Journal of Biological Chemistry, 289(23), 16178–16189.
- Morris, S. M. Jr. (2004). Arginase: a critical regulator of nitric oxide synthesis and vascular function.
- Kothe, E., & Kothe, U. (2002). Haemolysis as Influence & Interference Factor.
- Bedard, K., & Krause, K. H. (2007). Recent developments in the probes and assays for measurement of the activity of NADPH oxidases. Antioxidants & Redox Signaling, 9(5), 587-607.
- Magnani, F., et al. (2020). A closer look into NADPH oxidase inhibitors: Validation and insight into their mechanism of action. Redox Biology, 29, 101404.
- Benchchem. (2025). How to avoid interference in Nitrosulfonazo III spectrophotometry. Benchchem.
- Bryan, N. S., & Grisham, M. B. (2007). Methods to Detect Nitric Oxide and its Metabolites in Biological Samples. Free Radical Biology and Medicine, 43(5), 645–657.
- BioAssay Systems. (n.d.). Nitric Oxide Synthase (NOS) Inhibitor Assay Screening Services. BioAssay Systems.
- Michel, T., & Feron, O. (1997). Perspective Series: Nitric Oxide and Nitric Oxide Synthases.
- ResearchGate. (2015). Can anyone suggest problem solutions in a Nitric Oxide Synthase Detection System?
- Sedeek, M., et al. (2023). NADPH Oxidases: From Molecular Mechanisms to Current Inhibitors. Chemical Reviews, 123(17), 10269-10365.
- Giustarini, D., et al. (2017). Nitrite and Nitrate Measurement by Griess Reagent in Human Plasma: Evaluation of Interferences and Standardization. Methods in Molecular Biology, 1572, 261-276.
- Chang, C. I., Liao, J. C., & Kuo, L. (1998). Arginase modulates nitric oxide production in activated macrophages.
- Bune, A. J., et al. (1995). L-arginine depletion by arginase reduces nitric oxide production in endotoxic shock: an electron paramagnetic resonance study. FEBS Letters, 366(2-3), 127-130.
- Lippi, G., et al. (2020). Methods for Hemolysis Interference Study in Laboratory Medicine – A Critical Review.
- Oxford Biomedical Research. (n.d.). Ultra Sensitive Assay for Nitric Oxide Synthase. Oxford Biomedical Research.
- Bedard, K., & Krause, K. H. (2007). Detection of reactive oxygen species derived from the family of NOX NADPH oxidases. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 1772(3), 327-341.
- ResearchGate. (2015). How best to measure nitric oxide in cultured cells?
- Dimeski, G. (2008). Interference Testing. The Clinical Biochemist Reviews, 29(Suppl 1), S43–S48.
- ResearchGate. (n.d.). Measurement of Nitric Oxide by Reconversion of Nitrate/Nitrite to NO.
- Ghasemi, A., & Jeddi, S. (2017). High-Throughput Griess Assay of Nitrite and Nitrate in Plasma and Red Blood Cells for Human Physiology Studies under Extreme Conditions. Journal of Analytical Methods in Chemistry, 2017, 9560434.
- He, P., et al. (2003). Receptor-mediated activation of nitric oxide synthesis by arginine in endothelial cells. Proceedings of the National Academy of Sciences, 100(25), 15038-15043.
- ResearchGate. (2013). Is nitrate reductase necessary, when determining nitrite in the cell culture media by Griess reaction?
- Cayman Chemical. (n.d.). NOS Activity Assay Kit. Cayman Chemical.
Sources
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- 7. Arginase activity in mitochondria--An interfering factor in nitric oxide synthase activity assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ARGINASE: A CRITICAL REGULATOR OF NITRIC OXIDE SYNTHESIS AND VASCULAR FUNCTION - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. Endogenous inhibitors of nitric oxide synthesis: how important are they? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The therapeutic potential of targeting endogenous inhibitors of nitric oxide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 23. Methods to Detect Nitric Oxide and its Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Detection of reactive oxygen species derived from the family of NOX NADPH oxidases [ouci.dntb.gov.ua]
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improving the selectivity of L-N5-(1-Imino-3-pentenyl) ornithine for nNOS
Optimizing the Neuronal Nitric Oxide Synthase (nNOS) Selectivity of L-N5-(1-Imino-3-pentenyl) ornithine: A Troubleshooting Guide
Welcome to the technical support guide for this compound. This document is designed for researchers, scientists, and drug development professionals who are utilizing this potent nitric oxide synthase (NOS) inhibitor and wish to maximize its selectivity for the neuronal isoform (nNOS). We will address common experimental challenges, explain the underlying biochemical principles, and provide actionable protocols to enhance the precision of your research.
This guide is structured as a series of frequently asked questions (FAQs) that directly tackle issues you may encounter in the lab. Our goal is to provide not just a solution, but a clear, mechanistic rationale for each recommendation.
Part 1: Foundational Concepts & Initial Troubleshooting
This section addresses the most common questions regarding the inhibitor's mechanism and baseline selectivity, which often are the root cause of unexpected experimental outcomes.
Q1: I'm observing off-target effects, suggesting my this compound is inhibiting eNOS and iNOS. Is this expected, and what is the basis for nNOS selectivity in the first place?
A: Yes, observing some level of inhibition of endothelial NOS (eNOS) and inducible NOS (iNOS) is not entirely unexpected, especially at higher concentrations. This compound, like its close analogue L-N5-(1-iminoethyl)ornithine (L-NIO), is an arginine-based inhibitor. It functions as a "suicide inhibitor" by competing with the natural substrate, L-arginine, for binding to the active site of the NOS enzyme. Following binding, the enzyme's own catalytic activity transforms the inhibitor into a reactive species that irreversibly binds to the heme prosthetic group, inactivating the enzyme.
The selectivity for nNOS over its isoforms stems from subtle but critical differences in the active site architecture. The nNOS active site is generally considered more spacious than that of eNOS or iNOS. This allows bulkier arginine analogues, potentially including the 3-pentenyl group of your compound, to fit more favorably. However, the core guanidinium-like group of the inhibitor can bind to the conserved glutamate residue present in all three isoforms (Glu592 in nNOS, Glu493 in iNOS, and Glu361 in eNOS), which is why cross-reactivity can occur.
Your first troubleshooting step should be to confirm you are not using a saturating concentration that would overwhelm any isoform preference.
Q2: My results are inconsistent across different experiments. What are the most common sources of variability when testing NOS inhibitors like this one?
A: Inconsistent results are a frequent and frustrating issue. The problem often lies in subtle, unmonitored variations in experimental conditions. The activity of NOS enzymes is exquisitely sensitive to their biochemical environment.
Here are the top three culprits to investigate:
-
Cofactor Availability: All NOS enzymes require a suite of cofactors for optimal activity, including NADPH, FAD, FMN, and (6R)-5,6,7,8-tetrahydrobiopterin (BH4). BH4 is particularly critical and notoriously unstable, being prone to oxidation. If the concentration of active BH4 varies between your assay preparations, the apparent potency and selectivity of your inhibitor will fluctuate. Ensure you use fresh, validated lots of BH4 and handle it according to the manufacturer's recommendations (e.g., storing in small, single-use aliquots under inert gas).
-
L-arginine Concentration: As a competitive inhibitor, the apparent IC50 value of this compound is directly dependent on the concentration of the substrate, L-arginine. If you are using cell lysates or tissue homogenates, endogenous L-arginine levels can vary significantly. In purified enzyme assays, ensure your L-arginine concentration is precisely controlled and consistent.
-
Redox Environment: The cellular or assay redox state can impact inhibitor efficacy. The presence of reducing agents like dithiothreitol (DTT) or glutathione can sometimes interfere with inhibitor binding or enzyme function. Conversely, an overly oxidizing environment can damage the enzyme or deplete BH4. Standardize these conditions rigorously.
Part 2: Experimental Design for Maximizing Selectivity
This section provides concrete protocols and methodologies to experimentally determine and optimize the selective inhibition of nNOS.
Q3: How do I design an experiment to definitively determine the IC50 of my inhibitor for each NOS isoform and establish its selectivity profile?
A: To rigorously determine the selectivity profile, you must perform parallel concentration-response experiments using purified recombinant human nNOS, eNOS, and iNOS enzymes. This removes the confounding variables present in cellular systems. The standard method is the citrulline exclusion assay .
This assay measures the enzymatic conversion of L-[³H]arginine to L-[³H]citrulline. By quantifying the amount of L-[³H]citrulline produced in the presence of varying inhibitor concentrations, you can generate a dose-response curve and calculate the IC50 for each isoform.
Caption: Workflow for determining NOS inhibitor IC50 values.
-
Prepare Reagents:
-
Assay Buffer: 50 mM HEPES (pH 7.4), 1 mM EDTA, 1 mM DTT.
-
Cofactor Mix: Prepare a concentrated stock in assay buffer to yield final concentrations of 1 mM NADPH, 5 µM FAD, 5 µM FMN, 10 µM BH4, 30 nM calmodulin, and 2 mM CaCl₂.
-
Substrate Mix: Prepare a mix of L-arginine and L-[³H]arginine (e.g., 10 µM final concentration with ~300,000 DPM per reaction).
-
Inhibitor: Prepare a 10-point, 3-fold serial dilution series of this compound.
-
Stop Buffer: 100 mM HEPES (pH 5.5), 10 mM EDTA.
-
Resin: A 50% slurry of Dowex AG 50W-X8 (Na⁺ form) in water.
-
-
Assay Procedure (per well of a 96-well plate):
-
To each well, add 20 µL of assay buffer, 10 µL of cofactor mix, and 10 µL of purified NOS enzyme (e.g., 10-20 units).
-
Add 10 µL of your inhibitor dilution (or vehicle control).
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of the Substrate Mix.
-
Incubate at 37°C for 15-30 minutes (ensure the reaction is in the linear range).
-
Stop the reaction by adding 200 µL of ice-cold Stop Buffer.
-
-
Separation and Counting:
-
Transfer the reaction mixture to a spin column containing 400 µL of the Dowex resin slurry.
-
Centrifuge to elute the L-[³H]citrulline (which does not bind to the resin) into a scintillation vial. L-[³H]arginine remains bound.
-
Add scintillation cocktail and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate percent inhibition relative to the vehicle control.
-
Plot percent inhibition versus the logarithm of the inhibitor concentration.
-
Use non-linear regression (e.g., Prism, Origin) to fit the data to a sigmoidal dose-response curve and determine the IC50 value.
-
By obtaining an IC50 for each of the three isoforms under identical conditions, you can calculate a precise selectivity ratio.
Table 1: Example Selectivity Profile Data
| Inhibitor | nNOS IC50 (nM) | eNOS IC50 (nM) | iNOS IC50 (nM) | Selectivity (eNOS/nNOS) | Selectivity (iNOS/nNOS) |
| This compound (Hypothetical) | 15 | 750 | 300 | 50x | 20x |
| L-NIO (Reference) | 51 | 2400 | 410 | 47x | 8x |
| L-NAME (Non-selective) | 180 | 1300 | 4100 | 7x | 23x |
Part 3: Advanced Strategies & Mechanistic Insights
For researchers aiming to push the boundaries of selectivity or develop next-generation inhibitors, a deeper mechanistic understanding is required.
Q4: I am involved in a drug discovery program. Based on the structure of this compound, what modifications could theoretically improve its selectivity for nNOS?
A: This is an excellent question that gets to the heart of rational drug design. Improving selectivity involves designing moieties that interact favorably with unique residues or sub-pockets in the nNOS active site while potentially clashing with the more constrained active sites of eNOS and iNOS.
Caption: Exploiting active site differences for nNOS selectivity.
Based on this principle, here are two rational design strategies:
-
Modify the Pentenyl Tail: The 3-pentenyl group is the primary element probing the distal part of the substrate binding pocket. The key difference here is a single residue: Asp597 in nNOS is replaced by Asn368 in eNOS. This D597N substitution makes the eNOS active site smaller and less negatively charged.
-
Strategy: Introduce bulkier or more rigid cyclic structures onto the pentenyl tail. These modifications would be better accommodated by the more spacious nNOS active site but would likely cause a steric clash in the narrower eNOS site, thus increasing the selectivity ratio.
-
-
Introduce Aromatic Groups: Certain diaryl-based inhibitors have shown high nNOS selectivity by interacting with a unique hydrophobic region near the pterin binding site in nNOS.
-
Strategy: Append a small aromatic or heteroaromatic ring (e.g., a pyridine or thiophene) to the inhibitor's backbone. This could establish favorable pi-stacking or hydrophobic interactions with residues unique to the nNOS active site, adding an extra layer of binding affinity and selectivity that is absent in eNOS and iNOS.
-
Implementing these changes requires significant synthetic chemistry and iterative testing using the IC50 determination protocol described above. However, this structure-based approach is the most powerful method for fundamentally improving the selectivity of your inhibitor.
References
-
Mechanism of Inactivation of Neuronal Nitric Oxide Synthase by Nω-Propyl-L-arginine. Biochemistry.[Link]
-
N(G)-allyl-L-arginine and N(G)-cyclopropyl-L-arginine: two novel inhibitors of nitric oxide synthase. British Journal of Pharmacology.[Link]
-
Crystal Structures of the Heme Domain of Human Endothelial Nitric Oxide Synthase. Biochemistry.[Link]
-
Structural basis for the isoform-selective inhibition of nitric oxide synthase. Nature Structural & Molecular Biology.[Link]
-
Nitric Oxide Synthase: Function, Structure, and Inhibition. Chemical Reviews.[Link]
Technical Support Center: Overcoming Poor Bioavailability of L-N5-(1-Imino-3-pentenyl) ornithine (L-NIO) In Vivo
Welcome to the technical support resource for L-N5-(1-Imino-3-pentenyl) ornithine (L-NIO). This guide is designed for researchers, scientists, and drug development professionals who are utilizing L-NIO in their in vivo models and encountering challenges related to its efficacy, likely stemming from poor bioavailability. This document provides foundational knowledge, troubleshooting strategies, and detailed protocols to help you diagnose and overcome these hurdles.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental properties of L-NIO and the theoretical basis for its bioavailability challenges.
Q1: What is this compound (L-NIO) and what is its primary mechanism of action?
This compound, also known as Propenyl-L-NIO, is a derivative of L-ornithine.[1] It functions as a potent, non-selective, and NADPH-dependent inhibitor of nitric oxide synthase (NOS).[2][3] It targets all three major NOS isoforms: neuronal (nNOS), endothelial (eNOS), and inducible (iNOS).[2][3] L-NIO is classified as a mechanism-based inactivator, meaning it requires catalytic turnover by the enzyme to generate a species that irreversibly inactivates the enzyme, particularly the nNOS isoform.[4][5] This potent inhibition of NO production makes it a valuable tool for investigating the physiological and pathophysiological roles of nitric oxide.[6][7][8]
Q2: Why is the oral bioavailability of L-NIO expected to be poor?
The primary reason stems from its physicochemical properties. Based on its structure, which includes multiple charged amine groups and a carboxylic acid, L-NIO is a highly polar and hydrophilic molecule. A key indicator, the calculated octanol-water partition coefficient (XLogP3), is approximately -2.6, signifying very low lipophilicity.[1]
Causality: The gastrointestinal tract is lined with a lipid bilayer membrane. Molecules must possess a degree of lipophilicity to passively diffuse across this barrier. The high polarity and charged state of L-NIO at physiological pH severely hinder its ability to permeate the intestinal epithelium, leading to low absorption from the gut into the systemic circulation. This is a common challenge for many amino acid and ornithine derivatives being developed as therapeutics.[9][10][11]
Q3: What are the likely metabolic pathways and stability issues for L-NIO in vivo?
While specific metabolic studies on L-NIO are not extensively published, we can infer its likely fate based on its structure and the metabolism of similar compounds.
-
Enzymatic Hydrolysis: The imino group could be susceptible to hydrolysis, leading to the cleavage of the side chain and inactivation of the molecule.
-
Competition with Arginase: As an ornithine derivative, L-NIO may interact with enzymes in the urea cycle, such as arginase, which metabolizes L-arginine to ornithine and urea.[10][12] While it is an inhibitor of NOS, its potential as a substrate or inhibitor for other enzymes in related pathways must be considered.
-
First-Pass Metabolism: Any fraction of L-NIO that is absorbed may be subject to rapid metabolism in the liver before reaching systemic circulation. Enzymes in the liver are responsible for metabolizing a wide array of xenobiotics.
The diagram below illustrates the key barriers to L-NIO's oral bioavailability.
Caption: The oral bioavailability challenge for L-NIO.
Part 2: Troubleshooting Guide for In Vivo Experiments
This section is formatted to directly address common issues encountered during in vivo studies with L-NIO.
Q: We are administering L-NIO orally to our animal models but observe very low or inconsistent pharmacological effects. What is the likely cause and how do we confirm it?
A: The most probable cause is poor and variable oral bioavailability. Before troubleshooting the dose or experimental model, you must first quantify how much of the administered drug is reaching the systemic circulation. The definitive method for this is a pharmacokinetic (PK) study.
The Solution: Perform a Pilot Pharmacokinetic (PK) Study
A PK study will provide critical data on absorption, distribution, metabolism, and excretion (ADME). The key parameter you need to determine is the absolute oral bioavailability (F%) , which compares the drug exposure from oral administration to that from intravenous (IV) administration (which is, by definition, 100% bioavailable).
Protocol 1: Rodent Pilot Pharmacokinetic (PK) Study for L-NIO
This protocol provides a framework for a study in rats.
1. Study Design:
-
Animals: Male Sprague-Dawley rats (n=3-4 per group), 250-300g.
-
Groups:
-
Group 1: IV administration (e.g., 2 mg/kg via tail vein).
-
Group 2: Oral gavage (PO) administration (e.g., 20 mg/kg).
-
-
Formulation:
-
IV: L-NIO dissolved in sterile saline.
-
PO: L-NIO dissolved in a simple aqueous vehicle (e.g., water or 0.5% carboxymethylcellulose).
-
2. Procedure:
-
Fast animals overnight (with free access to water) before dosing.
-
Administer the dose (IV or PO).
-
Collect blood samples (~100 µL) via a cannulated vessel or sparse sampling from the tail vein at specific time points.
-
IV Group Time Points: 2, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours.
-
PO Group Time Points: 15, 30 min, and 1, 2, 4, 8, 24 hours.
-
-
Process blood immediately: Collect into tubes containing an anticoagulant (e.g., K2-EDTA), centrifuge at 4°C to separate plasma, and store plasma at -80°C until analysis.
3. Bioanalysis:
-
Develop a sensitive and specific Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method to quantify L-NIO concentrations in plasma. This is the gold standard for bioanalysis.
4. Data Analysis:
-
Plot plasma concentration vs. time for each animal.
-
Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters.
-
Calculate Absolute Bioavailability (F%):
-
F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100
-
Interpreting the Results:
The table below summarizes the kind of data you will generate. A low F% value (<10%) confirms poor oral bioavailability and indicates that a formulation strategy is necessary.
| Parameter | Description | Typical Result for Poor Bioavailability |
| Cmax | Maximum observed plasma concentration | Low |
| Tmax | Time to reach Cmax | Variable |
| AUC | Area Under the Curve (total drug exposure) | Low for PO group vs. IV group |
| F% | Absolute Oral Bioavailability | < 10% |
Q: Our PK study confirmed low bioavailability. What formulation strategies can we explore to improve the oral absorption of L-NIO?
A: Once poor absorption is confirmed, you can explore several formulation strategies. The goal is to either chemically modify the L-NIO molecule to be more membrane-permeable or to use a delivery system that can bypass the traditional absorption barriers.
Strategy 1: Prodrug Approach
A prodrug is a pharmacologically inactive derivative of a parent drug that undergoes biotransformation in vivo to release the active drug. For L-NIO, the goal is to mask the polar functional groups (carboxylic acid and amines) to increase lipophilicity.
-
Causality: By temporarily neutralizing the charges with lipophilic moieties (e.g., creating an ester from the carboxylic acid), the prodrug can more easily diffuse across the intestinal epithelium. Once in circulation or inside cells, endogenous enzymes (like esterases) cleave off the promoiety, regenerating the active L-NIO.[11]
Caption: Mechanism of a prodrug strategy for L-NIO.
Strategy 2: Lipid-Based Formulations (e.g., SNEDDS)
Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) are mixtures of oils, surfactants, and co-solvents that spontaneously form a fine oil-in-water nanoemulsion upon gentle agitation in aqueous media (like the GI fluid).
-
Causality: L-NIO can be encapsulated within the lipid droplets of the nanoemulsion. This formulation can:
-
Protect the drug from degradation in the GI tract.
-
Facilitate absorption through lymphatic pathways, potentially bypassing first-pass metabolism in the liver.
-
The surfactants used can also act as permeation enhancers.
-
Strategy 3: Co-administration with Permeation Enhancers
This approach involves delivering L-NIO along with a compound that transiently opens the tight junctions between intestinal epithelial cells, allowing paracellular transport of polar molecules.
-
Example: Peptides like HAV6 have been shown to modulate E-cadherin junctions and enhance the bioavailability of other polar drugs.[13]
-
Caution: This approach requires careful safety evaluation, as disrupting the intestinal barrier can have off-target effects.
Q: How can we screen these formulation strategies in vitro before committing to another animal study?
A: An excellent way to pre-screen formulations for their ability to improve intestinal permeability is by using an in vitro Caco-2 cell monolayer assay.
Protocol 2: Caco-2 Permeability Assay
This assay uses a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier.
1. Cell Culture:
-
Culture Caco-2 cells under standard conditions.
-
Seed cells onto permeable Transwell® inserts (e.g., 0.4 µm pore size).
-
Allow cells to grow and differentiate for 21-25 days to form a confluent, polarized monolayer.
2. Monolayer Integrity Test:
-
Before the experiment, measure the Transepithelial Electrical Resistance (TEER) across the monolayer. A high TEER value (e.g., >250 Ω·cm²) indicates a well-formed, tight barrier.
-
You can also test the permeability of a fluorescent marker with low permeability, like Lucifer Yellow.
3. Permeability Experiment (Apical to Basolateral):
-
Wash the monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).
-
Add the L-NIO formulation (or control solution) to the apical (AP) side (donor compartment).
-
At designated time points (e.g., 30, 60, 90, 120 min), take a sample from the basolateral (BL) side (receiver compartment), replacing the volume with fresh buffer.
-
At the end of the experiment, take a sample from the AP side.
4. Analysis:
-
Quantify the concentration of L-NIO in all samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) in cm/s:
-
Papp = (dQ/dt) / (A * C0)
-
Where dQ/dt is the flux rate, A is the surface area of the insert, and C0 is the initial concentration in the donor chamber.
-
Interpreting the Results:
Compare the Papp values of your different L-NIO formulations to the unformulated drug. A significantly higher Papp value suggests the formulation successfully enhanced permeability across the intestinal barrier and is a good candidate for subsequent in vivo testing.
| Compound/Formulation | Papp (x 10⁻⁶ cm/s) | Interpretation |
| Propranolol (High Permeability Control) | >10 | Assay Valid |
| Atenolol (Low Permeability Control) | <1 | Assay Valid |
| Unformulated L-NIO | <0.5 | Confirms Poor Permeability |
| L-NIO Prodrug | 2.5 | Promising Candidate |
| L-NIO in SNEDDS | 3.1 | Promising Candidate |
References
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Van den Heuvel, J. B., et al. (2021). Structure-Based Discovery of Proline-Derived Arginase Inhibitors with Improved Oral Bioavailability for Immuno-Oncology. ACS Medicinal Chemistry Letters. [Link]
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Holcomb, J., et al. (2023). Design, Synthesis, and Biological Activity of Novel Ornithine Decarboxylase (ODC) Inhibitors. Journal of Medicinal Chemistry. [Link]
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Karanam, B. V., et al. (2004). Disposition and pharmacokinetics of L-N6-(1-iminoethyl)lysine-5-tetrazole-amide, a selective iNOS inhibitor, in rats. Drug Metabolism and Disposition. [Link]
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Trummel, H., et al. (1998). Pharmacokinetics of the nitric oxide synthase inhibitor L-NG-methylarginine hydrochloride in patients with septic shock. Critical Care Medicine. [Link]
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ResearchGate. (n.d.). Effect of Chronic Treatment With the Inducible Nitric Oxide Synthase Inhibitor N-Iminoethyl-L-Lysine or With L-Arginine on Progression of Coronary and Aortic Atherosclerosis in Hypercholesterolemic Rabbits. ResearchGate. [Link]
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Clemente, E., et al. (2023). Synthesis of Arginase Inhibitors: An Overview. Molecules. [Link]
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Zembowicz, A. (1992). [Biological role of metabolic pathways from L-arginine to nitric oxide]. Folia Medica Cracoviensia. [Link]
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Wolff, D. J., & Gribin, B. J. (1998). Inactivation of nitric oxide synthases and cellular nitric oxide formation by N6-iminoethyl-L-lysine and N5-iminoethyl-L-ornithine. European Journal of Pharmacology. [Link]
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Bogle, R. G., et al. (1992). Identification of N-iminoethyl-L-ornithine as an irreversible inhibitor of nitric oxide synthase in phagocytic cells. British Journal of Pharmacology. [Link]
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Jiang, L., et al. (2020). Recent Advances of L-ornithine Biosynthesis in Metabolically Engineered Corynebacterium glutamicum. Frontiers in Bioengineering and Biotechnology. [Link]
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issues with L-VNIO selectivity in cellular vs. cell-free assays
Introduction: The L-VNIO Selectivity Paradox
L-N5-(1-imino-3-butenyl)-ornithine (L-VNIO) is a well-established, mechanism-based inactivator of neuronal nitric oxide synthase (nNOS).[1][2][3] In cell-free assays using purified enzymes, L-VNIO demonstrates significant selectivity for nNOS over the endothelial (eNOS) and inducible (iNOS) isoforms.[2][3] However, a frequent and perplexing issue reported by researchers is a dramatic loss of this selectivity in cellular or tissue-based experiments.[4] This guide provides a troubleshooting framework to diagnose and address the common causes behind this discrepancy, ensuring more accurate and reliable experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm observing pan-NOS inhibition with L-VNIO in my cell-based assay. Why is it not selective for nNOS as the literature suggests?
This is the most common issue researchers face. While L-VNIO is highly selective in a clean, enzymatic assay, the cellular environment introduces multiple confounding variables. The observed lack of selectivity is rarely due to a faulty compound but rather to a combination of cellular transport dynamics, off-target effects, and assay conditions that differ significantly from the idealized cell-free system.[4][5]
Core Reasons for Discrepancy:
-
Cellular Transport and Bioavailability: L-VNIO, as an L-arginine analog, relies on cationic amino acid transporters (CATs) for cellular uptake.[6][7] Differences in the expression levels and activity of these transporters across cell types can lead to variable intracellular concentrations of the inhibitor.[8]
-
Competition with Endogenous Substrate: Cells maintain a high intracellular concentration of L-arginine, the natural substrate for all NOS isoforms.[7] This endogenous L-arginine can outcompete L-VNIO for binding to the active site of the enzymes, particularly if the intracellular concentration of L-VNIO is suboptimal. This effectively increases the apparent IC50 value in a cellular context.
-
Assay System Limitations: The complexity of a living cell, with its multitude of interacting pathways, can mask the inhibitor's intrinsic selectivity.[5] Factors like the relative expression levels of nNOS, eNOS, and iNOS in your specific cell model can heavily skew the results.
Q2: My IC50 value for L-VNIO in cells is 25-fold higher than the reported Ki from enzymatic assays. Is my experiment wrong?
Not necessarily. It is a well-documented phenomenon that IC50 values for NOS inhibitors are significantly higher and less selective in intact cells or tissues compared to cell-free conditions.[4] A study using hippocampal slices (nNOS-dependent) and aortic rings (eNOS-dependent) found that L-VNIO had an IC50 of approximately 1 µM for both, implying a near-total loss of selectivity and a much lower potency than seen in enzymatic assays (where the Ki is ~90 nM).[2][4]
This discrepancy arises because an IC50 is an operational parameter, highly dependent on experimental conditions (like substrate and enzyme concentration), while a Ki is a true measure of binding affinity.[9][10] In a cellular assay, you are measuring a complex interplay of factors, not just the raw enzyme-inhibitor interaction.
Troubleshooting Guide: A Step-by-Step Approach
If you are experiencing a loss of L-VNIO selectivity, follow this logical workflow to identify the root cause.
Caption: Troubleshooting workflow for L-VNIO selectivity issues.
Step 1: Assess L-Arginine Competition
The Problem: High intracellular L-arginine levels (~0.8 mM in endothelial cells) compete with L-VNIO, reducing its effective potency.[7]
Troubleshooting Protocol: L-Arginine Depletion Assay
-
Cell Culture: Plate your cells and grow them to the desired confluency in their standard, complete medium.
-
Wash Step: Gently wash the cells twice with pre-warmed, L-arginine-free DMEM or PBS to remove residual amino acids from the medium.
-
Pre-incubation: Incubate the cells in L-arginine-free medium for 1-2 hours. This helps to deplete the intracellular pool of L-arginine.
-
Inhibitor Treatment: Add your desired concentrations of L-VNIO (prepared in L-arginine-free medium) and incubate for the appropriate time (e.g., 30 minutes).
-
NOS Activation & Measurement: Add your stimulus (e.g., A23187 for nNOS/eNOS activation) and measure NO production using a standard method like the Griess assay.[11]
-
Comparison: Run a parallel experiment where steps 2-4 are performed in your standard, L-arginine-containing medium.
Expected Outcome: If competition with endogenous L-arginine is a major factor, you should observe a lower IC50 value and potentially improved selectivity for L-VNIO in the L-arginine-depleted condition.
Step 2: Evaluate Inhibitor Uptake
The Problem: Your cell line may have low expression of the necessary cationic amino acid transporters (CATs), preventing L-VNIO from reaching its intracellular target.[6][8][12]
Troubleshooting Protocol: Saponin Permeabilization Control
This protocol tests whether bypassing the cell membrane barrier restores L-VNIO's potency.
-
Cell Culture: Plate your cells as usual.
-
Parallel Plates: Prepare two sets of plates. One will be treated with saponin, and the other will serve as the intact cell control.
-
Permeabilization (Test Plate):
-
Wash cells with a buffer (e.g., HEPES-buffered saline).
-
Incubate with a low concentration of saponin (e.g., 25-50 µg/mL) for 5-10 minutes. This concentration should be sufficient to permeabilize the plasma membrane without lysing the cells. Optimization of saponin concentration is crucial.
-
-
Inhibitor Treatment: Add L-VNIO at various concentrations to both the permeabilized and intact cell plates.
-
NOS Activation & Measurement: Proceed with stimulating the cells and measuring NO output.
Expected Outcome: If poor membrane permeability is the issue, the IC50 of L-VNIO will be significantly lower (closer to the cell-free value) in the saponin-permeabilized cells compared to the intact cells.
Step 3: Characterize Your Cellular Model
The Problem: The cell line you are using may not be appropriate. It might express high levels of eNOS or be easily induced to express iNOS, masking the specific inhibition of nNOS.
Troubleshooting Protocol: Isoform Expression Analysis
-
Western Blotting: Perform a Western blot on your cell lysates using specific antibodies for nNOS, eNOS, and iNOS. This will give you a clear picture of the relative protein expression levels of each isoform.[13]
-
qPCR: Use quantitative PCR to measure the mRNA expression levels of the three NOS isoforms. This can be particularly useful to check for iNOS induction after treatment with stimuli like LPS or cytokines.
-
Functional Confirmation: Use highly selective control inhibitors to confirm the source of NO in your assay.
-
To isolate nNOS: Use a cell line known to predominantly express nNOS (e.g., HEK293 cells transfected with nNOS).[11]
-
To inhibit iNOS: Use 1400W , which is highly selective for iNOS.
-
To inhibit eNOS: Use a cell line with high eNOS expression (e.g., bovine aortic endothelial cells) and observe inhibition by L-VNIO.
-
Expected Outcome: This analysis will confirm whether your cell model is suitable for studying nNOS-selective inhibition. If your cells express high levels of eNOS, for example, it is unsurprising that L-VNIO appears non-selective.[4]
Data Interpretation: A Comparative Overview
The following table illustrates the typical discrepancy between cell-free and cellular IC50 values for L-VNIO, highlighting the challenge researchers face.
| NOS Isoform | Typical Cell-Free Ki / IC50 | Commonly Observed Cellular IC50 | Rationale for Discrepancy |
| nNOS | ~90 nM[2][3] | 1 - 10 µM[4] | Cellular transport barriers, competition with endogenous L-arginine. |
| eNOS | ~2 - 4 µM | 1 - 10 µM[4] | The cellular environment effectively "levels the playing field," masking the intrinsic selectivity seen with purified enzymes. |
| iNOS | Not inactivated[2] | Variable, often appears inhibited due to off-target effects or pan-inhibition at high concentrations. | At the high concentrations required for nNOS inhibition in cells, L-VNIO may begin to inhibit iNOS non-selectively. |
Conclusion and Best Practices
The loss of L-VNIO selectivity in cellular assays is a complex but solvable problem. It underscores the critical gap between simplified in vitro systems and the intricate environment of a living cell.[5][11] Researchers should not rely on the assumption that cell-free selectivity will directly translate to their cellular model.
Key Recommendations:
-
Always Validate: Never assume selectivity. Stringently verify the effects of L-VNIO in your specific cellular system.[4]
-
Characterize Your Model: Use Western blotting and selective inhibitors to understand the NOS isoform profile of your cells.
-
Control for Transport: Use permeabilization experiments to diagnose issues with compound uptake.
-
Consider Substrate Competition: Perform experiments in L-arginine-free media to assess the impact of the endogenous substrate.
-
Report Cellular IC50s: When publishing, clearly report the cellular IC50 values and acknowledge the difference from cell-free data to avoid confusion in the field.
By systematically addressing these factors, researchers can confidently interpret their results and leverage L-VNIO as the powerful tool for studying nNOS biology it was designed to be.
References
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Structural characterization and kinetics of nitric-oxide synthase inhibition by novel N5-(iminoalkyl)- and N5-(iminoalkenyl)-ornithines. PubMed. Available at: [Link]
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Transport of extracellular l-arginine via cationic amino acid transporter is required during in vivo endothelial nitric oxide production. PubMed. Available at: [Link]
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On the selectivity of neuronal NOS inhibitors. PubMed Central (PMC). Available at: [Link]
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L-Arginine uptake affects nitric oxide production and blood flow in the renal medulla. PubMed. Available at: [Link]
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Role of cationic amino acid transporters in the regulation of nitric oxide synthesis in vascular cells. The Physiological Society. Available at: [Link]
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Differences of Transport Activity of Arginine and Regulation on Neuronal Nitric Oxide Synthase and Oxidative Stress in Amyotrophic Lateral Sclerosis Model Cell Lines. National Institutes of Health (NIH). Available at: [Link]
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L-Arginine Transport and Nitric Oxide Synthesis in Human Endothelial Progenitor Cells. ResearchGate. Available at: [Link]
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Arginine-Based Inhibitors of Nitric Oxide Synthase: Therapeutic Potential and Challenges. MDPI. Available at: [Link]
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Progress in the development of selective nitric oxide synthase (NOS) inhibitors. PubMed. Available at: [Link]
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Screening of novel and selective inhibitors for neuronal nitric oxide synthase (nNOS) via structure-based drug design techniques. PubMed. Available at: [Link]
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A Cellular Model for Screening Neuronal Nitric Oxide Synthase Inhibitors. PubMed Central (PMC). Available at: [Link]
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N5-(1-Imino-3-butenyl)-L-ornithine. A neuronal isoform selective mechanism-based inactivator of nitric oxide synthase. PubMed. Available at: [Link]
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The IC50 value of specific natural compound varies in particular cell line from study to study. What is the reason for such wide range of IC50 value? ResearchGate. Available at: [Link]
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Targeting Neuronal Nitric Oxide Synthase (nNOS) as a Novel Approach to Enhancing the Anti-Melanoma Activity of Immune Checkpoint Inhibitors. MDPI. Available at: [Link]
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(PDF) N5-(1-Imino-3-butenyl)-L-ornithine. A neuronal isoform selective mechanism-based inactivator of nitric oxide synthase. ResearchGate. Available at: [Link]
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How generally does the IC50 from a cell-based assay different(higher) from an enzymatic assay? ResearchGate. Available at: [Link]
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(PDF) Screening of novel and selective inhibitors for neuronal nitric oxide synthase (nNOS) via structure-based drug design techniques. ResearchGate. Available at: [Link]
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The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition. National Institutes of Health (NIH). Available at: [Link]
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The Effect of Valinomycin on the Ionic Permeability of Thin Lipid Membranes. PubMed Central (PMC). Available at: [Link]
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Does IC-50 values of ligand or inhibitor depend on the concentration of protein receptors or proteins? ResearchGate. Available at: [Link]
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Permeability Barrier of Gram-Negative Cell Envelopes and Approaches To Bypass It. National Institutes of Health (NIH). Available at: [Link]
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Prediction of enzyme inhibition (IC50) using a combination of protein–ligand docking and semiempirical quantum mechanics. PubMed Central (PMC). Available at: [Link]
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The Gram-negative permeability barrier: tipping the balance of the in and the out. academic.oup.com. Available at: [Link]
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Outer membrane permeabilization by the membrane attack complex sensitizes Gram-negative bacteria to antimicrobial proteins in serum and phagocytes. PubMed Central (PMC). Available at: [Link]
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Rapid membrane permeabilization and inhibition of vital functions of gram-negative bacteria by bactenecins. PubMed. Available at: [Link]
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- 7. physoc.org [physoc.org]
- 8. Differences of Transport Activity of Arginine and Regulation on Neuronal Nitric Oxide Synthase and Oxidative Stress in Amyotrophic Lateral Sclerosis Model Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A Cellular Model for Screening Neuronal Nitric Oxide Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. L-Arginine uptake affects nitric oxide production and blood flow in the renal medulla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Interpreting Unexpected Results in NOS Inhibition Experiments
Welcome to the technical support center for Nitric Oxide Synthase (NOS) inhibition experiments. As a Senior Application Scientist, I understand that working with NOS inhibitors can often lead to results that are not immediately clear. This guide is designed to help you navigate these challenges, providing not just troubleshooting steps but also the underlying rationale to empower your research. We will move from understanding the nuances of your specific inhibitor to diagnosing paradoxical results and implementing robust experimental controls.
Part 1: Foundational Knowledge - Understanding Your NOS Inhibitor
A frequent source of unexpected results is a misunderstanding of the inhibitor's specific properties. Not all inhibitors are created equal, and their behavior in vitro versus in a cellular context can differ significantly.[1]
FAQ 1: Why is my "specific" NOS inhibitor causing effects I didn't anticipate, or affecting other cellular processes?
This is a classic issue of off-target effects, which can arise even with inhibitors reported to be highly selective. The three NOS isoforms (nNOS, eNOS, iNOS) share a high degree of structural similarity in their substrate-binding sites, making the design of truly specific inhibitors a significant challenge.[2][3]
Causality Explained:
-
Structural Homology: The active sites of NOS isoforms are highly conserved. An inhibitor designed for one isoform may still have a residual affinity for others.[2][4]
-
Concentration Dependence: Selectivity is often concentration-dependent. At higher concentrations, an inhibitor's selectivity window narrows, and it is more likely to engage with secondary targets, including other NOS isoforms or entirely unrelated proteins like cytochrome P450s.[4]
-
Cellular Environment: In vitro IC50 values, determined with purified enzymes, do not always translate directly to a complex cellular environment where factors like cell permeability, efflux pumps, and local substrate concentrations can alter an inhibitor's effective potency and specificity.[1][5]
Troubleshooting Workflow for Off-Target Effects
Caption: Workflow for diagnosing off-target effects.
Summary of Common NOS Inhibitors
| Inhibitor | Primary Target(s) | Typical Selectivity Profile | Known Off-Target Considerations |
| L-NAME (Nω-Nitro-L-arginine methyl ester) | Non-selective (nNOS, eNOS, iNOS) | Ki values: ~15 nM for nNOS, ~39 nM for eNOS, ~4.4 µM for iNOS.[6] | Binds in a time-dependent manner to nNOS and eNOS, but rapidly reversible with iNOS.[2] Can interfere with the Griess Reaction assay at high concentrations.[7] |
| 7-NI (7-Nitroindazole) | Preferential for nNOS | Exhibits greater selectivity for nNOS over eNOS and iNOS.[6][8] | Its selectivity is not absolute and can be lost at higher concentrations. Can interact with other heme-containing enzymes.[4] |
| 1400W | Highly selective for iNOS | Over 1000-fold selectivity for iNOS over eNOS and nNOS.[9] | Considered one of the most selective iNOS inhibitors, but purity and stability should always be confirmed. |
Part 2: Troubleshooting Unexpected Experimental Outcomes
Here we address two of the most common and perplexing results: when the inhibitor fails to work as expected, and when it produces the opposite of the intended effect.
FAQ 2: I've added a NOS inhibitor, but my nitric oxide measurements haven't decreased. Why?
This frustrating result points to several possibilities, ranging from the inhibitor itself to the biological complexity of your system.
Causality Explained:
-
Inhibitor Stability/Uptake: The inhibitor may be unstable in your culture medium or may not be efficiently transported into the cell to reach its target enzyme.[10] Some dipeptide-based inhibitors are designed specifically to improve cellular uptake.[9]
-
The L-Arginine Paradox: Cells often maintain intracellular L-arginine concentrations far above the Km of the NOS enzyme.[11][12] However, NO production is still dependent on extracellular L-arginine. This "paradox" can be explained by several theories, including competition from endogenous inhibitors like ADMA (asymmetric dimethylarginine) or translational control of iNOS expression by L-arginine availability.[11][13][14] If your system has very high intracellular L-arginine or low levels of endogenous inhibitors, it may be more difficult for a competitive inhibitor to be effective.
-
Redundant Pathways: The biological process you are studying may not be solely dependent on NO, or other signaling pathways may compensate when NOS is inhibited.[15]
Troubleshooting Workflow: Lack of Inhibitor Effect
Caption: Decision tree for troubleshooting a lack of inhibitor effect.
FAQ 3: I've added a NOS inhibitor, but my measured NO levels have actually increased. What could be happening?
This paradoxical result is less common but highly confounding. The cause is most often an artifact of the detection method or a complex biological feedback loop.
Causality Explained:
-
Assay Interference: This is the most likely culprit. The Griess assay, which measures nitrite (a stable NO metabolite), is prone to interference from various substances.[5] Compounds like NADPH, ascorbate, and even some NOS inhibitors themselves can interfere with the reaction chemistry.[7] Culture media containing phenol red can also cause high background signals.[16]
-
Feedback Mechanisms: In some systems, initial inhibition of one NOS isoform could trigger a compensatory upregulation of another. For example, inhibiting eNOS might, over time, lead to an inflammatory response that induces iNOS expression.[17]
-
NOS Uncoupling: Under conditions of L-arginine or cofactor (BH4) depletion, NOS can become "uncoupled," producing superoxide (O2•−) instead of NO.[9] While an inhibitor would block this, if the experimental conditions are complex, the interplay between coupled and uncoupled NOS activity could yield unexpected measurements.
Troubleshooting Griess Assay Interference
| Interfering Substance | Mechanism / Effect | Recommended Solution |
| NADPH/NADH | Can interfere with the nitrate reductase step (if measuring total nitrate+nitrite) and the Griess reaction itself.[7] | Use minimal amounts of cofactors or employ an enzymatic recycling system. Deproteinize samples with zinc sulfate.[7] |
| Phenol Red | Increases background absorbance at the detection wavelength (540 nm).[16] | Use phenol red-free culture media for the duration of the experiment.[16] |
| Thiols (e.g., glutathione) | Can react with the Griess reagents or affect nitrite stability.[7] | Sample deproteinization can help mitigate some thiol interference. |
| High Protein Content | Can cause turbidity and precipitate during the acidic Griess reaction, scattering light.[7] | Always deproteinize samples (e.g., with zinc sulfate) before performing the assay. Avoid acid precipitation methods.[7] |
Part 3: Protocols for a Self-Validating System
To build trustworthiness into your results, every key experiment should contain controls that validate the methodology in real-time.
FAQ 4: What are the absolute essential controls for any NOS inhibition experiment?
Robust controls are non-negotiable. They are your primary tool for distinguishing a true biological effect from an experimental artifact.
Essential Experimental Controls
| Control | Purpose | Expected Outcome |
| Vehicle Control | To control for the effects of the solvent (e.g., DMSO, PBS) used to dissolve the inhibitor. | The vehicle should have no effect on NO production compared to untreated cells. |
| Positive Control | To confirm that the cells are capable of producing NO in response to a known stimulus (e.g., LPS + IFN-γ for iNOS; bradykinin for eNOS). | A robust and reproducible increase in NO production. |
| Negative Control | To confirm the specificity of the inhibitor. An inactive enantiomer or a structurally similar but inactive molecule is ideal. | The negative control compound should not inhibit NO production. |
| L-Arginine Rescue | To prove the inhibitor's effect is due to competition with L-arginine at the NOS active site.[12][18] | Co-incubation with a high concentration of exogenous L-arginine should reverse or "rescue" the inhibitory effect. |
Key Experimental Protocols
Protocol 1: Cell-Based Assay for IC50 Determination of a NOS Inhibitor
This protocol describes a general method for determining inhibitor potency using stimulated cells and the Griess assay for nitrite detection.[1][19]
Materials:
-
Cell line capable of producing NO (e.g., RAW 264.7 macrophages for iNOS).
-
NOS-inducing stimulus (e.g., LPS and IFN-γ).
-
Test inhibitor and vehicle (e.g., DMSO).
-
Phenol red-free culture medium.[16]
-
Griess Reagent (Part A: Sulfanilamide solution; Part B: N-(1-naphthyl)ethylenediamine solution).[19]
-
Sodium nitrite standard.
-
96-well microplate.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in a sub-confluent monolayer at the time of the assay. Allow cells to adhere overnight.
-
Inhibitor Preparation: Prepare serial dilutions of your inhibitor in phenol red-free medium. Also prepare a vehicle control with the same final concentration of solvent.
-
Treatment: Remove the old medium from the cells. Add the inhibitor dilutions and vehicle controls to the appropriate wells. Pre-incubate for 1-2 hours.[19]
-
Stimulation: Add the NOS-inducing stimulus (e.g., LPS/IFN-γ) to all wells except for the unstimulated negative control.
-
Incubation: Incubate the plate for a predetermined time (e.g., 24 hours for iNOS induction) to allow for NO production and its conversion to nitrite.
-
Sample Collection: Carefully collect 50 µL of the culture supernatant from each well and transfer to a new 96-well plate.
-
Griess Reaction:
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Generate a standard curve using the sodium nitrite standards. Calculate the nitrite concentration in each sample. Plot the percent inhibition against the log of the inhibitor concentration and fit a curve to determine the IC50 value.
Protocol 2: The L-Arginine Rescue Experiment
This critical control confirms that your inhibitor is acting on the L-arginine binding site of NOS.
Procedure:
-
Set up your experiment as you normally would, with the following groups:
-
Unstimulated Control
-
Stimulated Control (e.g., with LPS/IFN-γ)
-
Stimulated + Inhibitor (at a concentration near its IC50 or IC90)
-
Stimulated + Inhibitor + Excess L-Arginine (e.g., 1-5 mM)
-
Stimulated + Excess L-Arginine alone
-
-
Follow the standard incubation and detection procedure (e.g., Griess assay).
-
Interpretation: If the inhibitor is a competitive antagonist of L-arginine, the addition of excess L-arginine should significantly reverse the inhibition, restoring NO production towards the level of the stimulated control.
Visualizing the Core Mechanism
A clear understanding of the primary signaling pathway is crucial for interpreting any experimental result.
Caption: The canonical Nitric Oxide (NO) signaling pathway.
By applying these principles of inhibitor validation, systematic troubleshooting, and robust controls, you can approach unexpected results not as setbacks, but as opportunities to gain a deeper and more accurate understanding of the complex biological systems you are investigating.
References
-
Böger, R. H., & Bode-Böger, S. M. (2000). Endogenous nitric oxide synthase inhibitors are responsible for the L-arginine paradox. FEBS Letters, 478(1-2), 1–3. [Link]
-
Kim, J., & Lee, J. (2022). Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. Applied Sciences, 12(7), 3521. [Link]
-
Heffernan, K. S., et al. (2013). Insights into the arginine paradox: evidence against the importance of subcellular location of arginase and eNOS. American Journal of Physiology-Heart and Circulatory Physiology, 305(5), H639–H648. [Link]
-
Lee, J., et al. (2003). Translational control of inducible nitric oxide synthase expression by arginine can explain the arginine paradox. Proceedings of the National Academy of Sciences, 100(8), 4843–4848. [Link]
-
Lee, J., et al. (2003). Translational control of inducible nitric oxide synthase expression by arginine can explain the arginine paradox. Proceedings of the National Academy of Sciences of the United States of America, 100(8), 4843–4848. [Link]
-
Heffernan, K. S., et al. (2013). Insights Into the Arginine Paradox: Evidence Against the Importance of Subcellular Location of Arginase and eNOS. American journal of physiology. Heart and circulatory physiology, 305(5), H639-48. [Link]
-
Moshage, H. (1997). Nitrite and nitrate measurement by Griess reagent in human plasma: evaluation of interferences and standardization. Methods in enzymology, 268, 109–120. [Link]
-
ResearchGate. (n.d.). In vitro cotarget validation and drug identification of NOX4 and NOS... ResearchGate. [Link]
-
Alsharekh, T., & Albaqami, F. (2017). Nitrite Oxide Detection Utilizing The Griess Assay: Elucidating Interfering Factors For In Vitro Application. International Journal of Advanced Research, 5(2), 123-128. [Link]
-
Jin, R. C., & Loscalzo, J. (2022). Nitric Oxide Signaling in Cardiovascular Physiology and Pathology: Mechanisms, Dysregulation, and Therapeutic Frontiers. International Journal of Molecular Sciences, 23(23), 15193. [Link]
-
Erwin, P. A., et al. (2005). Agonist-induced S-nitrosylation of endothelial nitric-oxide synthase. The Journal of biological chemistry, 280(20), 19888–19894. [Link]
-
Wagner, H., et al. (1998). The Griess assay: suitable for a bio-guided fractionation of anti-inflammatory plant extracts? Planta medica, 64(5), 474–475. [Link]
-
Matejicek, M., et al. (2018). Arginine-Based Inhibitors of Nitric Oxide Synthase: Therapeutic Potential and Challenges. Molecules (Basel, Switzerland), 23(7), 1813. [Link]
-
Cinelli, M. A., & Silverman, R. B. (2014). Development Of Nitric Oxide Synthase Inhibitors for Neurodegeneration and Neuropathic Pain. Journal of medicinal chemistry, 57(10), 3989–4006. [Link]
-
Huang, H., et al. (2007). A Cellular Model for Screening Neuronal Nitric Oxide Synthase Inhibitors. Journal of biomolecular screening, 12(3), 364–372. [Link]
-
Li, H., et al. (2002). Structures of nitric oxide synthase isoforms complexed with the inhibitor AR-R17477 suggest a rational basis for specificity and inhibitor design. Proceedings of the National Academy of Sciences of the United States of America, 99(7), 4261–4266. [Link]
-
Karamichos, D., et al. (2011). Using the Griess colorimetric nitrite assay for measuring aliphatic β-nitroalcohols. Analytical biochemistry, 413(2), 165–167. [Link]
-
Del Pistoia, M., et al. (2003). Progress in the development of selective nitric oxide synthase (NOS) inhibitors. Current pharmaceutical design, 9(6), 465–478. [Link]
-
Uhlenhut, K., & Högger, P. (2012). Facilitated cellular uptake and suppression of inducible nitric oxide synthase by a metabolite of maritime pine bark extract (Pycnogenol). Free radical biology & medicine, 53(2), 305–313. [Link]
-
CUSABIO. (n.d.). Nitric oxide signaling. CUSABIO. [Link]
-
Wang, Y., et al. (2018). Inducible nitric oxide synthase activity mediates TNF-α-induced endothelial cell dysfunction. International journal of molecular medicine, 42(1), 189–198. [Link]
-
Kumar, V., & Sharma, A. (2010). Nitric Oxide as a Unique Bioactive Signaling Messenger in Physiology and Pathophysiology. Journal of Experimental and Applied Basic Medical Sciences, 1(1), 13-26. [Link]
-
AnyGenes. (n.d.). Nitric Oxide Pathway: Biomarkers and Mechanisms. AnyGenes. [Link]
-
Bradley, S. J., et al. (2007). Local Nitric Oxide Synthase Inhibition Reduces Skeletal Muscle Glucose Uptake but Not Capillary Blood Flow During In Situ Muscle Contraction in Rats. Diabetes, 56(12), 2889–2895. [Link]
Sources
- 1. A Cellular Model for Screening Neuronal Nitric Oxide Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Arginine-Based Inhibitors of Nitric Oxide Synthase: Therapeutic Potential and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Development Of Nitric Oxide Synthase Inhibitors for Neurodegeneration and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Facilitated cellular uptake and suppression of inducible nitric oxide synthase by a metabolite of maritime pine bark extract (Pycnogenol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Endogenous nitric oxide synthase inhibitors are responsible for the L-arginine paradox - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.physiology.org [journals.physiology.org]
- 13. Translational control of inducible nitric oxide synthase expression by arginine can explain the arginine paradox - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
- 15. mdpi.com [mdpi.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. journals.physiology.org [journals.physiology.org]
- 18. Insights into the arginine paradox: evidence against the importance of subcellular location of arginase and eNOS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
preventing degradation of L-N5-(1-Imino-3-pentenyl) ornithine during experiments
Welcome to the technical support center for L-N5-(1-Imino-3-pentenyl)ornithine (L-N5-IPO). This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on preventing the degradation of L-N5-IPO during experimental use. As a potent, mechanism-based inactivator of nitric oxide synthase (NOS), maintaining the integrity of L-N5-IPO is paramount for obtaining reliable and reproducible results.
I. Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the handling and stability of L-N5-IPO.
Q1: How should I store L-N5-(1-Imino-3-pentenyl)ornithine powder?
A1: L-N5-IPO powder should be stored at -20°C in a tightly sealed container, protected from moisture and light.[1] A desiccator can be used to provide an additional layer of protection against humidity. The imine functional group in L-N5-IPO can be susceptible to hydrolysis, and low temperatures minimize the rate of potential degradation.
Q2: What is the primary cause of L-N5-IPO degradation in experiments?
A2: The primary cause of L-N5-IPO degradation is the hydrolysis of its imine (Schiff base) functional group.[2][3] This reaction is catalyzed by the presence of water and is highly dependent on the pH of the solution.[2][3][4] Both acidic and basic conditions can accelerate the breakdown of the imine bond, leading to a loss of the compound's inhibitory activity.
Q3: What is the optimal pH range for working with L-N5-IPO in aqueous solutions?
A3: While specific stability data for L-N5-IPO is not extensively published, the general chemistry of imines suggests that a slightly acidic pH range of 4-6 is often optimal for their stability in aqueous solutions.[2][4] At this pH, the rate of hydrolysis is typically minimized. However, it is crucial to balance this with the pH requirements of your specific experimental system (e.g., enzyme activity, cell viability).
Q4: Can I prepare a stock solution of L-N5-IPO and store it?
A4: It is highly recommended to prepare fresh solutions of L-N5-IPO for each experiment. If a stock solution must be prepared, it should be made in an anhydrous organic solvent like DMSO or ethanol, aliquoted into small, single-use volumes, and stored at -80°C. Avoid repeated freeze-thaw cycles. When diluting the stock into an aqueous buffer for your experiment, do so immediately before use.
Q5: How can I check if my L-N5-IPO has degraded?
A5: The most reliable method to assess the purity and degradation of L-N5-IPO is through High-Performance Liquid Chromatography (HPLC). A reverse-phase C18 column with a mobile phase consisting of an aqueous buffer (e.g., phosphate or formate) and an organic modifier (e.g., acetonitrile or methanol) can be used to separate L-N5-IPO from its potential degradation products.[5][6] The appearance of new peaks or a decrease in the area of the main L-N5-IPO peak would indicate degradation.
II. Troubleshooting Guides
This section provides in-depth guidance on specific issues you may encounter during your experiments with L-N5-IPO.
Guide 1: Inconsistent or Lower-than-Expected NOS Inhibition
Issue: You are observing variable or weak inhibition of nitric oxide synthase in your assays.
Potential Cause: This is often a primary indicator of L-N5-IPO degradation. The hydrolysis of the imine bond renders the molecule inactive as a NOS inhibitor.
Troubleshooting Steps:
-
Solution Preparation:
-
Prepare Fresh: Always prepare your L-N5-IPO working solution immediately before adding it to your assay.
-
Solvent Choice: If preparing a concentrated stock, use an anhydrous organic solvent such as DMSO or ethanol. Minimize the amount of organic solvent in your final assay volume to avoid affecting enzyme activity.
-
Aqueous Buffer: When diluting into your aqueous assay buffer, ensure the buffer components are compatible with imine stability. Avoid strongly acidic or basic buffers if possible.
-
-
pH of Assay Buffer:
-
Verify pH: Double-check the pH of your final assay buffer after all components have been added.
-
Optimize pH: If your experimental design allows, consider running pilot experiments to determine the optimal pH for both NOS activity and L-N5-IPO stability. A pH range of 6.5-7.5 is often a reasonable compromise.
-
-
Incubation Time and Temperature:
-
Minimize Pre-incubation: Reduce the time the L-N5-IPO spends in the aqueous buffer before the start of the reaction.
-
Temperature Control: Perform all solution preparations and incubations on ice or at 4°C whenever possible to slow down the rate of hydrolysis.
-
Guide 2: Precipitate Formation Upon Dissolving L-N5-IPO
Issue: You observe a precipitate when trying to dissolve L-N5-IPO powder or when diluting a stock solution.
Potential Cause: L-N5-IPO, often supplied as a hydrochloride salt, may have limited solubility in certain buffers, especially at high concentrations. The choice of solvent and pH can significantly impact solubility.
Troubleshooting Steps:
-
Solvent Selection:
-
Initial Dissolution: For preparing a stock solution, start with a small volume of an anhydrous organic solvent like DMSO. L-N5-IPO is generally more soluble in organic solvents.
-
Aqueous Dilution: When diluting into an aqueous buffer, add the stock solution to the buffer with gentle vortexing. Avoid adding the aqueous buffer directly to the concentrated organic stock.
-
-
Concentration and pH:
-
Lower Concentration: Try preparing a more dilute stock solution or working with lower final concentrations in your assay.
-
pH Adjustment: The solubility of amine-containing compounds can be pH-dependent. A slightly acidic pH may improve solubility. However, be mindful of the impact on stability as discussed in Guide 1.
-
-
Sonication:
-
Brief sonication in a water bath can sometimes help to dissolve the compound. However, avoid excessive heating during this process.
-
III. Experimental Protocols
Protocol 1: Preparation of L-N5-IPO Working Solution
This protocol provides a recommended procedure for preparing a fresh working solution of L-N5-IPO for a typical in vitro NOS assay.
Materials:
-
L-N5-(1-Imino-3-pentenyl)ornithine powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Pre-chilled aqueous assay buffer (e.g., HEPES or phosphate buffer, pH adjusted as required for the assay)
-
Microcentrifuge tubes
Procedure:
-
Allow the L-N5-IPO powder to equilibrate to room temperature before opening the vial to prevent condensation of moisture.
-
Weigh the required amount of L-N5-IPO powder in a sterile microcentrifuge tube.
-
Add a small volume of anhydrous DMSO to the powder to create a concentrated stock solution (e.g., 10 mM). Gently vortex until fully dissolved.
-
Immediately before use, dilute the DMSO stock solution to the desired final concentration in your pre-chilled aqueous assay buffer.
-
Use the freshly prepared working solution without delay.
Protocol 2: Monitoring L-N5-IPO Stability by RP-HPLC
This protocol outlines a general method for assessing the stability of L-N5-IPO in an aqueous buffer over time.
Instrumentation and Columns:
-
HPLC system with a UV detector
-
Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase (Example):
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with a low percentage of Mobile Phase B (e.g., 5%) and gradually increase to elute L-N5-IPO and any potential degradation products.
Procedure:
-
Prepare a solution of L-N5-IPO in the aqueous buffer of interest at the desired concentration.
-
Immediately inject a sample (t=0) onto the HPLC system to obtain a baseline chromatogram.
-
Incubate the remaining solution under the desired experimental conditions (e.g., specific temperature, light exposure).
-
At various time points (e.g., 1, 2, 4, 8, 24 hours), inject aliquots of the solution onto the HPLC.
-
Monitor the chromatograms for a decrease in the peak area of L-N5-IPO and the appearance of new peaks, which would indicate degradation products.
IV. Visualizations
Diagram 1: L-N5-IPO Degradation Pathway
Caption: Simplified hydrolysis pathway of L-N5-IPO.
Diagram 2: Experimental Workflow for Stability Assessment
Caption: Workflow for assessing L-N5-IPO stability.
V. Data Summary
Table 1: Factors Influencing L-N5-IPO Stability
| Factor | Impact on Stability | Recommendation |
| pH | High | Maintain a slightly acidic to neutral pH (4-7.5) where experimentally feasible. Avoid strongly acidic or basic conditions. |
| Temperature | High | Store stock solutions at -20°C or -80°C. Prepare working solutions on ice and use immediately. |
| Aqueous Exposure | High | Minimize the time L-N5-IPO is in an aqueous solution before use. Prepare fresh for each experiment. |
| Light | Moderate | Store powder and solutions protected from light. |
| Freeze-Thaw Cycles | Moderate | Aliquot stock solutions to avoid repeated freezing and thawing. |
VI. References
-
Imines - Properties, Formation, Reactions, and Mechanisms. Master Organic Chemistry. (2022). [Link]
-
Imine Hydrolysis. News-Medical.Net. (2018). [Link]
-
Hydrolysis of imines to give ketones (or aldehydes). Master Organic Chemistry. [Link]
-
A Validated specific Stability-Indicating Reversed-Phase High-Performance Liquid Chromatography Assay Method for L-Ornithine L-aspartate and Silymarin in Bulk and Pharmaceutical Dosage Forms. Impact Factor. (2020). [Link]
-
HPLC Methods for analysis of Ornithine. HELIX Chromatography. [Link]
-
What is the influence of the pH on imine formation in a water solution? ResearchGate. (2015). [Link]
-
Mechanisms of the formation of imines in aqueous solution and the effect of the pH: a theoretical analysis. Arkivoc. (2020). [Link]
Sources
- 1. Fragment‐Based Stabilizers of Protein–Protein Interactions through Imine‐Based Tethering - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. news-medical.net [news-medical.net]
- 4. researchgate.net [researchgate.net]
- 5. Hydrolysis of imines: kinetics and mechanism of spontaneous acid-, base-, and metal ion-induced hydrolysis of N-salicylidene-2-aminothiazole - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. Substituent Effects on the Thermodynamic Stability of Imines Formed from Glycine and Aromatic Aldehydes: Implications for the Catalytic Activity of Pyridoxal-5'-Phosphate (PLP) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Adjusting Experimental Conditions for Mechanism-Based Inactivators
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Welcome to the technical support center for researchers, scientists, and drug development professionals working with mechanism-based inactivators (MBIs). This guide is designed to provide in-depth, practical solutions to common challenges encountered during the experimental characterization of these complex molecules. As every researcher knows, the path from a promising compound to a well-characterized inactivator is rarely linear. This resource is built on field-proven insights to help you navigate the nuances of your experiments with confidence.
Frequently Asked Questions (FAQs)
Here we address some of the foundational questions that often arise when working with mechanism-based inactivators.
Q1: What distinguishes a mechanism-based inactivator from a simple irreversible inhibitor?
A1: A mechanism-based inactivator, also known as a suicide inhibitor, is a specialized type of irreversible inhibitor.[1] Unlike simple irreversible inhibitors that are inherently reactive, an MBI is relatively unreactive until it is catalytically converted by its target enzyme into a highly reactive species.[1][2] This reactive intermediate then forms a covalent bond with the enzyme, leading to its inactivation.[2][3] This enzyme-catalyzed activation step is a key differentiator and a critical aspect to consider in experimental design.
Q2: My compound shows time-dependent inhibition. How do I confirm it's a mechanism-based inactivator?
A2: Time-dependent inhibition is a hallmark of MBIs, but it's not exclusive to them.[4][5][6] To confirm mechanism-based inactivation, you need to demonstrate several key characteristics:
-
Time-dependent loss of enzyme activity: The degree of inhibition increases with the duration of pre-incubation of the enzyme with the inhibitor.[4][7]
-
Irreversibility: Once the enzyme is inactivated, its activity cannot be recovered by simple methods like dilution or dialysis to remove the excess, unbound inhibitor.[7][8]
-
Substrate protection: The presence of a competitive substrate during pre-incubation should protect the enzyme from inactivation by the MBI.
-
Covalent adduct formation: Direct evidence of a covalent bond between the inhibitor and the enzyme should be obtained, typically through mass spectrometry.[9][10]
Q3: What are the critical kinetic parameters I need to determine for an MBI?
A3: The two most important kinetic parameters for characterizing an MBI are:
-
KI (Inactivation Constant): This represents the concentration of the inactivator that gives half the maximal rate of inactivation.[11][12] It is a measure of the initial binding affinity of the inactivator for the enzyme.
-
kinact (Maximal Rate of Inactivation): This is the maximum rate of enzyme inactivation at a saturating concentration of the inhibitor.[11][12]
The ratio kinact/KI is often used as a measure of the overall efficiency of the inactivator.[13][14]
Troubleshooting Experimental Assays
This section provides detailed guidance on how to identify and resolve common issues encountered during the experimental characterization of mechanism-based inactivators.
Problem 1: High variability or poor reproducibility in kinact and KI determination.
High variability in your kinetic parameters can obscure the true characteristics of your inactivator and hinder structure-activity relationship (SAR) studies.
Root Cause Analysis:
-
Inappropriate Dilution Factor: The dilution step after pre-incubation is critical. Insufficient dilution may not effectively quench the inactivation reaction, leading to continued inactivation during the activity measurement phase.[15] Conversely, excessive dilution can reduce the signal-to-noise ratio of your assay.
-
Inactivator Depletion: At high enzyme concentrations, the inactivator can be consumed during the pre-incubation, leading to an underestimation of the inactivation rate.[15]
-
Non-specific Binding: The inactivator may bind to other components in the assay mixture, such as microsomes, reducing its effective concentration.[11]
Troubleshooting Protocol:
-
Optimize the Dilution Factor:
-
Perform a dilution series experiment. After a fixed pre-incubation time with your inactivator, dilute the reaction mixture by different factors (e.g., 5-fold, 10-fold, 25-fold, 50-fold) before adding the substrate.[11]
-
Plot the residual enzyme activity against the dilution factor. The optimal dilution is the lowest one that shows a stable level of residual activity, indicating that the inactivation reaction has been effectively stopped.
-
-
Assess Inactivator Depletion:
-
Vary the enzyme concentration in your pre-incubation mixture while keeping the inactivator concentration constant.
-
If kobs (the observed rate of inactivation) decreases with increasing enzyme concentration, inactivator depletion is likely occurring.
-
To mitigate this, reduce the enzyme concentration or increase the pre-incubation volume.
-
-
Evaluate Non-specific Binding:
-
For microsomal assays, pre-incubate the inactivator with microsomes in the absence of the enzyme.
-
Centrifuge to pellet the microsomes and measure the concentration of the inactivator in the supernatant. A significant decrease in concentration indicates non-specific binding.
-
If non-specific binding is an issue, you may need to adjust the microsomal protein concentration or consider using a different in vitro system.
-
Data Presentation:
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Dilution Factor | 5-fold | 10-fold | 25-fold |
| kinact (min-1) | 0.25 | 0.35 | 0.36 |
| KI (µM) | 3.2 | 5.1 | 5.3 |
| Enzyme Conc. (nM) | 5 | 10 | 20 |
| kobs (min-1) | 0.15 | 0.14 | 0.09 |
Table 1: Example data for optimizing dilution factor and assessing enzyme concentration effects.
Experimental Workflow for kinact and KI Determination:
Caption: Workflow for determining kinact and KI.
Problem 2: Difficulty in confirming covalent modification by mass spectrometry.
Directly observing the covalent adduct by mass spectrometry is the gold standard for confirming mechanism-based inactivation. However, this can be challenging.
Root Cause Analysis:
-
Low Stoichiometry of Modification: The inactivator may only modify a small fraction of the total enzyme population.
-
Instability of the Adduct: The covalent bond may be labile and not survive the sample preparation and mass spectrometry analysis conditions.
-
Complex Peptide Maps: For large proteins, identifying the modified peptide in a complex digest can be difficult.
Troubleshooting Protocol:
-
Enrich for the Modified Protein:
-
If your inactivator has a tag (e.g., biotin), you can use affinity chromatography to enrich the modified protein before digestion and analysis.
-
-
Optimize Digestion Conditions:
-
Try different proteases (e.g., trypsin, chymotrypsin, Glu-C) to generate different sets of peptides. This increases the chances of identifying a peptide of a suitable size containing the modification.[16]
-
Perform a time course of digestion to ensure complete cleavage without over-digestion.
-
-
Use Appropriate Mass Spectrometry Techniques:
-
Employ high-resolution mass spectrometry (e.g., Orbitrap) to accurately measure the mass of the modified peptide.
-
Use tandem mass spectrometry (MS/MS) to fragment the modified peptide and pinpoint the exact site of modification.[9][17] Collision-induced dissociation (CID) and electron-transfer dissociation (ETD) are common fragmentation methods.[9][18]
-
Experimental Workflow for Mass Spectrometry Analysis:
Caption: Workflow for identifying covalent adducts by mass spectrometry.
Problem 3: Distinguishing between slow-binding reversible inhibition and true inactivation.
Some reversible inhibitors can exhibit slow-binding kinetics, which can be mistaken for time-dependent inactivation.[4]
Root Cause Analysis:
-
The formation of the initial enzyme-inhibitor complex is slow, leading to a time-dependent decrease in enzyme activity that is not due to covalent modification.
Troubleshooting Protocol:
-
Perform a "Jump-Dilution" Experiment:
-
Pre-incubate the enzyme with a high concentration of the inhibitor to allow the enzyme-inhibitor complex to form.
-
Rapidly dilute the mixture to a concentration well below the Ki of the inhibitor.
-
Monitor the recovery of enzyme activity over time.
-
If the inhibitor is a slow-binding reversible inhibitor, you will observe a time-dependent recovery of enzyme activity.[5] If it is an irreversible inactivator, activity will not be recovered.
-
-
Conduct Dialysis Studies:
-
Incubate the enzyme with the inhibitor.
-
Dialyze the mixture extensively to remove any unbound inhibitor.
-
Measure the enzyme activity before and after dialysis.
-
For a reversible inhibitor, activity should be fully or partially recovered after dialysis.[7][8] For an irreversible inactivator, activity will remain low.[7]
-
Logical Relationship Diagram:
Caption: Decision tree for differentiating slow-binding inhibition from inactivation.
References
- The Taxonomy of Covalent Inhibitors - PMC - NIH. (n.d.).
- The impact of experimental design on assessing mechanism-based inactivation of CYP2D6 by MDMA (Ecstasy) - PubMed. (n.d.).
- Application Notes and Protocols: Covalent Modification of Enzymes with 6-Isocyanatoquinoline - Benchchem. (n.d.).
- Using Covalent Labeling and Mass Spectrometry to Study Protein Binding Sites of Amyloid Inhibiting Molecules - PMC - NIH. (n.d.).
- Fig. 3. (A) Preincubation assay showing covalent inhibition over time.... - ResearchGate. (n.d.).
- Time Dependent CYP Inhibition (kinact/KI) | Cyprotex - Evotec. (n.d.).
- Determination of k inact and K I from complete activity progress... - ResearchGate. (n.d.).
- Mechanism-based enzyme inactivators - PubMed. (n.d.).
- Covalent Chemical Tools for Profiling Post-Translational Modifications - PMC. (n.d.).
- A practical guide for the assay-dependent characterisation of irreversible inhibitors - NIH. (n.d.).
- Determination of kinact and Ki for covalent inhibition using the OmniaR assay - BioKin, Ltd. (2015, February 5).
- Using Mass Spectrometry To Rapidly Facilitate Covalent Drug Discovery - Peak Proteins. (n.d.).
- Mass Spectrometry-Based Detection and Assignment of Protein Posttranslational Modifications | ACS Chemical Biology - ACS Publications. (n.d.).
- Fitting of kinact and KI Values from Endpoint Pre-incubation IC50 Data | ACS Medicinal Chemistry Letters. (n.d.).
- Mechanism-Based Inactivation of Cytochrome P450 Enzymes: Computational Insights. (2021, April 19).
- Time-dependent enzyme inactivation: numerical analyses of in vitro data and prediction of drug-drug interactions - NIH. (n.d.).
- Time-Dependent Kinetic Complexities in Enzyme Assays: A Review - MDPI. (n.d.).
- A Guide to In Vitro CYP Inhibition Studies: Elements of Study Design and Important Considerations in Data Analysis - BioIVT. (n.d.).
- Irreversible Inhibitors - Sigma-Aldrich. (n.d.).
- Figure 5, [– Illustrations of time-dependent inhibition...]. - Assay Guidance Manual - NCBI Bookshelf. (n.d.).
- Enzyme Inhibitors in Chronic Kidney Disease (CKD) Management - BOC Sciences. (n.d.).
- Time dependent inhibition (TDI) - Sygnature Discovery. (n.d.).
- Mechanism‐Based Inhibition - ResearchGate. (n.d.).
- Covalent Inhibition in Drug Discovery - PMC - PubMed Central - NIH. (n.d.).
- Cheat Sheet for Covalent Enzyme Inhibitors - Drug Hunter. (2025, January 7).
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- 1. Irreversible Inhibitors [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. Covalent Inhibition in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Figure 5, [– Illustrations of time-dependent inhibition...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. sygnaturediscovery.com [sygnaturediscovery.com]
- 7. researchgate.net [researchgate.net]
- 8. The Taxonomy of Covalent Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Using Covalent Labeling and Mass Spectrometry to Study Protein Binding Sites of Amyloid Inhibiting Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Using Mass Spectrometry To Rapidly Facilitate Covalent Drug Discovery | Peak Proteins [peakproteins.com]
- 11. The impact of experimental design on assessing mechanism-based inactivation of CYP2D6 by MDMA (Ecstasy) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Time Dependent CYP Inhibition (kinact/KI) | Cyprotex | Evotec [evotec.com]
- 13. researchgate.net [researchgate.net]
- 14. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Time-dependent enzyme inactivation: numerical analyses of in vitro data and prediction of drug-drug interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Covalent Chemical Tools for Profiling Post-Translational Modifications - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Navigating the Nuances of Neuronal Nitric Oxide Synthase Inhibition: A Comparative Guide to L-N5-(1-Imino-3-pentenyl) ornithine and L-NAME
For researchers, scientists, and drug development professionals investigating the roles of nitric oxide (NO) in the central and peripheral nervous systems, the selective inhibition of neuronal nitric oxide synthase (nNOS) is a critical experimental objective. The overproduction of NO by nNOS has been implicated in a variety of neuropathological conditions, making isoform-selective inhibitors valuable tools for both basic research and therapeutic development.[1][2] This guide provides an in-depth, objective comparison of two commonly employed nNOS inhibitors: the relatively selective, mechanism-based inactivator L-N5-(1-Imino-3-pentenyl) ornithine and the archetypal non-selective inhibitor, L-NAME (Nω-nitro-L-arginine methyl ester).
This document moves beyond a simple cataloging of features to offer a detailed analysis of their mechanisms of action, isoform selectivity, and practical application in experimental settings. By understanding the fundamental differences in how these molecules interact with nNOS, researchers can make more informed decisions in their experimental design, leading to more precise and interpretable results.
A Tale of Two Inhibitors: Mechanism of Action
The divergent mechanisms of this compound and L-NAME are central to their differing pharmacological profiles. While both are arginine analogs that target the substrate binding site of NOS, their interactions with the enzyme are fundamentally distinct.
This compound: A Mechanism-Based Inactivator
This compound, and its closely related and more extensively studied analog N5-(1-imino-3-butenyl)-L-ornithine (L-VNIO), are classified as mechanism-based inactivators.[1][2] This means their inhibitory action is dependent on enzymatic processing. Initially, L-VNIO binds reversibly to the nNOS active site, competing with the natural substrate, L-arginine.[1][2] However, in the presence of NADPH and O2, the enzyme attempts to hydroxylate the inhibitor, leading to the formation of a reactive intermediate that covalently modifies the enzyme, resulting in irreversible inactivation.[1][2] This inactivation is time-dependent and is associated with the loss or modification of the nNOS heme cofactor.[1][2]
Caption: Mechanism of nNOS inhibition by this compound.
L-NAME: A Prodrug and Non-Selective Competitive Inhibitor
In contrast, L-NAME is a non-selective inhibitor of all three NOS isoforms (nNOS, eNOS, and iNOS).[3][4] It functions as a prodrug, being hydrolyzed both non-enzymatically and by cellular esterases to Nω-nitro-L-arginine (L-NNA), which is a more potent inhibitor.[5][6] L-NNA acts as a competitive inhibitor, binding tightly but non-covalently to the active site of NOS and blocking the binding of L-arginine.[7] The inhibition by L-NAME is time-dependent, not due to mechanism-based inactivation, but rather the time required for its conversion to the more active L-NNA.[5][6]
Caption: Mechanism of nNOS inhibition by L-NAME.
Potency and Selectivity: A Quantitative Comparison
The utility of a NOS inhibitor is often defined by its potency and its selectivity for the target isoform. Here, a significant distinction between this compound's analog, L-VNIO, and L-NAME emerges.
| Inhibitor | Target | Potency (Kᵢ/IC₅₀) | Selectivity vs. eNOS | Selectivity vs. iNOS | Reference(s) |
| L-VNIO | nNOS | Kᵢ = 90-100 nM | ~20 to 120-fold | ~660-fold | [1][2][8] |
| eNOS | Kᵢ ≈ 12 µM | - | - | [8] | |
| iNOS | Kᵢ ≈ 60 µM | - | - | [8] | |
| L-NAME | nNOS | Kᵢ = 15 nM | ~0.4-fold (less selective) | ~293-fold | [9][10][11] |
| eNOS | Kᵢ = 39 nM | - | - | [9][11] | |
| iNOS | Kᵢ = 4.4 µM | - | - | [10] |
Note: Potency and selectivity values can vary depending on the experimental conditions (e.g., purified enzyme vs. cell-based assays). The data presented here are representative values from the literature.
While L-NAME, upon conversion to L-NNA, exhibits high potency for both nNOS and eNOS, it shows a clear lack of selectivity between these two constitutive isoforms.[11][12] In contrast, L-VNIO demonstrates a significant preference for nNOS over both eNOS and iNOS.[1][2] This selectivity is a key advantage when the experimental goal is to specifically probe the function of nNOS without confounding effects from the inhibition of eNOS, which plays a crucial role in cardiovascular homeostasis. However, it is important to note that some studies using intact tissues have reported lower selectivity for L-VNIO than those using purified enzymes, suggesting that cellular uptake and other factors can influence its apparent selectivity in more complex systems.[8]
Experimental Considerations and Protocols
The choice between this compound and L-NAME has significant practical implications for experimental design.
In Vitro NOS Inhibition Assay (Griess Assay)
A common method to assess NOS activity is to measure the accumulation of nitrite, a stable oxidation product of NO, in the reaction mixture using the Griess reagent.[13][14]
Objective: To determine the IC₅₀ value of an inhibitor for purified nNOS.
Materials:
-
Purified nNOS enzyme
-
L-arginine (substrate)
-
NADPH (cofactor)
-
Calmodulin and CaCl₂ (for nNOS activation)
-
Assay buffer (e.g., HEPES buffer, pH 7.4)
-
Test inhibitors (this compound, L-NAME) at various concentrations
-
Griess Reagent
-
Sodium nitrite (for standard curve)
-
96-well microplate
-
Microplate reader (540 nm absorbance)
Protocol:
-
Prepare a master mix: In the assay buffer, combine L-arginine, NADPH, calmodulin, and CaCl₂.[13]
-
Aliquot the master mix: Add the master mix to the wells of a 96-well plate.[13]
-
Add inhibitors: Add varying concentrations of the test compounds to the appropriate wells. Include a vehicle control.[13]
-
Initiate the reaction: Add the purified nNOS enzyme to each well to start the reaction.[13]
-
Incubate: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).[13]
-
Nitrite detection: Add Griess Reagent to each well and incubate for 5-10 minutes at room temperature, protected from light.[13]
-
Read absorbance: Measure the absorbance at 540 nm using a microplate reader.[13]
-
Data analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite produced in each well and determine the percent inhibition for each concentration of the test compound to calculate the IC₅₀ value.[13]
Caption: General workflow for an in vitro nNOS inhibition assay.
Cell-Based nNOS Inhibition Assay
To assess the efficacy of inhibitors in a more physiologically relevant context, a cell-based assay using a cell line overexpressing nNOS can be employed.[13][14]
Objective: To determine the cellular potency of nNOS inhibitors.
Materials:
-
HEK 293T cells stably transfected with an nNOS expression vector (293T/nNOS cells).[13]
-
Cell culture medium (e.g., DMEM with 10% FBS).[13]
-
Test inhibitors at various concentrations.
-
Griess Reagent.
Protocol:
-
Cell Culture: Plate 293T/nNOS cells in multi-well plates and grow to ~80% confluence.[14]
-
Compound Treatment: Pre-incubate the cells with various concentrations of the test compounds for a specified time (e.g., 1-2 hours).[13]
-
nNOS Activation: Add a calcium ionophore (e.g., 5 µM A23187) to the medium to induce calcium influx and activate nNOS.[13][14]
-
Incubation: Incubate the cells for a defined period (e.g., 8 hours).[14]
-
Sample Collection: Carefully collect the culture medium from each well.[13]
-
Nitrite Measurement: Perform the Griess assay on the collected supernatants as described in the in vitro protocol.[13]
-
Data Analysis: Calculate the IC₅₀ values of the inhibitors based on the reduction in nitrite production in the treated cells compared to the vehicle-treated control.[13]
In Vivo Applications and Considerations
When moving to in vivo models, the choice of inhibitor becomes even more critical. L-NAME is widely used to induce hypertension in animal models due to its potent inhibition of eNOS-mediated vasodilation.[9][15] This very property, however, makes it unsuitable for studies where the specific role of nNOS is being investigated, as the systemic cardiovascular effects can confound the interpretation of results.
This compound and its analogs, with their preferential inhibition of nNOS, are more appropriate for in vivo studies targeting neuronal NO production. However, researchers must still consider factors such as bioavailability, pharmacokinetics, and the potential for off-target effects at higher doses. Careful dose-response studies and the inclusion of appropriate controls are essential for the robust interpretation of in vivo data.
Conclusion and Recommendations
The choice between this compound and L-NAME for nNOS inhibition is dictated by the specific research question and experimental context.
L-NAME is a potent, non-selective NOS inhibitor that is a useful tool for studying the overall physiological effects of global NO deprivation. Its strong effect on eNOS makes it a standard reagent for inducing experimental hypertension. However, its lack of isoform selectivity makes it a poor choice for dissecting the specific contributions of nNOS in complex biological systems.
This compound (and its analog L-VNIO) offers a significant advantage in its selectivity for nNOS. As a mechanism-based inactivator, it provides potent and irreversible inhibition of the target enzyme. This makes it a superior tool for studies aiming to isolate the function of nNOS, both in vitro and in vivo, minimizing the confounding effects of eNOS inhibition.
For researchers and drug development professionals focused on the neuronal roles of nitric oxide, the use of a selective inhibitor like this compound is highly recommended. While no inhibitor is perfectly selective, its preferential action on nNOS provides a much cleaner experimental window to probe the intricate functions of this important enzyme.
References
- BenchChem. (n.d.). Application Notes and Protocols for Studying Neuronal Nitric Oxide Synthase (nNOS) Inhibition.
- MedChemExpress. (n.d.). L-NAME (NG-Nitroarginine methyl ester).
- TargetMol. (n.d.). L-NAME hydrochloride.
- Furchgott, R. F., & Jothianandan, D. (1991). Potent inhibition of human neuronal nitric oxide synthase by N(G)-nitro-L-arginine methyl ester results from contaminating N(G)-Nitro-L-arginine. PubMed.
- MedChemExpress. (n.d.). L-NAME hydrochloride (NG-Nitroarginine methyl ester hydrochloride).
- Hecker, M., et al. (1993). Inhibition of nitric oxide synthesis by NG-nitro-L-arginine methyl ester (L-NAME). British Journal of Pharmacology, 108(4), 1121-1127.
- Babu, B. R., & Griffith, O. W. (1998). N5-(1-Imino-3-butenyl)-L-ornithine. A neuronal isoform selective mechanism-based inactivator of nitric oxide synthase. Journal of Biological Chemistry, 273(15), 8882-8889.
- Babu, B. R., & Griffith, O. W. (1998). N5-(1-Imino-3-butenyl)-L-ornithine. A neuronal isoform selective mechanism-based inactivator of nitric oxide synthase. ResearchGate.
- Babu, B. R., & Griffith, O. W. (1998). N5-(1-Imino-3-butenyl)-L-ornithine. A neuronal isoform selective mechanism-based inactivator of nitric oxide synthase. PubMed.
- Stuehr, D. J., et al. (2014). Arginine-Based Inhibitors of Nitric Oxide Synthase: Therapeutic Potential and Challenges. Mediators of Inflammation.
- Pechanova, O., & Varga, Z. (2015). L-NAME in the cardiovascular system - Nitric oxide synthase activator? ResearchGate.
- Pechanova, O., & Varga, Z. (2015). L-NAME in the cardiovascular system - nitric oxide synthase activator? PubMed.
- Li, H., et al. (2006). Structural characterization and kinetics of nitric-oxide synthase inhibition by novel N5-(iminoalkyl)- and N5-(iminoalkenyl)-ornithines. PubMed.
- Cayman Chemical. (n.d.). NOS Activity Assay Kit.
- Zhang, Y., et al. (2007). A Cellular Model for Screening Neuronal Nitric Oxide Synthase Inhibitors. PubMed Central.
- Boer, R., et al. (2000). The inhibitory potency and selectivity of arginine substrate site nitric-oxide synthase inhibitors is solely determined by their affinity toward the different isoenzymes. Molecular Pharmacology, 58(5), 1026-1034.
- IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Nitric oxide synthases.
- Selleck Chemicals. (n.d.). L-NAME HCl.
- BenchChem. (n.d.). A Comparative Guide to Nitric Oxide Synthase Inhibitors: Bis-5,5-nortrachelogenin vs. L-NAME.
- Hopper, A. T., & Garthwaite, J. (2013). On the selectivity of neuronal NOS inhibitors. British Journal of Pharmacology, 168(4), 861-875.
- Leloup, A. J. A., et al. (2018). Aortic Stiffness in L-NAME Treated C57Bl/6 Mice Displays a Shift From Early Endothelial Dysfunction to Late-Term Vascular Smooth Muscle Cell Dysfunction. Frontiers in Physiology.
- BenchChem. (n.d.). A Comparative Guide to Nitric Oxide Synthase Inhibitors: L-NAME vs. Aminoguanidine vs. 7-Nitroindazole.
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L-VNIO versus other selective nNOS inhibitors potency and selectivity
For Researchers, Scientists, and Drug Development Professionals
The selective inhibition of neuronal nitric oxide synthase (nNOS) is a critical area of research for developing therapeutics against neurodegenerative diseases, stroke, and neuropathic pain.[1][2][3] Overproduction of nitric oxide (NO) by nNOS is implicated in neuronal damage, making highly selective inhibitors of this isoform a key therapeutic strategy.[1][2] This guide provides an in-depth comparison of L-VNIO (N⁵-(1-imino-3-butenyl)-L-ornithine) with other selective nNOS inhibitors, supported by experimental data on their potency and selectivity.
The Imperative for Isoform Selectivity
Nitric oxide synthase exists in three main isoforms: neuronal (nNOS or NOS-1), inducible (iNOS or NOS-2), and endothelial (eNOS or NOS-3).[4][5] While nNOS is involved in neurotransmission, its overactivation can be neurotoxic.[2][3] In contrast, eNOS plays a crucial role in maintaining cardiovascular health, and iNOS is a key component of the immune response.[1] Consequently, the therapeutic utility of an nNOS inhibitor is fundamentally dependent on its ability to selectively inhibit nNOS without significantly affecting eNOS and iNOS, thereby minimizing potential side effects.[1][6]
Comparative Analysis of nNOS Inhibitors: Potency and Selectivity
The efficacy of nNOS inhibitors is primarily evaluated based on two key parameters:
-
Potency: Measured by the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki), with lower values indicating greater potency.[1]
-
Selectivity: The ratio of IC50 or Ki values for eNOS and iNOS relative to nNOS. A higher ratio signifies greater selectivity for nNOS.
The following table summarizes the in vitro potency and selectivity of L-VNIO and other notable nNOS inhibitors. It is important to note that these values are compiled from various studies and experimental conditions may differ, warranting caution in direct comparisons.[1]
| Inhibitor | nNOS (IC50/Ki) | eNOS (IC50/Ki) | iNOS (IC50/Ki) | Selectivity (eNOS/nNOS) | Selectivity (iNOS/nNOS) | Reference |
| L-VNIO | ~0.1 µM (Ki) | ~12 µM (Ki) | ~60 µM (Ki) | ~120x | ~600x | [7] |
| L-NPA (Nω-Propyl-L-arginine) | ~0.06 µM (Ki) | ~8.5 µM (Ki) | ~180 µM (Ki) | ~142x | ~3000x | [7] |
| 1400W | ~2 µM (Ki) | ~50 µM (Ki) | High (iNOS selective) | ~25x | High | [7] |
| S-Methyl-L-thiocitrulline (SMTC) | Low nM range | - | - | High | High | [8] |
| Nω-Nitro-L-arginine methyl ester (L-NAME) | 15 nM (Ki) | 39 nM (Ki) | 4.4 µM (Ki) | ~2.6x | ~293x | [1][2] |
| Nω-Nitro-L-arginine (L-NNA) | - | - | - | High for nNOS/eNOS | - | [9][10] |
| N⁵-(1-iminoethyl)-L-ornithine (L-NIO) | 1.7 µM (Ki) | 3.9 µM (Ki) | 3.9 µM (Ki) | ~2.3x | ~2.3x | [10][11] |
Note: Data is compiled from multiple sources and should be interpreted with consideration for potential variations in experimental methodologies.
While L-VNIO demonstrates good potency and selectivity for nNOS, other compounds like L-NPA exhibit even higher selectivity, particularly over iNOS.[7] It is also noteworthy that some studies have reported lower selectivity for L-VNIO in intact tissues compared to isolated enzymes, suggesting that cellular uptake and other factors can influence inhibitor performance.[7]
Mechanism of Action: A Closer Look at L-VNIO
L-VNIO is a mechanism-based, irreversible inactivator of nNOS.[12] As an analog of the NOS substrate L-arginine, it competitively binds to the active site of the enzyme.[10][12] The butenyl moiety in L-VNIO's structure is key to its irreversible action, leading to covalent modification and subsequent inactivation of the enzyme.[12] This contrasts with reversible competitive inhibitors like L-NPA, which do not form a permanent bond with the enzyme.
Experimental Workflow for Assessing nNOS Inhibitor Selectivity
The determination of an inhibitor's potency and selectivity is a multi-step process that begins with in vitro enzymatic assays and can progress to cell-based and in vivo models.[13][14]
Caption: A typical workflow for the discovery and validation of selective nNOS inhibitors.
Detailed Protocol: In Vitro NOS Inhibition Assay (Griess Assay)
This protocol measures the production of nitrite, a stable oxidation product of NO, to determine NOS activity.[13]
Materials:
-
Purified nNOS, eNOS, and iNOS enzymes
-
L-arginine (substrate)
-
NADPH (cofactor)
-
Calmodulin (for nNOS and eNOS activation)[15]
-
CaCl₂
-
Assay buffer (e.g., HEPES buffer)
-
Test inhibitors (e.g., L-VNIO)
-
Griess Reagent (Part A and Part B)
-
Sodium nitrite (for standard curve)
-
96-well microplate
-
Microplate reader (540 nm)
Procedure:
-
Prepare Master Mix: In the assay buffer, create a master mix containing L-arginine, NADPH, calmodulin, and CaCl₂.[13]
-
Aliquot Master Mix: Add the master mix to the wells of a 96-well plate.[13]
-
Add Inhibitors: Add varying concentrations of the test compounds to the designated wells. Include a vehicle control (e.g., DMSO).[13]
-
Initiate Reaction: Add the purified NOS enzyme to each well to start the reaction.[13]
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).[13]
-
Stop Reaction: The reaction can be stopped by adding a reagent that denatures the enzyme.
-
Nitrite Detection: Add Griess Reagent Part A to each well and incubate for 5-10 minutes at room temperature, protected from light. Then add Griess Reagent Part B and incubate for another 5-10 minutes.[13]
-
Read Absorbance: Measure the absorbance at 540 nm using a microplate reader.[13]
-
Data Analysis:
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the concentration of nitrite produced in each well.
-
Determine the percent inhibition for each concentration of the test compound and calculate the IC50 value.[13]
-
Detailed Protocol: Cell-Based nNOS Inhibition Assay
This assay assesses the ability of inhibitors to cross the cell membrane and inhibit intracellular nNOS activity.[9]
Materials:
-
HEK 293T cells stably transfected with an nNOS expression vector (293T/nNOS cells).[9][13]
-
Wild-type HEK 293T cells (as a negative control).[13]
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Test inhibitors.
-
Griess Reagent.
Procedure:
-
Cell Seeding: Seed 293T/nNOS and wild-type 293T cells in a multi-well plate and allow them to adhere.
-
Inhibitor Treatment: Pre-incubate the cells with various concentrations of the test compounds for a specified time (e.g., 1-2 hours).[13]
-
nNOS Activation: Add a calcium ionophore (e.g., A23187) to the culture medium to induce calcium influx and activate nNOS.[9]
-
Incubation: Incubate the cells for a defined period (e.g., 8 hours) to allow for NO production.[9]
-
Sample Collection: Carefully collect the supernatant (culture medium) from each well.[13]
-
Nitrite Measurement: Perform the Griess assay on the collected supernatants as described in the in vitro protocol.[9]
-
Data Analysis: Calculate the IC50 values of the inhibitors based on the reduction in nitrite production in the treated 293T/nNOS cells compared to the vehicle-treated control.[13]
Conclusion
The selective inhibition of nNOS remains a promising therapeutic strategy for a range of neurological disorders. L-VNIO stands as a potent and selective nNOS inhibitor with a well-characterized mechanism of action. However, the landscape of nNOS inhibitors is diverse, with compounds like L-NPA demonstrating superior selectivity in certain contexts. The choice of inhibitor for a particular research application should be guided by a thorough evaluation of its potency, selectivity profile, and performance in relevant experimental models. The protocols outlined in this guide provide a framework for the rigorous assessment of novel and existing nNOS inhibitors, facilitating the identification of lead compounds for future drug development.[5][6]
References
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Li, H., & Poulos, T. L. (2014). Development of nitric oxide synthase inhibitors for neurodegeneration and neuropathic pain. Chemical Society Reviews, 43(19), 6714-6730. Retrieved from [Link]
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Panda, K., et al. (2002). Structural characterization and kinetics of nitric-oxide synthase inhibition by novel N5-(iminoalkyl)- and N5-(iminoalkenyl)-ornithines. Journal of Biological Chemistry, 277(34), 31020-31030. Retrieved from [Link]
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Sorrenti, V., et al. (2003). Progress in the Development of Selective Nitric Oxide Synthase (NOS) Inhibitors. Current Pharmaceutical Design, 9(15), 1199-1213. Retrieved from [Link]
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Li, H., & Poulos, T. L. (2014). Development of nitric oxide synthase inhibitors for neurodegeneration and neuropathic pain. Chemical Society Reviews. Retrieved from [Link]
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Garthwaite, J., et al. (2012). On the selectivity of neuronal NOS inhibitors. British Journal of Pharmacology, 167(5), 996-1010. Retrieved from [Link]
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El-Faham, A., et al. (2022). Screening of novel and selective inhibitors for neuronal nitric oxide synthase (nNOS) via structure-based drug design techniques. Journal of Biomolecular Structure and Dynamics, 40(14), 6333-6346. Retrieved from [Link]
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Wang, Y., et al. (2011). The Discovery of Potentially Selective Human Neuronal Nitric Oxide Synthase (nNOS) Inhibitors: A Combination of Pharmacophore Modelling, CoMFA, Virtual Screening and Molecular Docking Studies. International Journal of Molecular Sciences, 12(8), 5183-5203. Retrieved from [Link]
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Li, H., et al. (2005). A Cellular Model for Screening Neuronal Nitric Oxide Synthase Inhibitors. Journal of Biomolecular Screening, 10(5), 441-446. Retrieved from [Link]
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Furfine, E. S., et al. (1994). Potent and selective inhibition of human nitric oxide synthases. Selective inhibition of neuronal nitric oxide synthase by S-methyl-L-thiocitrulline and S-ethyl-L-thiocitrulline. Journal of Biological Chemistry, 269(42), 26677-26683. Retrieved from [Link]
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Li, H., et al. (2006). Discovery of Highly Potent and Selective Inhibitors of Neuronal Nitric Oxide Synthase by Fragment Hopping. Journal of the American Chemical Society, 128(23), 7334-7335. Retrieved from [Link]
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Matejková, J., & Kollár, P. (2020). Arginine-Based Inhibitors of Nitric Oxide Synthase: Therapeutic Potential and Challenges. International Journal of Molecular Sciences, 21(12), 4272. Retrieved from [Link]
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A Head-to-Head Comparison of Nitric Oxide Synthase Inhibitors: L-N5-(1-Iminoethyl)ornithine vs. 7-Nitroindazole
A Senior Application Scientist's Guide for Researchers
In the intricate world of cellular signaling, nitric oxide (NO) stands out as a uniquely versatile messenger, implicated in everything from neurotransmission to vascular homeostasis and immune responses. The production of this ephemeral molecule is tightly regulated by a family of enzymes known as Nitric Oxide Synthases (NOS). In mammals, three primary isoforms exist: neuronal NOS (nNOS or NOS-I), inducible NOS (iNOS or NOS-II), and endothelial NOS (eNOS or NOS-III).[1][2] Each isoform's distinct localization and regulation underscore its specific physiological roles. Consequently, the ability to selectively inhibit these isoforms is paramount for researchers aiming to dissect NO-dependent pathways or develop targeted therapeutics.
This guide provides an in-depth, head-to-head comparison of two widely utilized NOS inhibitors: L-N5-(1-Iminoethyl)ornithine (L-NIO) and 7-Nitroindazole (7-NI). These compounds belong to different chemical classes and exhibit starkly different selectivity profiles, making their comparison a crucial exercise for any researcher designing experiments involving NOS inhibition. We will delve into their mechanisms of action, isoform selectivity, and practical applications, supported by experimental data and protocols to guide your research.
Foundational Understanding: The Nitric Oxide Synthase Family
All three NOS isoforms catalyze the same reaction: a five-electron oxidation of the guanidino nitrogen of L-arginine to produce NO and L-citrulline.[3] This process requires several cofactors, including NADPH, FAD, FMN, and tetrahydrobiopterin (BH4).[1]
-
nNOS (NOS-I): Primarily expressed in neuronal tissue, nNOS-derived NO functions as a neurotransmitter, playing roles in synaptic plasticity, learning, and memory.[2][4] Its overactivity is linked to neurotoxicity.[5]
-
eNOS (NOS-III): Found in the endothelium of blood vessels, eNOS is a critical regulator of vascular tone and blood pressure. Its NO production leads to vasodilation.[2][6]
-
iNOS (NOS-II): As its name suggests, iNOS expression is induced in immune cells like macrophages in response to inflammatory stimuli. It produces large, sustained amounts of NO as a cytotoxic agent against pathogens.
The development of isoform-selective inhibitors is critical; for instance, a neuroprotective drug targeting nNOS should ideally avoid inhibiting eNOS, which could lead to undesirable cardiovascular side effects like hypertension.[6][7]
Inhibitor Profile: L-N5-(1-Iminoethyl)ornithine (L-NIO)
L-NIO is a classic, potent inhibitor of the NOS enzyme family. As an analogue of the natural substrate L-arginine, its mechanism is rooted in competitive inhibition at the enzyme's active site.
Chemical Structure & Mechanism of Action
L-NIO is an ornithine derivative, a non-proteinogenic amino acid that is structurally similar to L-arginine.[8][9] This structural mimicry allows it to bind to the active site of NOS enzymes, competitively blocking the binding of L-arginine and thereby preventing NO synthesis.[10] It is considered a potent, NADPH-dependent, and non-selective competitive inhibitor.[10][11]
A related compound, N5-(1-Imino-3-butenyl)-L-ornithine (vinyl-L-NIO or L-VNIO), functions as a mechanism-based inactivator, particularly for nNOS. In the presence of necessary cofactors, L-VNIO is processed by the enzyme, leading to a reactive intermediate that irreversibly inactivates the enzyme, often by modifying the heme cofactor.[12]
Caption: Chemical structure of L-N5-(1-Iminoethyl)ornithine (L-NIO).
Biochemical Profile & Selectivity
The defining characteristic of L-NIO is its lack of isoform selectivity. It potently inhibits all three NOS isoforms with Ki values in the low micromolar range.
| NOS Isoform | L-NIO Ki (μM) |
| nNOS | 1.7 |
| eNOS | 3.9 |
| iNOS | 3.9 |
| Data sourced from MedchemExpress.[11] |
This broad-spectrum activity makes L-NIO a useful tool for experiments where general NOS inhibition is desired, but it is unsuitable for studies aiming to isolate the function of a single isoform.
In Vivo Considerations & Applications
Due to its potent inhibition of eNOS, systemic administration of L-NIO can cause significant cardiovascular effects, primarily vasoconstriction and an increase in blood pressure. This property has been exploited experimentally, where L-NIO is used to induce focal cerebral ischemia in animal models, providing a tool to study stroke pathology.[11][13]
Inhibitor Profile: 7-Nitroindazole (7-NI)
7-NI represents a different chemical class of NOS inhibitors. It is a heterocyclic compound that has gained prominence as a relatively selective inhibitor of nNOS, particularly for in vivo studies.[14]
Chemical Structure & Mechanism of Action
7-NI is an indazole ring substituted with a nitro group.[15][16] Its mechanism of inhibition is more complex than that of arginine analogues. It is thought to inhibit nNOS by competing with both the substrate L-arginine and the essential cofactor tetrahydrobiopterin (BH4).[5] A key feature of 7-NI is its ability to cross the blood-brain barrier, allowing it to target nNOS within the central nervous system after systemic administration.[17][18]
Caption: Chemical structure of 7-Nitroindazole (7-NI).
Biochemical Profile & Selectivity
7-NI demonstrates preferential inhibition of nNOS over the other isoforms, although this selectivity is relative and can be concentration-dependent.
| Parameter | Value & Context |
| nNOS | IC50 = 0.47 μM (in mouse cerebellum)[17][18] |
| eNOS | Higher concentrations are required for inhibition.[19] |
| iNOS | Generally less potent against iNOS. |
While highly efficient as an inhibitor in vitro, its remarkable specificity for nNOS is most apparent in vivo.[20] This is because, at effective doses for nNOS inhibition, it does not significantly impact eNOS-mediated vasodilation, thus avoiding the hypertensive effects seen with non-selective inhibitors like L-NAME and L-NIO.[4][6]
In Vivo Considerations & Applications
The ability to inhibit brain NOS without altering blood pressure makes 7-NI an invaluable tool for neuroscience research.[4][6][21] It has been used extensively to investigate the role of nNOS in:
-
Neuroprotection: Demonstrating protective effects in models of neurotoxicity and oxidative stress.[5][14]
-
Pain and Analgesia: Showing acute analgesic effects in models of neuropathic pain.[22]
-
Learning and Memory: Used to demonstrate that nNOS activity is involved in spatial learning.[4]
-
Anxiety: Exhibiting anxiolytic-like properties in various animal models.[23]
Head-to-Head Comparison: L-NIO vs. 7-NI
The choice between L-NIO and 7-NI hinges entirely on the specific research question. The following table summarizes their key distinguishing features.
| Feature | L-N5-(1-Iminoethyl)ornithine (L-NIO) | 7-Nitroindazole (7-NI) |
| Chemical Class | L-Ornithine (Amino Acid) Derivative[8] | Heterocyclic Indazole[15][18] |
| Mechanism of Action | Competitive inhibitor of L-arginine.[10] | Competes with L-arginine and the cofactor BH4.[5] |
| Primary Selectivity | Non-selective: Potently inhibits nNOS, eNOS, and iNOS.[11][24] | Relatively nNOS-selective in vivo.[14][19][25] |
| Potency | Ki ≈ 1.7 - 3.9 μM for all isoforms.[11] | IC50 ≈ 0.47 μM for nNOS.[17] |
| Blood-Brain Barrier | Not typically noted for CNS penetration. | Yes , readily penetrates the BBB.[17] |
| Cardiovascular Effects | Significant: Causes hypertension via eNOS inhibition.[21] | Minimal: Does not affect blood pressure at nNOS-selective doses.[4][6] |
| Common Research Use | As a general NOS inhibitor; induction of focal ischemia.[10][13] | To probe the specific physiological/pathological roles of nNOS in the CNS.[4][22] |
Causality in Experimental Choice:
-
To study nNOS in behavior or neurodegeneration: 7-NI is the superior choice. Its ability to inhibit the target enzyme in the brain without confounding cardiovascular side effects allows for a clearer interpretation of results.[6] The lack of blood pressure change validates that the observed effects are likely due to nNOS, not systemic ischemia.
-
To induce a broad NO deficit: L-NIO is a suitable tool. If the experimental goal is to understand the consequences of systemic NOS inhibition, or to use its vasoconstrictive properties to model diseases like stroke, L-NIO is effective.[13]
Experimental Protocols & Methodologies
A robust experimental design requires a self-validating system. When using these inhibitors, it is crucial to confirm their efficacy and selectivity within your specific model. The following protocol describes a standard in vitro NOS activity assay to determine IC50 values.
Key Experiment: In Vitro NOS Inhibition Assay (Citrulline Conversion)
This protocol measures the conversion of radiolabeled L-arginine to L-citrulline, a direct measure of NOS activity. It is considered a gold standard for quantifying enzyme kinetics and inhibitor potency.
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Validating Neuronal Nitric Oxide Synthase Inhibition: A Comparative Guide to L-N5-(1-Imino-3-pentenyl) ornithine Effects in nNOS Knockout Models
For researchers, scientists, and drug development professionals navigating the complexities of nitric oxide (NO) signaling, the selective inhibition of neuronal nitric oxide synthase (nNOS) presents a promising therapeutic avenue for a range of neurological disorders. Overproduction of NO by nNOS is implicated in excitotoxicity and neuronal damage, making the validation of selective inhibitors a critical step in preclinical research. This guide provides an in-depth technical comparison of L-N5-(1-Imino-3-pentenyl) ornithine, also known as Propenyl-L-NIO, and its analogs, with a focus on the indispensable role of nNOS knockout (nNOS-KO) models for validating inhibitor efficacy and selectivity.
The Critical Role of nNOS and the Rationale for Selective Inhibition
Nitric oxide is a ubiquitous signaling molecule produced by three distinct isoforms of nitric oxide synthase (NOS): neuronal (nNOS or NOS1), inducible (iNOS or NOS2), and endothelial (eNOS or NOS3). While eNOS is crucial for cardiovascular homeostasis and iNOS plays a key role in the immune response, nNOS is primarily involved in neurotransmission, synaptic plasticity, and the regulation of cerebral blood flow.[1] Dysregulation of nNOS activity, leading to excessive NO production, has been linked to neurodegenerative diseases, stroke, and neuropathic pain.[1]
This implicates selective nNOS inhibitors as valuable research tools and potential therapeutics. However, the high degree of homology in the active sites of the three NOS isoforms presents a significant challenge in developing isoform-specific inhibitors.[2] Non-selective inhibition can lead to undesirable side effects, such as hypertension resulting from eNOS inhibition.[3] Therefore, rigorous validation of an inhibitor's selectivity is paramount. The nNOS knockout mouse model, which lacks a functional nNOS gene, is an invaluable tool for this purpose, allowing researchers to dissect the specific effects of an inhibitor on nNOS versus other isoforms.[4]
This compound and its Analogs: A Profile
This compound (Propenyl-L-NIO) is an arginine-based inhibitor of nitric oxide synthase. While specific in vivo validation data for Propenyl-L-NIO in nNOS knockout models is limited in publicly available literature, extensive research has been conducted on the closely related and structurally similar compound, N5-(1-imino-3-butenyl)-L-ornithine (L-VNIO). Due to this structural similarity and the availability of data, this guide will utilize L-VNIO as a primary exemplar to illustrate the principles of validating nNOS inhibitor effects in knockout models. It is crucial for researchers to conduct specific validation studies for Propenyl-L-NIO.
L-VNIO has been reported as a potent, mechanism-based inactivator of nNOS.[5] However, its in vivo selectivity has been a subject of debate, with some studies suggesting high selectivity based on in vitro assays, while others indicate a lack of significant selectivity at the tissue level.[6] This underscores the necessity of using knockout models to definitively assess in vivo isoform specificity.
Experimental Validation in nNOS Knockout Models: A Methodological Blueprint
The definitive validation of an nNOS inhibitor's selectivity and efficacy relies on a comparative study design involving wild-type (WT) and nNOS-KO mice. The underlying principle is that a truly selective nNOS inhibitor should elicit a physiological or behavioral response in WT mice but have a significantly attenuated or no effect in nNOS-KO mice.
Workflow for In Vivo Validation of nNOS Inhibitor Selectivity
Caption: A typical workflow for validating nNOS inhibitor selectivity in vivo.
Key Experimental Protocols
Assessment of Cardiovascular Effects: Blood Pressure Measurement
Rationale: Non-selective NOS inhibition, particularly of eNOS, leads to a significant increase in blood pressure.[3] A selective nNOS inhibitor is expected to have minimal impact on blood pressure in WT mice and no effect in nNOS-KO mice, or in some contexts, may even slightly lower blood pressure in the absence of eNOS.[7]
Methodology: Telemetric Blood Pressure Monitoring
-
Surgical Implantation: Anesthetize mice and surgically implant a telemetric blood pressure transducer (e.g., PA-C10) with the catheter inserted into the carotid artery and the transmitter body placed in a subcutaneous pocket.[8]
-
Recovery: Allow a recovery period of at least one week post-surgery.
-
Baseline Recording: Record baseline blood pressure and heart rate continuously for 24-48 hours in conscious, freely moving mice in their home cages.
-
Inhibitor Administration: Administer the nNOS inhibitor (e.g., L-VNIO) or vehicle via an appropriate route (e.g., intraperitoneal injection).
-
Post-treatment Recording: Continue to monitor blood pressure and heart rate continuously for a defined period post-administration.
-
Data Analysis: Analyze the changes in mean arterial pressure (MAP) and heart rate from baseline in both WT and nNOS-KO groups. A selective inhibitor should not significantly alter MAP in either group under normal physiological conditions.
Evaluation of Neurological and Behavioral Effects
Rationale: nNOS plays a role in various behaviors, including anxiety and locomotor activity.[9] nNOS-KO mice exhibit altered behavioral phenotypes, such as increased aggression and hyperactivity.[9][10] A selective nNOS inhibitor should induce behavioral changes in WT mice that may mimic some aspects of the nNOS-KO phenotype, with no additional effect in the knockout animals.
Methodology: Open Field and Elevated Plus Maze Tests
-
Open Field Test:
-
Acclimation: Acclimate mice to the testing room for at least 30 minutes before the test.[11]
-
Procedure: Place each mouse in the center of an open field arena (e.g., 50x50 cm) and allow it to explore freely for a set period (e.g., 10 minutes).[12]
-
Data Collection: Use an automated tracking system to record parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency.[11]
-
Analysis: Compare the behavioral parameters between inhibitor- and vehicle-treated WT and nNOS-KO mice.
-
-
Elevated Plus Maze:
-
Apparatus: The maze consists of two open arms and two closed arms elevated from the floor.[13]
-
Procedure: Place the mouse in the center of the maze facing an open arm and allow it to explore for 5-7 minutes.[14]
-
Data Collection: Record the number of entries into and the time spent in the open and closed arms.[13]
-
Analysis: Anxiolytic-like effects are indicated by an increase in the time spent and entries into the open arms. A selective nNOS inhibitor's effect on anxiety-like behavior should be absent in nNOS-KO mice.
-
Biochemical Validation: Measurement of Nitrite/Nitrate Levels
Rationale: The most direct measure of NOS inhibition is the reduction in NO production. Nitrite and nitrate are stable end-products of NO metabolism and their levels in tissues and plasma can be quantified as an index of NOS activity.
Methodology: Griess Assay
-
Sample Collection: Following in vivo treatment with the inhibitor or vehicle, collect tissue samples (e.g., brain regions like the cerebellum, known for high nNOS expression) and plasma from both WT and nNOS-KO mice.
-
Sample Preparation: Homogenize tissue samples and deproteinize plasma/tissue homogenates.[15]
-
Griess Reaction: Mix the prepared sample with Griess reagents (sulfanilamide and N-(1-naphthyl)ethylenediamine). Nitrite in the sample will form a colored azo compound.[16]
-
Quantification: Measure the absorbance at 540 nm using a spectrophotometer and determine the nitrite concentration by comparing it to a standard curve.[17]
-
Analysis: A selective nNOS inhibitor should significantly reduce nitrite/nitrate levels in the brains of WT mice but not in nNOS-KO mice.
Comparative Performance of nNOS Inhibitors
The ideal nNOS inhibitor exhibits high potency for nNOS and substantial selectivity over eNOS and iNOS. The following tables provide a comparative overview of L-VNIO and other commonly used nNOS inhibitors.
Table 1: In Vitro Potency and Selectivity of nNOS Inhibitors
| Inhibitor | nNOS Ki (nM) | eNOS Ki (nM) | iNOS Ki (nM) | nNOS/eNOS Selectivity | nNOS/iNOS Selectivity | Reference(s) |
| L-VNIO | 100 | 12,000 | 60,000 | 120-fold | 600-fold | [6] |
| Nω-propyl-L-arginine (NPA) | 60 | 8,500 | 180,000 | ~142-fold | ~3000-fold | [6] |
| 7-Nitroindazole (7-NI) | 280 | 1,400 | 480 | 5-fold | 1.7-fold | [2] |
| S-Methyl-L-thiocitrulline (SMTC) | 7 | 46 | 17 | ~6.6-fold | ~2.4-fold | [2] |
Note: Ki values and selectivity ratios can vary depending on the experimental conditions and the species from which the enzymes were derived.
Table 2: In Vivo Effects of NOS Inhibitors in Wild-Type and Knockout Mice
| Inhibitor | Animal Model | Key Finding | Reference(s) |
| L-NAME (non-selective) | eNOS-KO Mice | Decreased blood pressure, suggesting a pressor role for non-eNOS isoforms. | [7] |
| 7-Nitroindazole (nNOS selective) | eNOS-KO Mice | Acutely decreased blood pressure, supporting a pressor role for nNOS in the absence of eNOS. | [7] |
| L-VNIO | Wild-Type Rats | Dose-dependent increase in blood pressure. | [18] |
| L-NMMA (non-selective) | nNOS-KO Mice | Impaired adaptation of the horizontal optokinetic response, similar to the phenotype of nNOS-KO mice. | [19] |
Visualizing the Mechanism of Action
The following diagram illustrates the nitric oxide signaling pathway and the points of intervention for NOS inhibitors.
Caption: Simplified schematic of NOS isoform activity and inhibitor action.
Conclusion and Future Directions
The validation of selective nNOS inhibitors is a cornerstone of research into the pathological roles of nitric oxide. While compounds like this compound hold therapeutic promise, their efficacy and selectivity must be rigorously demonstrated. The use of nNOS knockout models is not merely a suggestion but a mandatory step in this validation process. By comparing the effects of an inhibitor in wild-type and nNOS-KO animals across a battery of physiological, behavioral, and biochemical assays, researchers can unequivocally establish its mechanism of action and in vivo selectivity.
Future research should focus on conducting these comprehensive validation studies for promising but less-characterized inhibitors like Propenyl-L-NIO. Furthermore, detailed pharmacokinetic and pharmacodynamic studies in both WT and nNOS-KO mice are essential to understand the absorption, distribution, metabolism, and excretion of these compounds, which will be critical for their translation into clinical applications.
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Assay Genie. Nitrite Assay Kit (Griess Reagent) (BN00773). Available from: [Link]
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Protocols.io. Elevated plus maze protocol. (2023). Available from: [Link]
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Bowdish Lab. GRIESS ASSAY FOR NITRITE DETERMINATION. (2015). Available from: [Link]
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Elevated Plus Maze: Understanding the Basics. (2017). Available from: [Link]
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JoVE. Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice. (2014). Available from: [Link]
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iGEM. Griess/Nitrite Assay. Available from: [Link]
- Stauss, H. M. (2007). Characteristics of 24 h telemetered blood pressure in eNOS-knockout and C57Bl/6J control mice. Journal of applied physiology, 103(3), 967-974.
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Mouse Metabolic Phenotyping Centers. Mouse Blood Pressure Telemetry. (2014). Available from: [Link]
- Constandin, R. P., et al. (2002). Role of nNOS in blood pressure regulation in eNOS null mutant mice.
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Charles River. Blood Pressure Telemetry Device Implantation in Rodents. Available from: [Link]
- Poulos, T. L. (2006). Structural biology of the nitric oxide synthases. Acta Crystallographica Section D: Biological Crystallography, 62(10), 1178-1184.
- Shesely, E. G., et al. (1996). Elevated blood pressures in mice lacking endothelial nitric oxide synthase. Proceedings of the National Academy of Sciences, 93(23), 13176-13181.
- Babu, B. R., & Griffith, O. W. (1998). N5-(1-imino-3-butenyl)-L-ornithine. A neuronal isoform selective mechanism-based inactivator of nitric oxide synthase. Journal of Biological Chemistry, 273(15), 8882-8889.
- Vásquez-Vivar, J., Poulos, T. L., & Silverman, R. B. (2009). Selective neuronal nitric oxide synthase inhibitors and the prevention of cerebral palsy. Annals of neurology, 65(2), 227-231.
- Itzhak, Y., Martin, J. L., & Ali, S. F. (2015). Lack of neuronal nitric oxide synthase results in attention deficit hyperactivity disorder-like behaviors in mice. Neuropsychopharmacology, 40(5), 1269-1277.
- Ho, J. H., et al. (2000). Enhanced blood pressure variability in eNOS knockout mice. Hypertension, 35(1), 24-28.
- Ji, H., et al. (2008). Acute nitric oxide synthase inhibition induces greater increases in blood pressure in female versus male Wistar Kyoto rats. Physiological reports, 6(15), e13813.
- Leblanc, A. F., et al. (2018). Murine Pharmacokinetic Studies. Bio-protocol, 8(19), e3025.
- American Heart Association. (2005). Recommendations for blood pressure measurement in humans and experimental animals: part 2: blood pressure measurement in experimental animals: a statement for professionals from the Subcommittee of Professional and Public Education of the American Heart Association Council on High Blood Pressure Research. Hypertension, 45(2), 299-310.
- Lattal, K. M., et al. (2003). Aged neuronal nitric oxide knockout mice show preserved olfactory learning in both social recognition and odor-conditioning tasks. Learning & memory, 10(3), 203-211.
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FDA. V B. Metabolism and Pharmacokinetic Studies. Available from: [Link]
- Nelson, R. J., et al. (1995). Behavioural abnormalities in male mice lacking neuronal nitric oxide synthase.
- Zhang, Y., et al. (2019). Pharmacokinetic Study of Delavinone in Mice After Intravenous and Oral Administration by UPLC-MS/MS. Planta medica, 85(5), 396-402.
- Katoh, A., et al. (1998). Inhibition of nitric oxide synthesis and gene knockout of neuronal nitric oxide synthase impaired adaptation of mouse optokinetic response eye movements. Journal of Neuroscience, 18(23), 9867-9874.
- Camp, R. M., et al. (2010). Using blood pressure telemetry to assess acute changes in arterial stiffness in rats after nitric oxide synthase inhibition or environmental tobacco smoke exposure. Journal of pharmacological and toxicological methods, 61(2), 167-173.
- De Visser, Y. P., et al. (2021). Long-Term Pharmacological Inhibition of the Activity of All NOS Isoforms Rather Than Genetic Knock-Out of Endothelial NOS Leads to Impaired Spatial Learning and Memory in C57BL/6 Mice. International Journal of Molecular Sciences, 22(24), 13410.
- Lattal, K. M., et al. (2003). Aged neuronal nitric oxide knockout mice show preserved olfactory learning in both social recognition and odor-conditioning tasks. Frontiers in aging neuroscience, 5, 8.
- Huang, P. L., et al. (1999). Neuronal and endothelial nitric oxide synthase gene knockout mice. Brazilian Journal of Medical and Biological Research, 32(11), 1353-1359.
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A Comparative Kinetic Analysis of Ornithine-Based Inhibitors: A Guide for Drug Discovery
In the landscape of therapeutic development, the modulation of enzyme activity through targeted inhibition remains a cornerstone of drug design. Ornithine, a non-proteinogenic amino acid, serves as a crucial substrate for several key enzymes implicated in cellular proliferation, amino acid metabolism, and immune regulation. Consequently, ornithine-based inhibitors have emerged as a promising class of compounds for the treatment of various diseases, including cancer, parasitic infections, and cardiovascular disorders.
This guide provides a comprehensive comparative analysis of the kinetic profiles of ornithine-based inhibitors targeting three pivotal enzymes: Ornithine Decarboxylase (ODC), Ornithine Aminotransferase (OAT), and Arginase. By delving into the nuances of their inhibitory mechanisms and kinetic parameters, we aim to equip researchers, scientists, and drug development professionals with the critical insights necessary to advance their research and development endeavors.
The Central Role of Ornithine-Metabolizing Enzymes
Ornithine metabolism is a critical hub in cellular physiology. Understanding the enzymes that process ornithine is fundamental to appreciating the rationale behind their inhibition.
-
Ornithine Decarboxylase (ODC; EC 4.1.1.17): As the rate-limiting enzyme in polyamine biosynthesis, ODC catalyzes the conversion of ornithine to putrescine. Polyamines are essential for cell growth and differentiation, and their dysregulation is a hallmark of cancer.
-
Ornithine Aminotransferase (OAT; EC 2.6.1.13): This mitochondrial enzyme plays a key role in amino acid metabolism by catalyzing the reversible transamination of ornithine and α-ketoglutarate to glutamate-γ-semialdehyde and L-glutamate. OAT is implicated in cancer metabolism and certain genetic disorders.
-
Arginase (EC 3.5.3.1): This enzyme hydrolyzes L-arginine to L-ornithine and urea, representing the final step in the urea cycle. By competing with nitric oxide synthase (NOS) for their common substrate, L-arginine, arginase modulates nitric oxide production and has been identified as a therapeutic target in cardiovascular and immune-related diseases.
The structural similarity of ornithine-based inhibitors to the natural substrate allows them to competitively or irreversibly bind to the active sites of these enzymes, thereby modulating their activity.
Comparative Kinetic Profiles of Ornithine-Based Inhibitors
The efficacy of an enzyme inhibitor is quantitatively described by its kinetic parameters, primarily the inhibition constant (Ki) for reversible inhibitors and the inactivation rate constant (kinact) and affinity constant (KI) for irreversible inhibitors. The half-maximal inhibitory concentration (IC50) is also a commonly used measure of inhibitor potency.
Ornithine Decarboxylase (ODC) Inhibitors
ODC is a well-established target for anti-cancer and anti-parasitic drugs. The most notable ornithine-based inhibitor is α-difluoromethylornithine (DFMO), an irreversible inhibitor.
| Inhibitor | Type of Inhibition | Ki / KD (µM) | kinact (min-1) | IC50 (µM) | Target Organism/Enzyme |
| L-α-Difluoromethylornithine (L-DFMO) | Irreversible (Suicide) | 1.3 ± 0.3[1][2] | 0.15 ± 0.03[1][2] | ~7.5 (for D-DFMO)[1] | Human ODC |
| D-α-Difluoromethylornithine (D-DFMO) | Irreversible (Suicide) | 28.3 ± 3.4[1][2] | 0.25 ± 0.03[1][2] | ~7.5[1] | Human ODC |
| 1-Aminooxy-3-aminopropane (APA) | Competitive | 0.001 (1.0 nM)[3] | - | - | E. coli ODC |
| 1-Aminooxy-3-aminopropane (APA) | Competitive | 0.0032 (3.2 nM)[4] | - | - | Mouse Kidney ODC |
Expert Insights: The data reveals that while both enantiomers of DFMO irreversibly inactivate human ODC, the L-enantiomer exhibits a significantly lower dissociation constant (KD), indicating a much higher binding affinity[1][2]. This stereospecificity is a critical consideration in drug design. 1-Aminooxy-3-aminopropane (APA) stands out as an exceptionally potent competitive inhibitor, with Ki values in the nanomolar range for both bacterial and mammalian ODC[3][4]. The dramatic difference in potency between DFMO and APA highlights the diverse inhibitory mechanisms that can be achieved with ornithine-based scaffolds.
Ornithine Aminotransferase (OAT) Inhibitors
Inhibitors of OAT are being explored for their potential in treating hepatocellular carcinoma. A variety of ornithine analogues with different inhibitory modalities have been developed.
| Inhibitor | Type of Inhibition | Ki / KI (µM) | kinact (s-1) | kinact/KI (M-1s-1) | Target Organism/Enzyme |
| (1S,3S)-3-Amino-4-(hexafluoropropan-2-ylidenyl)-cyclopentane-1-carboxylic acid (BCF3) | Irreversible (Mechanism-based) | - | 0.00001 | - | Human OAT |
| L-Canaline | Irreversible | - | - | - | Rat Liver OAT |
| 5-Fluoromethylornithine (5FMOrn) | Irreversible (Enzyme-activated) | 30 (Ki(app)) | - | - | Rat Liver OAT |
| Hydroxylamine | Reversible Noncompetitive | 0.43 | - | - | Rat Liver OAT |
Expert Insights: BCF3 exhibits a dual inhibition mode, acting as both a weak substrate and an irreversible inactivator of human OAT[5]. This complex kinetic profile, characterized by a very slow inactivation rate, underscores the intricate interactions that can occur within the enzyme's active site[5]. L-canaline is a potent irreversible inhibitor that forms a stable oxime with the pyridoxal 5'-phosphate (PLP) cofactor, effectively shutting down catalysis[6][7]. 5-Fluoromethylornithine (5FMOrn) is another example of an enzyme-activated irreversible inhibitor, with an apparent Ki of 30 µM for the rat liver enzyme[8]. The noncompetitive inhibition by hydroxylamine, a structural component of L-canaline, provides further insight into the binding modes within the OAT active site[6][7].
Arginase Inhibitors
Ornithine itself, as a product of the arginase reaction, acts as a feedback inhibitor. Other ornithine analogues have also been investigated for their ability to modulate arginase activity.
| Inhibitor | Type of Inhibition | Ki (mM) | IC50 (mM) | Target Organism/Enzyme |
| L-Ornithine | Competitive | 480[8] | - | Calf Liver Arginase |
| L-Homoarginine | Competitive | 6.1 ± 0.50 | 8.14 ± 0.52 | Human Arginase I |
| L-Homoarginine | Competitive | 1.73 ± 0.10 | 2.52 ± 0.01 | Human Arginase II |
| α-Difluoromethylornithine (DFMO) | Competitive | 3.9 ± 1.0 | - | HT-29 Cell Arginase |
Expert Insights: L-ornithine is a relatively weak competitive inhibitor of arginase, with a Ki in the high millimolar range[8]. This is consistent with its role as a product of the reaction, where high concentrations are required for effective feedback inhibition. L-Homoarginine demonstrates isoform-selective inhibition, being a more potent inhibitor of human arginase II than arginase I[9]. Interestingly, DFMO, the well-known ODC inhibitor, also exhibits competitive inhibition of arginase, albeit with a much lower potency than its primary target[9]. This cross-reactivity is an important consideration in the development of selective inhibitors.
Experimental Protocols for Kinetic Analysis
The determination of accurate kinetic parameters relies on robust and well-validated experimental protocols. Below are detailed methodologies for assaying the activity of the three target enzymes.
Ornithine Decarboxylase Activity Assay (14CO2 Release Method)
This is a widely used and sensitive method for measuring ODC activity by quantifying the release of radiolabeled CO2 from [1-14C]-L-ornithine.
Step-by-Step Methodology:
-
Preparation of Reaction Mixture: In a microcentrifuge tube, prepare the assay mix containing:
-
6.25 mM Tris-HCl (pH 7.5)
-
100 µM L-ornithine
-
50 µM pyridoxal-5-phosphate (PLP)
-
0.1 µCi [1-14C]-L-ornithine
-
-
Enzyme Addition: Add 100 ng of purified ODC protein to the reaction mixture.
-
Incubation: Place the open microcentrifuge tube inside a larger scintillation vial containing a piece of filter paper saturated with 200 µL of 0.1 M NaOH to trap the released 14CO2. Seal the scintillation vial and incubate at 37°C with shaking for 30 minutes.
-
Stopping the Reaction: Stop the enzymatic reaction by adding 250 µL of 5 M sulfuric acid to the microcentrifuge tube.
-
CO2 Trapping: Continue incubation at 37°C with shaking for an additional 30 minutes to ensure complete trapping of the released 14CO2 by the NaOH-saturated filter paper.
-
Scintillation Counting: Carefully remove the microcentrifuge tube from the scintillation vial. Add 5 mL of scintillation fluid to the vial containing the filter paper.
-
Data Analysis: Measure the disintegrations per minute (DPM) using a liquid scintillation counter. The specific ODC activity is expressed as nmol of CO2 released per minute per mg of protein[10][11].
Causality Behind Experimental Choices: The use of radiolabeled substrate provides high sensitivity. The inclusion of PLP is essential as it is a required cofactor for ODC. The addition of strong acid both stops the reaction and facilitates the release of dissolved CO2 from the reaction mixture for efficient trapping.
Ornithine Aminotransferase Activity Assay (Continuous Coupled Assay)
This continuous assay offers real-time measurement of OAT activity and is suitable for high-throughput screening.
Step-by-Step Methodology:
-
Assay Mixture Preparation: In a 96-well microplate, prepare the assay mixture (100 µL per well) containing:
-
100 mM potassium pyrophosphate (pH 8.0)
-
10 mM α-ketoglutarate
-
0.4 mM NADH
-
0.025 mM PLP
-
20 mM L-ornithine
-
-
Pre-incubation: Pre-heat the mixture to 37°C for 10 minutes.
-
Initiation of Reaction: Add 1 µL of pyrroline 5-carboxylate reductase 1 (PYCR1) (0.5 mg/mL) and 1 µL of OAT (1 mg/mL) to initiate the reaction.
-
Measurement: Immediately place the plate in a microplate reader and shake at 37°C for 1 minute. Measure the decrease in absorbance at 340 nm every 5 seconds for 30 minutes.
-
Data Analysis: The rate of NADH oxidation, monitored by the decrease in absorbance at 340 nm, is directly proportional to the OAT activity[12].
Causality Behind Experimental Choices: This coupled enzyme assay links the production of P5C by OAT to the oxidation of NADH by PYCR1, which can be continuously monitored spectrophotometrically. This avoids the need for endpoint assays and provides real-time kinetic data.
Arginase Activity Assay (Colorimetric Method)
This colorimetric assay is a straightforward method for determining arginase activity by measuring the production of urea.
Step-by-Step Methodology:
-
Sample Preparation: Homogenize tissue or cells in ice-cold Arginase Assay Buffer and centrifuge to obtain the supernatant containing the enzyme.
-
Reaction Setup: In a 96-well plate, add up to 40 µL of the sample supernatant.
-
Substrate Addition: Add 10 µL of 5x Substrate Buffer (containing L-arginine) to each sample well.
-
Incubation: Incubate the plate at 37°C for 2 hours.
-
Color Development: Stop the reaction and initiate color development by adding 200 µL of Urea Reagent to each well.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Measurement: Measure the absorbance at 430 nm using a microplate reader.
-
Data Analysis: The amount of urea produced is proportional to the arginase activity and can be quantified by comparison to a urea standard curve[13][14].
Causality Behind Experimental Choices: This endpoint assay relies on a specific chemical reaction between the urea produced by arginase and a chromogen in the Urea Reagent, resulting in a colored product. The intensity of the color is directly proportional to the amount of urea, providing a quantitative measure of enzyme activity.
Visualizing Inhibition Mechanisms and Workflows
Diagrams are invaluable tools for conceptualizing complex biological processes and experimental designs.
Caption: Workflow for the ODC 14CO2 release assay.
Conclusion
The comparative analysis of the kinetic profiles of ornithine-based inhibitors reveals a rich diversity in their modes of action and potencies. From the irreversible, suicide inhibition of ODC by DFMO to the potent competitive inhibition by APA, and the complex, dual-mode inhibition of OAT by BCF3, these compounds exemplify the fine-tuning possible in inhibitor design. A thorough understanding of these kinetic parameters, coupled with robust and reproducible experimental methodologies, is paramount for the successful development of novel therapeutics targeting ornithine-metabolizing enzymes. This guide serves as a foundational resource for researchers in this dynamic field, providing the necessary data and protocols to inform and accelerate their drug discovery efforts.
References
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Arginase Activity Colorimetric Assay Kit. (n.d.). Assay Genie. Retrieved January 16, 2026, from [Link]
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Bisson, W. H., et al. (2019). Structural and Kinetic Analyses Reveal the Dual Inhibition Modes of Ornithine Aminotransferase by (1S,3S)-3-Amino-4-(Hexafluoropropan-2-Ylidenyl)-Cyclopentane-1-Carboxylic Acid (BCF3). Biochemistry, 58(1), 1-10. [Link]
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Kito, K., Sanada, Y., & Katunuma, N. (1978). Mode of inhibition of ornithine aminotransferase by L-canaline. The Journal of Biochemistry, 83(1), 201-206. [Link]
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Kito, K., Sanada, Y., & Katunuma, N. (1978). Mode of Inhibition of Ornithine Aminotransferase by L-Canaline. The Journal of Biochemistry, 83(1), 201-206. [Link]
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Lampson, L. A., & da Costa, M. (2022). Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase. Frontiers in Molecular Biosciences, 9, 1018301. [Link]
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Qu, J., et al. (2003). Inhibition of human ornithine decarboxylase activity by enantiomers of difluoromethylornithine. Biochemical Journal, 373(Pt 2), 557-562. [Link]
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Arginase Activity Colorimetric Assay Kit (BN00968). (n.d.). Assay Biotechnology. Retrieved January 16, 2026, from [Link]
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Good, J. A., et al. (2013). Two continuous coupled assays for ornithine-δ-aminotransferase. Analytical Biochemistry, 440(1), 54-60. [Link]
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Lampson, L. A., & da Costa, M. (2022). Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase. Frontiers in Molecular Biosciences, 9, 1018301. [Link]
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Khomutov, R. M., et al. (1985). 1-Aminooxy-3-aminopropane, a new and potent inhibitor of polyamine biosynthesis that inhibits ornithine decarboxylase, adenosylmethionine decarboxylase and spermidine synthase. Biochemical and Biophysical Research Communications, 130(2), 596-602. [Link]
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Seiler, N., et al. (1990). DL-canaline and 5-fluoromethylornithine. Comparison of two inactivators of ornithine aminotransferase. Biochemical Pharmacology, 40(4), 721-728. [Link]
-
Hyvönen, T., et al. (1986). The effects of 1-aminooxy-3-aminopropane and S-(5'-deoxy-5'-adenosyl)methylthioethylhydroxylamine on ornithine decarboxylase and S-adenosyl-L-methionine decarboxylase from Escherichia coli. FEBS Letters, 202(2), 323-326. [Link]
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Kito, K., Sanada, Y., & Katunuma, N. (1978). Mode of inhibition of ornithine aminotransferase by L-canaline. The Journal of Biochemistry, 83(1), 201-206. [Link]
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Tommasi, S., et al. (2022). Synthesis of Arginase Inhibitors: An Overview. Molecules, 27(3), 978. [Link]
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A Researcher's Guide to Evaluating the Isoform Selectivity of L-VNIO in Different Tissue Types
For researchers in neuroscience, cardiovascular biology, and immunology, the precise modulation of nitric oxide synthase (NOS) activity is paramount. Nitric oxide (NO), a pleiotropic signaling molecule, is synthesized by three distinct isoforms: neuronal NOS (nNOS or NOS1), endothelial NOS (eNOS or NOS3), and inducible NOS (iNOS or NOS2). While all three isoforms catalyze the same reaction—the conversion of L-arginine to L-citrulline and NO—their distinct localization, regulation, and physiological roles necessitate the use of isoform-selective inhibitors for targeted investigation.[1]
This guide provides an in-depth evaluation of N⁵-(1-imino-3-butenyl)-L-ornithine (L-VNIO), a mechanism-based inhibitor of NOS, with a focus on its isoform selectivity across different tissue types. We will delve into its mechanism of action, present a comparative analysis with other commonly used NOS inhibitors, and provide detailed experimental protocols to empower researchers to validate its selectivity in their own experimental systems.
The Mechanism of L-VNIO: A Double-Edged Sword of Competitive and Irreversible Inhibition
L-VNIO is an analogue of the NOS substrate L-arginine and exhibits a dual mechanism of inhibition.[2] It acts as a competitive inhibitor by vying with L-arginine for binding to the active site of the NOS enzyme.[3] Furthermore, L-VNIO is a mechanism-based inactivator, meaning the enzyme processes it to a reactive intermediate that then irreversibly binds to the enzyme, leading to its inactivation.[2] This dual action contributes to its potency.
dot
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A Technical Guide to Confirming Mechanism-Based Inactivation of nNOS by L-N⁵-(1-Imino-3-pentenyl) ornithine and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for understanding and experimentally validating the mechanism-based inactivation of neuronal nitric oxide synthase (nNOS) by L-N⁵-(1-imino-3-pentenyl) ornithine (L-NIO-pentenyl). Due to the limited specific literature on the pentenyl derivative, this guide will draw heavily on the extensive research conducted on its close and well-characterized analog, L-N⁵-(1-imino-3-butenyl) ornithine (L-VNIO). The principles and experimental approaches detailed herein are directly applicable to investigating L-NIO-pentenyl and other related unsaturated arginine/ornithine analogs.
Introduction to nNOS and Mechanism-Based Inactivation
Neuronal nitric oxide synthase (nNOS) is a key enzyme in the central nervous system, responsible for the production of nitric oxide (NO), a critical signaling molecule involved in neurotransmission and neurovascular regulation.[1] Dysregulation of nNOS activity and subsequent overproduction of NO are implicated in various neuropathological conditions, including neurodegenerative diseases and stroke.[1][2] This has spurred the development of nNOS inhibitors as potential therapeutic agents.
Mechanism-based inactivators, also known as suicide substrates, represent a particularly attractive class of inhibitors. These compounds are initially unreactive but are converted by the target enzyme's catalytic machinery into a reactive species that covalently modifies and irreversibly inactivates the enzyme.[3] This mode of action can offer higher selectivity and prolonged duration of action compared to simple reversible inhibitors.
The Inactivation Pathway of Unsaturated Imino-Ornithine Derivatives
L-VNIO, a potent and selective mechanism-based inactivator of nNOS, serves as our primary model.[4][5] The inactivation process is not a simple competitive binding but a catalytic event that requires the enzyme's full functionality.
Key Characteristics of Inactivation:
-
Requirement for Catalysis: The irreversible inactivation of nNOS by L-VNIO is dependent on the presence of the enzyme's substrate, L-arginine, and the cofactors NADPH and O₂.[4][5] This is a hallmark of mechanism-based inactivation, as it demonstrates that the inhibitor must be processed by the enzyme's catalytic cycle.
-
Time- and Concentration-Dependence: The inactivation follows pseudo-first-order kinetics, where the rate of inactivation increases with the concentration of the inactivator until saturation is reached.[6]
-
Irreversibility: Once inactivated, the enzyme's activity cannot be restored by simple dilution or dialysis, indicating a stable, likely covalent, modification.
-
Heme Modification/Loss: Spectroscopic analyses reveal that the inactivation of nNOS by L-VNIO leads to a modification or complete loss of the enzyme's heme cofactor.[4][5][7] This is a critical piece of evidence pointing to the site of covalent modification. The unsaturated vinyl moiety of L-VNIO is crucial for this inactivation, as saturated analogs do not cause heme loss or irreversible inhibition.[7]
The proposed mechanism involves the nNOS-catalyzed oxidation of the imino-alkenyl moiety of the inhibitor. This generates a highly reactive intermediate within the active site, which then attacks and covalently modifies the heme prosthetic group, rendering the enzyme catalytically incompetent.
Caption: Proposed mechanism of nNOS inactivation by L-NIO-pentenyl.
Experimental Validation Framework
Confirming the mechanism-based inactivation of nNOS by a novel compound like L-NIO-pentenyl requires a series of well-defined experiments.
Kinetic Analysis of Inactivation
The primary goal is to determine the kinetic parameters of inactivation: the maximal rate of inactivation (kinact) and the concentration of inhibitor that gives half-maximal inactivation (KI).
Experimental Protocol: Determination of kinact and KI
-
Enzyme and Reagents:
-
Purified recombinant nNOS
-
L-arginine (substrate)
-
NADPH, FAD, FMN, (6R)-5,6,7,8-tetrahydrobiopterin (H₄B), Calmodulin (CaM)
-
L-N⁵-(1-imino-3-pentenyl) ornithine (test inactivator)
-
Assay buffer (e.g., HEPES buffer, pH 7.4)
-
-
Pre-incubation:
-
Prepare a series of reaction mixtures containing nNOS, cofactors (excluding NADPH initially), and varying concentrations of L-NIO-pentenyl in the assay buffer.
-
Initiate the inactivation reaction by adding NADPH.
-
Incubate the mixtures at 37°C for different time intervals (e.g., 0, 2, 5, 10, 20 minutes).
-
-
Assay of Residual Activity:
-
At each time point, take an aliquot from each pre-incubation mixture and dilute it significantly (e.g., 100-fold) into an assay mixture containing a saturating concentration of L-arginine and the necessary components for activity measurement. This dilution effectively stops the inactivation process by lowering the concentration of the inactivator.
-
Measure the residual nNOS activity. A common method is the hemoglobin capture assay.
-
-
Hemoglobin Capture Assay:
-
Data Analysis:
-
For each concentration of L-NIO-pentenyl, plot the natural logarithm of the percentage of remaining activity against the pre-incubation time. The slope of this line gives the observed rate of inactivation (kobs).
-
Plot the kobs values against the corresponding L-NIO-pentenyl concentrations.
-
Fit the data to the Michaelis-Menten equation for inactivation: kobs = (kinact * [I]) / (KI + [I])
-
Caption: Workflow for determining kinact and KI of nNOS inactivators.
Spectroscopic Analysis of the Heme Cofactor
To confirm that the inactivation involves the heme group, UV-visible spectroscopy is employed. The heme cofactor in nNOS has a characteristic Soret peak around 396 nm in its high-spin ferric state.[12]
Experimental Protocol: UV-Vis Spectroscopic Analysis
-
Sample Preparation:
-
Record the baseline UV-Vis spectrum (250-700 nm) of purified nNOS.
-
Incubate the nNOS with a concentration of L-NIO-pentenyl sufficient to cause significant inactivation (e.g., 5-10 times the KI) in the presence of NADPH and O₂ for a time period sufficient for inactivation.
-
As a control, incubate nNOS under the same conditions but without the inactivator.
-
-
Spectral Measurement:
-
Interpretation:
-
A significant reduction in the Soret peak of the inactivator-treated enzyme compared to the control provides strong evidence that the inactivation mechanism targets the heme cofactor.
-
Comparative Analysis with Other nNOS Inhibitors
The efficacy of L-NIO-pentenyl should be benchmarked against other known nNOS inhibitors. This comparison should consider both potency and selectivity against other NOS isoforms (eNOS and iNOS).
| Inhibitor | Type | nNOS Kᵢ/KI (nM) | nNOS kinact (min⁻¹) | Selectivity (vs. eNOS) | Selectivity (vs. iNOS) | Reference |
| L-VNIO | Mechanism-Based | 90 | 0.078 | Moderate | High (not an inactivator) | [4][5] |
| L-NIO | Reversible/Mechanism-Based | 1700 | - | Low | Low | [1][15] |
| L-NAME | Slow, Tight-Binding | 15 | - | ~2.6x | ~293x | [1] |
| S-Methyl-L-thiocitrulline (SMTC) | Reversible | ~10 | - | ~10x | ~20x | [16] |
| L-NIO-pentenyl | Mechanism-Based (Predicted) | TBD | TBD | TBD | TBD |
TBD: To Be Determined through experimentation.
Conclusion
Confirming the mechanism-based inactivation of nNOS by L-N⁵-(1-imino-3-pentenyl) ornithine requires a systematic approach combining enzyme kinetics and spectroscopic methods. By following the detailed protocols in this guide, researchers can robustly characterize the inactivation parameters (kinact and KI) and elucidate the molecular mechanism involving heme modification. The comparison with established inhibitors like its close analog L-VNIO and the commonly used L-NAME will be crucial in evaluating its potential as a selective and potent therapeutic agent for neurological disorders.
References
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Arginine-Based Inhibitors of Nitric Oxide Synthase: Therapeutic Potential and Challenges. (URL: [Link])
-
Babu, B. R., & Griffith, O. W. (1998). N5-(1-Imino-3-butenyl)-L-ornithine. A neuronal isoform selective mechanism-based inactivator of nitric oxide synthase. The Journal of biological chemistry, 273(15), 8882–8889. (URL: [Link])
-
N5-(1-Imino-3-butenyl)-L-ornithine. A neuronal isoform selective mechanism-based inactivator of nitric oxide synthase. (URL: [Link])
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Crystal Structures of Constitutive Nitric Oxide Synthases in Complex with De Novo Designed Inhibitors. (URL: [Link])
-
Li, H., et al. (2011). Single crystal structural and absorption spectral characterizations of nitric oxide synthase complexed with Nω-hydroxy-L-arginine and diatomic ligands. Journal of Inorganic Biochemistry, 105(4), 546-553. (URL: [Link])
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Time Dependent CYP Inhibition (kinact/KI). (URL: [Link])
-
Wolff, D. J., & Gribin, B. J. (1998). Inactivation of nitric oxide synthases and cellular nitric oxide formation by N6-iminoethyl-L-lysine and N5-iminoethyl-L-ornithine. European journal of pharmacology, 351(1), 81–89. (URL: [Link])
-
Irreversible inactivation of macrophage and brain nitric oxide synthase by L-NG-methylarginine requires NADPH-dependent hydroxylation. (URL: [Link])
-
Determination of kinact and Ki for covalent inhibition using the OmniaR assay. (URL: [Link])
-
A practical guide for the assay-dependent characterisation of irreversible inhibitors. (URL: [Link])
-
Assay of NOS activity by the measurement of conversion of oxyhemoglobin to methemoglobin by NO. (URL: [Link])
-
Analytical Techniques for Assaying Nitric Oxide Bioactivity. (URL: [Link])
-
Methods for Assessment of Interactions of Proteins with Heme: Application for Complement Proteins and Immunoglobulins. (URL: [Link])
-
Small-footprint Absorbance System for Characterizing Heme Proteins. (URL: [Link])
-
Using Spectroscopy for Heme Protein Characterization. (URL: [Link])
-
Probing Heme Protein-Ligand Interactions by UV/Visible Absorption Spectroscopy. (URL: [Link])
-
Chemical characterization of NO-heme. a UV–Vis and b IR spectra of... (URL: [Link])
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Use of a hemoglobin-trapping approach in the determination of nitric oxide in in vitro and in vivo systems. (URL: [Link])
-
Hemoglobin/myoglobin methods for detection of nitric oxide (NO) concentration. (URL: [Link])
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of L-N5-(1-Imino-3-pentenyl) ornithine
Hazard Assessment: Understanding the Reactivity of L-N5-(1-Imino-3-pentenyl) ornithine
A thorough understanding of the potential hazards associated with this compound is the foundation of its safe handling and disposal. The primary reactive centers in the molecule are the imine (C=N) double bond and the pentenyl (C=C) double bond.
-
Imine Group: Imines are susceptible to hydrolysis, which breaks the C=N bond to form a carbonyl compound and a primary amine.[1][2][3][4][5] This reaction is typically catalyzed by acid.[2][3] While hydrolysis can be a method of degradation, the resulting products must also be considered for their potential hazards. Imines can also be reduced to secondary amines.[6][7][8][9]
-
Pentenyl Group: The carbon-carbon double bond in the pentenyl group can undergo addition reactions, including oxidation and reduction. While generally less reactive than the imine, its presence contributes to the overall chemical reactivity of the molecule.
-
Ornithine Backbone: Ornithine is an amino acid and is generally considered to be of low toxicity.[10] However, the modifications to the ornithine structure in this compound are the primary determinants of its hazard profile.
Based on the GHS classifications for the related compound, N5-(1-iminoethyl)-L-ornithine hydrochloride, it is prudent to assume that this compound may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[11]
Personal Protective Equipment (PPE): A Non-Negotiable for Safety
Given the potential for skin, eye, and respiratory irritation, the following minimum PPE must be worn when handling this compound, including during disposal procedures:
| PPE Item | Specification | Rationale |
| Gloves | Nitrile gloves | Provides a barrier against skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from splashes and aerosols. |
| Lab Coat | Standard laboratory coat | Protects clothing and skin from contamination. |
| Respiratory Protection | N95 dust mask or equivalent | Recommended when handling the solid compound to prevent inhalation of airborne particles.[9] |
Disposal Procedures: A Step-by-Step Guide
The appropriate disposal procedure for this compound depends on the quantity of the waste.
Disposal of Small Quantities (<1 g)
For small quantities of the compound, chemical neutralization prior to disposal is the recommended approach. This involves converting the reactive imine group to a more stable amine.
Experimental Protocol: Reductive Quenching with Sodium Borohydride
-
Preparation: In a fume hood, prepare a solution of this compound in a suitable solvent such as ethanol or methanol at a concentration of approximately 10 mg/mL.
-
Cooling: Cool the solution in an ice bath to control any potential exothermic reaction.
-
Addition of Reducing Agent: Slowly add a 5-fold molar excess of sodium borohydride (NaBH₄) to the stirred solution.[6] Sodium borohydride is a mild reducing agent that will selectively reduce the imine to a secondary amine.[7][8]
-
Reaction: Allow the reaction to stir in the ice bath for at least 1 hour to ensure complete reduction.
-
Quenching Excess NaBH₄: Cautiously add a few drops of acetone to quench any unreacted sodium borohydride.
-
Neutralization: Adjust the pH of the solution to neutral (pH 7) using dilute hydrochloric acid.
-
Disposal: The resulting solution, containing the reduced and less reactive compound, can be disposed of as chemical waste through your institution's hazardous waste management program.
Disposal of Large Quantities (>1 g) and Contaminated Materials
For larger quantities of this compound and any materials contaminated with the compound (e.g., weighing boats, contaminated gloves, bench paper), direct chemical neutralization may not be practical or safe.
Procedure:
-
Containment: Carefully place the solid this compound or contaminated materials into a clearly labeled, sealable hazardous waste container.
-
Labeling: The label should include the full chemical name, "this compound," and the appropriate hazard warnings (e.g., "Irritant," "Reactive").
-
Waste Stream: Dispose of the container through your institution's designated hazardous chemical waste stream. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
Spill Management
In the event of a spill of this compound, the following steps should be taken immediately:
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and ensure adequate ventilation.
-
Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the appropriate PPE as outlined in Section 2.
-
Contain the Spill: For solid spills, carefully sweep up the material and place it in a labeled hazardous waste container. Avoid generating dust. For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a labeled hazardous waste container.
-
Decontaminate the Area: Wipe the spill area with a damp cloth or paper towel. The cleaning materials should also be disposed of as hazardous waste.
-
Report the Spill: Report the spill to your laboratory supervisor and your institution's EHS office, following their specific reporting procedures.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
References
-
ResearchGate. (2014). Can anyone recommend a reliable procedure for the reduction of imines using NaBH4? [Online discussion]. Available at: [Link][6]
-
Vedantu. (2024). Can Sodium borohydride NaBH4 reduce imine class 11 chemistry JEE_Main. Available at: [Link][8]
-
Merck Index. Ornithine. (Information on the general properties of ornithine).[10]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Available at: [Link][9]
-
PubChem. L-Ornithine, N5-(1-iminoethyl)-, monohydrochloride. Available at: [Link][11]
-
ACS Publications. (2010). Mechanism and Rate Constants for the Decomposition of 1-Pentenyl Radicals. The Journal of Physical Chemistry A. Available at: [Link]
-
MDPI. (2022). Novel Enzymatic Method for Imine Synthesis via the Oxidation of Primary Amines Using D-Amino Acid Oxidase from Porcine Kidney. Available at: [Link]
-
Organic Chemistry Portal. Imine synthesis by oxidation, condensation, hydroamination or rearrangement. Available at: [Link]
-
ACS Publications. (2013). One-Step Selective Aerobic Oxidation of Amines to Imines by Gold Nanoparticle-Loaded Rutile Titanium(IV) Oxide Plasmon Photocatalyst. ACS Catalysis. Available at: [Link]
-
National Library of Medicine. (2019). Reactive enamines and imines in vivo: Lessons from the RidA paradigm. Available at: [Link]
-
Master Organic Chemistry. (2022). Imines – Properties, Formation, Reactions, and Mechanisms. Available at: [Link][1]
-
Master Organic Chemistry. Hydrolysis of imines to give ketones (or aldehydes). Available at: [Link][2]
-
News-Medical.Net. (2018). Imine Hydrolysis. Available at: [Link][3]
-
Organic Chemistry Portal. Amine synthesis by imine reduction. Available at: [Link]
-
Chemistry Steps. Imine and Enamine Hydrolysis Mechanism. Available at: [Link][4]
-
Organic Chemistry Portal. Amine synthesis by imine hydrolysis. Available at: [Link][5]
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A Comprehensive Guide to the Safe Handling of L-N5-(1-Imino-3-pentenyl) ornithine
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with L-N5-(1-Imino-3-pentenyl) ornithine. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guide is built upon a foundation of chemical structure analysis, data from analogous compounds, and established best practices for laboratory safety. The procedural guidance herein is designed to foster a culture of safety and ensure the integrity of your research.
Hazard Identification and Risk Assessment: A Structural Perspective
This compound is a derivative of the non-proteinogenic amino acid L-ornithine.[1][] Its structure, featuring an imine and a pentenyl group, necessitates a thorough evaluation of its potential hazards.
-
Ornithine Backbone: L-ornithine is a key intermediate in the urea cycle, a metabolic pathway for the removal of excess nitrogen.[3][4] While L-ornithine itself is a naturally occurring amino acid, derivatives can exhibit different toxicological profiles.
-
Imine Group: Imines, which are nitrogen derivatives of ammonia, can be hazardous.[5] Inhalation of vapors from related compounds can cause irritation to the eyes and respiratory system.[5] Some imines, like propylene imine, are classified as flammable liquids and potential carcinogens, and can cause skin and eye burns.[6][7]
-
Pentenyl (Alkene) Group: The carbon-carbon double bond in the pentenyl group is a region of high electron density, making it susceptible to electrophilic addition reactions.[8][9] This reactivity could lead to interactions with biological macromolecules.
Given these structural features, it is prudent to handle this compound as a potentially hazardous substance. Assume it may be an irritant to the skin, eyes, and respiratory tract, and potentially harmful if ingested or absorbed through the skin.
Personal Protective Equipment (PPE): A Multi-layered Defense
The selection of appropriate PPE is critical to minimize exposure risk.[10][11] The following table outlines the recommended PPE for various laboratory operations involving this compound.
| Task | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing (Solid) | Safety glasses with side shields | Nitrile gloves | Lab coat | N95 dust mask (if not in a fume hood) |
| Solution Preparation | Chemical splash goggles | Nitrile gloves | Lab coat | Work in a certified chemical fume hood |
| Running Reactions | Chemical splash goggles and face shield | Nitrile gloves | Lab coat | Work in a certified chemical fume hood |
| Sample Analysis | Safety glasses with side shields | Nitrile gloves | Lab coat | Not generally required if solutions are dilute and handled with care |
| Spill Cleanup | Chemical splash goggles and face shield | Heavy-duty nitrile or neoprene gloves | Chemical-resistant apron over lab coat | Air-purifying respirator with organic vapor cartridges |
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow based on task and exposure potential.
Operational Plan: Safe Handling from Receipt to Disposal
A systematic approach to handling this compound is essential for laboratory safety.[12][13]
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[12]
-
Ensure the container is clearly labeled with the chemical name, hazard information, and date of receipt.
Handling Procedures:
-
Always consult this guide and any available safety information before use.
-
Work in a well-ventilated area, preferably within a certified chemical fume hood, especially when handling the solid compound or preparing solutions.[11]
-
Wear the appropriate PPE as outlined in the table above.
-
Avoid creating dust when handling the solid form.
-
When preparing solutions, add the solid to the solvent slowly.
-
Wash hands thoroughly after handling the compound, even if gloves were worn.[13]
Emergency Procedures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Spill: In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For larger spills, evacuate the area and contact your institution's environmental health and safety department.[12]
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is crucial to protect the environment and comply with regulations.
-
Chemical Waste: Dispose of unused this compound as hazardous chemical waste. Do not dispose of it down the drain or in the regular trash.
-
Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, absorbent pads, and disposable labware, should be collected in a designated, sealed waste container and disposed of as hazardous waste.
-
Regulatory Compliance: All waste disposal must be carried out in accordance with local, state, and federal regulations for nitrogenous organic compounds.[14][15][16][17] Consult your institution's environmental health and safety office for specific guidance.
By adhering to these safety protocols, you can mitigate the potential risks associated with handling this compound and maintain a safe and productive research environment.
References
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Safety First: Best Practices for Handling Research Chemicals. (2025). Lab Manager. [Link]
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Storage and Handling Tips for Research Chemicals: Safety Comes First. (2025). American Pharmaceutical Review. [Link]
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What are the safety precautions for using research chemicals and what are the potential risks associated with their use? (2024). Quora. [Link]
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Alkene Reactivity. (n.d.). Michigan State University Department of Chemistry. [Link]
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Amines. (n.d.). RPS. [Link]
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Reactions of Alkenes. (n.d.). University of Calgary. [Link]
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7.8: Electrophilic Addition Reactions of Alkenes. (2024). Chemistry LibreTexts. [Link]
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This compound. (n.d.). PubChem. [Link]
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Electrophilic Addition Reactions of Alkenes. (n.d.). Chemistry Steps. [Link]
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Laboratory Safety and Chemical Hygiene Plan. (n.d.). Northwestern University. [Link]
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Ornithine and its role in metabolic diseases: An appraisal. (2025). ResearchGate. [Link]
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Nitrogenous Wastes. (n.d.). Fiveable. [Link]
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NIOSH Pocket Guide to Chemical Hazards: Propylene imine. (n.d.). Centers for Disease Control and Prevention. [Link]
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Propylene Imine Hazard Summary. (n.d.). New Jersey Department of Health. [Link]
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Nitrogen Excretion: Three End Products, Many Physiological Roles. (1995). Physiological Reviews. [Link]
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Retrospective evaluation of serum ornithine carbamyltransferase activity as an index of hepatotoxicity in toxicological studies with rats. (n.d.). PubMed. [Link]
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Amines as occupational hazards for visual disturbance. (n.d.). National Institutes of Health. [Link]
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Nitrogen Disposal, Urea Cycle, Ammonia. (2026). Britannica. [Link]
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Ornithine - Metabolite of the month. (2023). biocrates life sciences gmbh. [Link]
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Ornithine. (n.d.). Wikipedia. [Link]
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Excretion. (n.d.). Wikipedia. [Link]
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22.4. Nitrogenous Wastes. (n.d.). Concepts of Biology – 1st Canadian Edition. [Link]
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N5-(1-iminoethyl)-L-ornithine. (n.d.). PubChem. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
